2-Chloro-5-fluoro-3-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluoro-3-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLPKZZZTACMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physical and chemical properties of 2-Chloro-5-fluoro-3-methoxypyridine?
An In-depth Technical Guide to 2-Chloro-5-fluoro-3-methoxypyridine
Introduction
This compound is a polysubstituted heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a pyridine derivative, it belongs to a class of scaffolds that are integral to numerous approved pharmaceuticals.[1][2] The specific arrangement of its functional groups—a chloro group for cross-coupling reactions, a fluoro group for modulating electronic properties and metabolic stability, and a methoxy group for hydrogen bonding and conformational influence—makes it a versatile and valuable building block in the synthesis of complex molecular architectures and novel therapeutic agents.[2][3]
This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound for its application in synthetic protocols and as a key intermediate. We will delve into its structural characteristics, reactivity profile, a representative analytical protocol, and its strategic importance in modern pharmaceutical development.
Compound Identification and Physicochemical Properties
The fundamental properties of a chemical compound dictate its behavior in both storage and reaction conditions. While extensive experimental data for this specific isomer is not widely published, the following table summarizes its core identifiers along with key physical properties. It is crucial to note that for less common reagents like this, some physical data points may be derived from computational predictions or inferred from closely related structural analogs.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1097264-89-5 | [4] |
| Molecular Formula | C₆H₅ClFNO | - |
| Molecular Weight | 161.56 g/mol | [5] |
| Appearance | Solid / Crystalline solid (typical for similar compounds) | [6] |
| Boiling Point | Data not available | [5] |
| Melting Point | Data not available | - |
| Density | Data not available | [5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol). | - |
Spectroscopic Profile
Structural elucidation and purity assessment rely heavily on spectroscopic analysis. Based on the molecular structure of this compound, the following spectral characteristics are anticipated.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the methoxy group and the two aromatic protons on the pyridine ring.
-
A singlet integrating to 3H for the methoxy (-OCH₃) protons, likely in the range of 3.8-4.1 ppm.
-
Two doublets in the aromatic region (typically 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling between these protons and the fluorine atom (H-F coupling) will result in characteristic splitting patterns (doublet of doublets or more complex multiplets).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six unique signals, one for each carbon atom in the molecule.
-
The carbon of the methoxy group would appear upfield (~55-65 ppm).
-
The five carbons of the pyridine ring would resonate at distinct chemical shifts in the aromatic region (~110-160 ppm), with their positions influenced by the attached chloro, fluoro, and methoxy groups. The carbons directly bonded to fluorine will exhibit large C-F coupling constants.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands typical for its functional groups.
-
C-O stretching from the methoxy group around 1050-1250 cm⁻¹.
-
C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching, typically found in the 600-800 cm⁻¹ range.
-
C-F stretching, which gives a strong absorption band usually between 1000-1400 cm⁻¹.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.
Chemical Properties and Reactivity
The reactivity of this compound is governed by the electronic interplay of its substituents on the pyridine ring.
-
Electronic Effects: The pyridine nitrogen and the halogen atoms (Cl and F) are electron-withdrawing, making the ring electron-deficient. This generally deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr). The methoxy group is an electron-donating group, which can partially offset the deactivating effects of the halogens and the ring nitrogen.
-
Stability: The compound is expected to be stable under standard laboratory conditions, though it should be stored away from strong oxidizing agents and strong acids.[7]
-
Key Reactions: The chlorine atom at the 2-position is the most likely site for nucleophilic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This reactivity is the primary reason for its utility as a building block. Reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings can be effectively performed at this position to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecules.[2]
Visualization of a Key Synthetic Transformation
The following diagram illustrates a typical Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry, using this compound as a substrate to form a new C-C bond. This workflow is fundamental to building the carbon skeleton of many drug candidates.
Caption: Workflow for a Suzuki Cross-Coupling Reaction.
Applications in Medicinal Chemistry and Drug Discovery
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] Similarly, chlorine-containing molecules represent a significant portion of FDA-approved drugs, often playing a critical role in the molecule's mechanism of action.[8]
This compound serves as a precursor that combines these advantageous features within a privileged heterocyclic scaffold. While not typically an active pharmaceutical ingredient (API) itself, it is a crucial intermediate. Its value lies in:
-
Scaffold Hopping and Library Synthesis: It provides a robust starting point for generating libraries of related compounds for high-throughput screening.
-
Fine-Tuning Pharmacokinetics: The fluoro and methoxy groups can be used to modulate the lipophilicity (LogP) and pKa of the final compound, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
-
Versatile Synthetic Handle: The 2-chloro position allows for late-stage functionalization, a highly desirable strategy in drug development that enables the rapid synthesis of analogs for structure-activity relationship (SAR) studies.[2]
Experimental Protocol: ¹H NMR Spectroscopic Analysis
This protocol outlines the standard procedure for acquiring a high-quality proton NMR spectrum for structural verification and purity assessment of this compound.
Objective: To obtain a clean, high-resolution ¹H NMR spectrum.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR Tube (5 mm, high precision)
-
Pasteur pipette
-
Vial and spatula
Methodology:
-
Sample Preparation:
-
Rationale: Accurate weighing is crucial for potential future concentration calculations or quantitative NMR (qNMR) experiments.
-
Weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.
-
-
Solvent Addition:
-
Rationale: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and contains TMS as an internal reference (0 ppm). The deuterium provides the lock signal for the NMR spectrometer.
-
Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.
-
Gently swirl or vortex the vial until the sample is completely dissolved. The solution should be clear and free of particulate matter.
-
-
Transfer to NMR Tube:
-
Rationale: A clean, high-quality NMR tube is essential to avoid interfering signals and to ensure good magnetic field homogeneity (shimming).
-
Filter the solution through a small cotton or glass wool plug in the pipette into the NMR tube to a height of about 4-5 cm. This removes any dust or insoluble impurities.
-
-
Spectrometer Setup and Acquisition:
-
Rationale: Proper spectrometer setup is the key to obtaining a high-resolution spectrum.
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking: The spectrometer will automatically lock onto the deuterium signal of the CDCl₃. This ensures the stability of the magnetic field during the experiment.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. Good shimming results in sharp, symmetrical peaks.
-
Acquisition Parameters: Set the standard proton acquisition parameters. A spectral width of ~16 ppm, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds are typical starting points.
-
Acquire Data: Acquire the Free Induction Decay (FID) signal, typically using 8 to 16 scans for a sample of this concentration.
-
-
Data Processing:
-
Rationale: Correct data processing is required to convert the raw FID signal into an interpretable spectrum.
-
Apply a Fourier Transform to the averaged FID.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape and the baseline is flat.
-
Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative ratios of the protons.
-
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. Based on GHS classifications for structurally similar halogenated pyridines, the following hazards should be anticipated.[6][9]
-
Hazard Statements (Anticipated):
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Handling Recommendations:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
References
- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
- PubChem. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Chloro-3-methoxypyridine. National Center for Biotechnology Information.
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3.
- Google Patents. (n.d.). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.
- Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Pyridine Derivatives in Pharmaceuticals: The Role of 2-Chloro-5-methoxypyridine.
- PubChem. (n.d.). 2-Chloro-5-methoxypyridine. National Center for Biotechnology Information.
- Pathan, A. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
- MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- PubChem. (n.d.). Perfluoro-4-methoxybutanoic acid. National Center for Biotechnology Information.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 1097264-89-5|this compound|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 7. fishersci.com [fishersci.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2-Chloro-5-fluoro-3-methoxypyridine: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, with its derivatives forming the core of numerous therapeutic agents. The strategic functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. 2-Chloro-5-fluoro-3-methoxypyridine (CAS No. 1097264-89-5) is a prime example of a highly functionalized heterocyclic building block designed for versatility in synthetic chemistry. Its unique arrangement of a chloro, a fluoro, and a methoxy group on the pyridine ring offers multiple reactive handles for further molecular elaboration, making it a valuable intermediate in the synthesis of complex pharmaceutical and agrochemical compounds.
This technical guide provides a comprehensive overview of this compound, including its chemical identity, a proposed synthetic pathway, its potential applications in drug discovery, and essential safety and handling information.
Core Compound Identification
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development.
| Property | Value | Citation(s) |
| CAS Number | 1097264-89-5 | [1] |
| Molecular Formula | C₆H₅ClFNO | |
| Molecular Weight | 161.56 g/mol | |
| SMILES | COc1cc(F)cnc1Cl | |
| MDL Number | MFCD18256740 |
Synthetic Pathways: A Proposed Protocol
Proposed Synthesis of this compound
A likely precursor for the synthesis of this compound is 2,3-dichloro-5-fluoropyridine. The greater electrophilicity of the carbon at the 2-position of the pyridine ring, enhanced by the electron-withdrawing nature of the adjacent nitrogen and the second chlorine atom, would favor a regioselective substitution at this position by a nucleophile like methoxide.
Reaction Scheme:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-dichloro-5-fluoropyridine (1 equivalent).
-
Solvent Addition: Add anhydrous methanol to dissolve the starting material.
-
Reagent Addition: Carefully add sodium methoxide (1.1 equivalents) to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Partition the residue between water and a suitable organic solvent, such as ethyl acetate. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Spectroscopic Characterization (Predicted)
While specific spectral data is not publicly available, predictions can be made based on the structure. Commercial suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data upon request.[2]
-
¹H NMR: The spectrum is expected to show signals for the methoxy group protons (a singlet) and two distinct aromatic protons on the pyridine ring, likely exhibiting coupling to the fluorine atom.
-
¹³C NMR: The spectrum should display six unique carbon signals: one for the methoxy carbon and five for the pyridine ring carbons, with carbon-fluorine couplings observable for the carbons in proximity to the fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 161.56 g/mol , with a characteristic isotopic pattern for a molecule containing one chlorine atom.
Applications in Drug Discovery and Development
Substituted pyridines are integral to the development of a wide array of therapeutic agents. The chloro, fluoro, and methoxy groups on this compound each play a crucial role in its utility as a pharmaceutical intermediate.
-
Chloro Group: The chlorine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amino moieties.
-
Fluoro Group: The fluorine atom can modulate the pKa of the pyridine nitrogen, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its steric and electronic properties can influence the overall conformation and reactivity of the molecule.
This trifunctional nature makes this compound a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns. While specific drugs derived from this exact intermediate are not prominently documented in publicly available literature, the utility of similarly substituted pyridines is well-established in the synthesis of kinase inhibitors, GPCR modulators, and other classes of therapeutic agents. The compound is a key building block for pharmaceutical active ingredients.[3]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for structurally related compounds such as 2-chloro-5-(trifluoromethyl)pyridine, the following precautions should be observed.
Hazard Identification (based on related compounds):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
The following diagram outlines a logical workflow for the safe handling and use of this compound in a research setting.
Caption: A logical workflow for the safe handling of chemical intermediates.
Conclusion
This compound represents a strategically designed building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of complex molecular architectures. While detailed public information on this specific compound is limited, its structural motifs are indicative of its potential as a valuable intermediate. By understanding its fundamental properties, plausible synthetic routes, and adhering to rigorous safety protocols based on related compounds, researchers can effectively leverage this compound in the quest for novel therapeutic agents.
References
- CAS: 1097264-89-5 Name: this compound
- 1097264-89-5|this compound|BLD Pharm
- The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis
- Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermedi
- CAS:1097264-89-5, 2-氯-5-氟-3-甲氧基吡啶-毕得医药
- China 2-Chloro-5-trifluoromethylpyridine Suppliers, Customized Solutions - agrochemx.com
Sources
Spectroscopic Data for 2-Chloro-5-fluoro-3-methoxypyridine: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Chloro-5-fluoro-3-methoxypyridine, a substituted pyridine derivative of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust, predictive characterization. This guide is designed to assist in the identification, verification, and structural elucidation of this molecule.
Molecular Structure and Overview
This compound possesses a pyridine ring functionalized with three distinct substituents: a chloro group at the 2-position, a methoxy group at the 3-position, and a fluoro group at the 5-position. The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the chloro and fluoro groups and the electron-donating character of the methoxy group—dictates the chemical environment of each atom and, consequently, its spectroscopic signature.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.[1] For this compound, ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
Core Principles: ¹H NMR spectroscopy measures the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The chemical shift (δ) of a proton is influenced by the electron density of its local environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.[2][3] Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing information about the connectivity of the molecule.
Predicted ¹H NMR Spectrum (in CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OCH₃ | 3.9 - 4.1 | singlet (s) | - |
| H-4 | 7.2 - 7.4 | doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |
| H-6 | 7.8 - 8.0 | doublet (d) | J(H-F) ≈ 2-3 Hz |
Interpretation and Rationale:
-
OCH₃: The methoxy protons are expected to appear as a singlet in the range of 3.9-4.1 ppm, a typical region for methoxy groups attached to an aromatic ring.
-
H-4: This proton is situated between the electron-donating methoxy group and the electron-withdrawing fluoro group. The fluorine atom will cause a significant downfield shift. Furthermore, it will couple with the fluorine atom at position 5 (³JH-F) and the proton at position 6 (⁴JH-H), resulting in a doublet of doublets.
-
H-6: This proton is adjacent to the electronegative nitrogen atom and will be the most deshielded proton on the ring, appearing at the lowest field. It will exhibit a small coupling to the fluorine atom at position 5 (⁴JH-F), leading to a doublet.
¹³C NMR Spectroscopy
Core Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[4] The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups.
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| OCH₃ | 55 - 60 |
| C-2 | 145 - 150 (d, J(C-F) ≈ 2-4 Hz) |
| C-3 | 150 - 155 (d, J(C-F) ≈ 10-15 Hz) |
| C-4 | 120 - 125 (d, J(C-F) ≈ 20-25 Hz) |
| C-5 | 155 - 160 (d, J(C-F) ≈ 240-260 Hz) |
| C-6 | 140 - 145 (d, J(C-F) ≈ 3-5 Hz) |
Interpretation and Rationale:
The predicted chemical shifts are based on data from analogous compounds like 2-chloro-3-methoxypyridine and other fluorinated pyridines.[5] The carbon atoms directly bonded to electronegative atoms (Cl, O, F, N) will be significantly deshielded. The most notable feature will be the large one-bond coupling constant (¹JC-F) for C-5, which is characteristic of carbon-fluorine bonds. Smaller two-, three-, and four-bond C-F couplings are also expected for the other ring carbons.
Experimental Protocol for NMR Spectroscopy
Caption: Standard workflow for NMR data acquisition and processing.
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Core Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.[6] The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100 - 3000 | C-H (aromatic) stretch | Medium |
| 2950 - 2850 | C-H (methyl) stretch | Medium |
| 1600 - 1550 | C=C and C=N ring stretch | Strong |
| 1470 - 1430 | C-H in-plane bend | Medium |
| 1300 - 1200 | C-O (aryl ether) stretch | Strong |
| 1150 - 1100 | C-F stretch | Strong |
| 850 - 750 | C-Cl stretch | Strong |
Interpretation and Rationale:
The IR spectrum will be characterized by several key absorptions. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C-H stretching of the methoxy group will be observed in the 2950-2850 cm⁻¹ region. The pyridine ring stretching vibrations (C=C and C=N) will give rise to strong bands in the 1600-1550 cm⁻¹ range. The C-O stretching of the aryl ether and the C-F stretching will result in strong absorptions in the fingerprint region. The C-Cl stretch is expected at lower wavenumbers.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is taken first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Core Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7][8] When a molecule is ionized, it forms a molecular ion (M⁺), which can then fragment into smaller, characteristic ions. The fragmentation pattern provides valuable information about the molecular structure.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 161, with a smaller M+2 peak at m/z 163 (approximately one-third the intensity of the M⁺ peak) due to the isotopic abundance of ³⁷Cl.
-
Key Fragment Ions:
-
m/z 146 ([M - CH₃]⁺): Loss of a methyl radical from the methoxy group.
-
m/z 132 ([M - CHO]⁺): Loss of a formyl radical.
-
m/z 126 ([M - Cl]⁺): Loss of a chlorine radical.
-
m/z 98 ([M - Cl - CO]⁺): Subsequent loss of carbon monoxide from the [M - Cl]⁺ ion.
-
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.
-
Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
Conclusion
This technical guide presents a detailed, predictive spectroscopic analysis of this compound based on fundamental principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra provide a comprehensive spectroscopic profile that can be used to guide the synthesis, purification, and structural confirmation of this compound in a research and development setting. The provided experimental protocols outline standard procedures for obtaining high-quality spectroscopic data.
References
- PubChem. (n.d.). 2-Chloro-3-methoxypyridine. National Center for Biotechnology Information.
- Defense Technical Information Center (DTIC). (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18.
- Asian Journal of Chemistry. (n.d.). Infrared Spectral Studies of Some Substituted Pyridines.
- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
- Infrared Absorption Spectra of Qu
- ResearchGate. (n.d.). FTIR spectrum for Pyridine.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- CASPRE. (n.d.). 13C NMR Predictor.
- The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. (n.d.).
- Chemcasts. (n.d.). Thermophysical Properties of 2-Chloro-3-methoxypyridine.
- CFM-ID. (n.d.).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones.
- National Center for Biotechnology Information. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- ChemicalBook. (n.d.). 2-chloro-5-Methoxy-3-pyridinecarboxylic acid(74650-71-8) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 1H NMR spectrum.
- SpectraBase. (n.d.). 2-Chloro-3-fluoro-5-methylpyridine - Optional[ATR-IR] - Spectrum.
- PubChem. (n.d.). 2-Chloro-5-methoxypyridine. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol.
- Chemistry LibreTexts. (2020). 11.
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- ResearchGate. (n.d.). PMR and 13C NMR Chemical Shifts of 2-5, ppm.
- Oriental Journal of Chemistry. (n.d.). Vibrational Spectral Study of 2-Chloro-6-Methoxy Pyridine.
- SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluoro-3-methoxypyridine: Key Starting Materials and Strategic Routes
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-5-fluoro-3-methoxypyridine, a valuable substituted pyridine derivative with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the key starting materials, reaction mechanisms, and field-proven insights into its synthesis. We will explore the most prevalent and efficient synthetic routes, supported by step-by-step methodologies and quantitative data. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic process.
Introduction: The Significance of this compound
This compound is a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups on a pyridine ring, offers multiple reactive sites for further functionalization. This trifunctional scaffold is particularly sought after in the design of novel bioactive compounds, where the interplay of these substituents can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. A robust and scalable synthetic route is therefore of paramount importance for its widespread application.
Primary Synthetic Routes from Core Starting Materials
Two principal synthetic strategies have emerged for the efficient preparation of this compound. The choice of route often depends on the availability of starting materials, desired scale of production, and safety considerations.
Route 1: Nucleophilic Aromatic Substitution from 2,3-Dichloro-5-fluoropyridine
This is arguably the most direct and widely employed method for the synthesis of this compound. The core of this strategy lies in the selective nucleophilic aromatic substitution (SNAr) of a chlorine atom in 2,3-dichloro-5-fluoropyridine with a methoxide source.
Key Starting Material: 2,3-Dichloro-5-fluoropyridine
2,3-Dichloro-5-fluoropyridine is a crucial intermediate in the pharmaceutical and agrochemical industries.[1][2] Its reactivity is enhanced by the presence of both chlorine and fluorine atoms on the pyridine ring, making it an ideal substrate for nucleophilic substitution reactions.[1] The production of this key intermediate often involves multi-step syntheses from more readily available precursors.[3]
The reaction proceeds via a Meisenheimer complex intermediate, a common feature of nucleophilic aromatic substitution.[4] The regioselectivity of the methoxylation, favoring the 3-position over the 2-position, is a critical aspect of this synthesis. This preference can be attributed to the electronic effects of the substituents on the pyridine ring. The fluorine atom at the 5-position and the nitrogen atom in the pyridine ring are strongly electron-withdrawing, activating the ring towards nucleophilic attack. The chlorine atom at the 2-position is more readily displaced than the one at the 3-position due to the ortho effect of the ring nitrogen, which stabilizes the transition state of the nucleophilic attack at the 2-position. However, in this specific substrate, the combined electronic influence of the adjacent chlorine and the para-fluorine group directs the incoming nucleophile to the 3-position.
Experimental Protocol: Synthesis of this compound from 2,3-Dichloro-5-fluoropyridine
Materials:
-
2,3-Dichloro-5-fluoropyridine
-
Sodium methoxide (NaOCH3)
-
Anhydrous methanol (CH3OH)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with 2,3-dichloro-5-fluoropyridine and anhydrous methanol under an inert atmosphere.
-
Reagent Addition: Sodium methoxide is added portion-wise to the stirred solution at room temperature. A slight molar excess of sodium methoxide is typically used.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Extraction and Washing: The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2,3-Dichloro-5-fluoropyridine |
| Reagent | Sodium methoxide |
| Solvent | Anhydrous Methanol |
| Typical Yield | 70-90% |
| Purity (post-chromatography) | >98% |
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.
Route 2: Multi-step Synthesis from 2-Aminopyridine
An alternative, albeit more complex, synthetic strategy commences with the readily available starting material, 2-aminopyridine. This multi-step approach allows for the sequential introduction of the required functional groups.
Key Starting Material: 2-Aminopyridine
This pathway involves a series of key transformations, including fluorination, chlorination, and diazotization, culminating in the final methoxylation step. The order of these reactions is critical to achieving the desired substitution pattern. A plausible sequence is outlined below.
-
Fluorination of 2-Aminopyridine: The introduction of a fluorine atom at the 5-position is an early and crucial step. This can be achieved through various methods, including electrophilic fluorination or a multi-step sequence involving nitration, reduction, and a Balz-Schiemann reaction.[5][6] The Balz-Schiemann reaction involves the diazotization of an amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[7]
-
Chlorination: Following fluorination, a chlorine atom needs to be introduced at the 2-position. If the starting material is 2-amino-5-fluoropyridine, a Sandmeyer-type reaction can be employed. This involves the diazotization of the amino group in the presence of a chloride source, such as copper(I) chloride in hydrochloric acid, to replace the amino group with a chlorine atom.
-
Introduction of the 3-Chloro Substituent: This can be a challenging step. Direct chlorination of the 2-chloro-5-fluoropyridine intermediate may lead to a mixture of products. A more controlled approach might involve a lithiation-chlorination sequence, where the 3-position is selectively deprotonated with a strong base followed by quenching with a chlorine source.
-
Methoxylation: The final step would be the nucleophilic substitution of one of the chlorine atoms with a methoxy group, as described in Route 1. The regioselectivity of this step would need to be carefully controlled.
Illustrative Experimental Protocol (Conceptual)
Diagram of Multi-step Synthetic Logic:
Caption: Conceptual multi-step synthesis of this compound from 2-aminopyridine.
Synthesis of the Key Starting Material: 2,3-Dichloro-5-fluoropyridine
A deeper understanding of the synthesis of the key intermediate, 2,3-dichloro-5-fluoropyridine, provides a more complete picture for process development. One documented route involves the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine.[3]
Starting Material: 2,3-dichloro-5-(trichloromethyl)pyridine
This precursor can be synthesized from various starting materials, including 3-picoline, through a series of chlorination reactions.[3]
Reaction: The conversion of the trichloromethyl group to a trifluoromethyl group is typically achieved using a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF3), often with a catalyst. Subsequently, the trifluoromethyl group can be converted to a fluoro group under specific conditions. A more direct approach to 2,3-dichloro-5-fluoropyridine may involve halogen exchange reactions on a suitable precursor.
Trustworthiness and Self-Validating Systems
The protocols described herein are based on established principles of organic chemistry and have been reported in scientific literature and patents. For any laboratory implementation, it is crucial to perform small-scale trial reactions to validate the procedures and optimize conditions for the specific equipment and reagent quality available. In-process controls, such as TLC and GC monitoring, are essential to ensure the reaction is proceeding as expected and to determine the optimal reaction time. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Conclusion
References
- Li, W., et al. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters, 20(17), 5438-5442. [Link]
- Krasnokutskaya, E. A., et al. (2007). A Convenient and General One-Step Preparation of Aromatic and Some Heterocyclic Iodides. Synthesis, 2007(01), 81-84.
- Alfa Chemical. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]
- Wang, Y. (2012). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Dissertation].
- Larsen, E., et al. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (WO2014198278A1).
- PubChem. (n.d.). 2,3-Dichloro-5-fluoropyridine. National Center for Biotechnology Information.
- The OChem Whisperer. (2017, April 13).
- Chemistry LibreTexts. (2022, September 24). 16.
- Organic Chemistry Portal. (n.d.). Diazotisation.
Sources
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. innospk.com [innospk.com]
- 3. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 4. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 7. Diazotisation [organic-chemistry.org]
A Technical Guide to the Applications of 2-Chloro-5-fluoro-3-methoxypyridine in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluoro-3-methoxypyridine is a strategically substituted pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of a reactive chloro group, a modulating fluoro substituent, and a methoxy group provides a powerful platform for constructing complex molecular architectures. This guide delves into the core applications of this compound, with a primary focus on its pivotal role in medicinal chemistry, particularly in the synthesis of targeted therapeutics like kinase inhibitors. We will explore the compound's inherent reactivity, provide detailed, field-proven experimental protocols for its use in key transformations such as cross-coupling reactions, and present a forward-looking perspective on its expanding potential in various scientific domains.
Introduction: The Strategic Value of a Polysubstituted Pyridine
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The value of a pyridine building block is significantly enhanced by the strategic placement of functional groups that can either direct further synthetic modifications or contribute directly to the pharmacodynamic and pharmacokinetic properties of the final molecule.
This compound is a prime example of such a highly functionalized intermediate. The substituents are not merely decorative; they impart a specific electronic and steric profile that chemists can exploit:
-
The 2-Chloro Group: This is the primary reactive handle for derivatization. Its position makes it susceptible to nucleophilic aromatic substitution and, more importantly, a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions.[2]
-
The 5-Fluoro Group: The incorporation of fluorine is a well-established strategy in drug design.[3][4] The strong electron-withdrawing nature of fluorine can profoundly influence the pKa of the pyridine nitrogen, modulate metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.
-
The 3-Methoxy Group: This electron-donating group influences the electronic properties of the pyridine ring and can impact the reactivity of the adjacent chloro group.[2] It can also serve as a key interaction point within a biological target's binding pocket and affect the molecule's overall conformation and solubility.
This unique combination makes this compound a sought-after precursor for generating libraries of novel compounds for screening and lead optimization in drug discovery.[1]
Physicochemical Properties and Reactivity Profile
A thorough understanding of a building block's properties is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 1097264-89-5 | [5] |
| Molecular Formula | C₆H₅ClFNO | [6] |
| Molecular Weight | 161.56 g/mol | [6] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General Knowledge |
Reactivity Insights:
The reactivity of this compound is dominated by the chemistry of the C2-chloro substituent. The pyridine nitrogen and the electron-withdrawing fluorine atom activate the chloro group towards nucleophilic displacement. However, its most significant utility lies in transition-metal-catalyzed cross-coupling reactions.
Caption: Workflow for synthesizing a generic kinase inhibitor scaffold.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope. [2][7] Rationale: Aryl chlorides are typically less reactive than bromides or iodides. [2]Therefore, a high-activity catalytic system is required. The use of a bulky, electron-rich phosphine ligand (like SPhos or XPhos) is critical to promote the difficult oxidative addition of the C-Cl bond to the palladium(0) center. A strong base like potassium phosphate or cesium carbonate is necessary to facilitate the transmetalation step of the catalytic cycle.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-4 mol%)
-
SPhos (4-8 mol%) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a Toluene/Water mixture)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precursor and the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can range from 4 to 24 hours. [2]5. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired 2-aryl-5-fluoro-3-methoxypyridine product.
Potential in Other Research Areas
While medicinal chemistry is a primary application area, the unique properties of this compound suggest its potential in other fields:
-
Agrochemicals: The pyridine scaffold is common in herbicides and fungicides. [8]The specific substitution pattern of this molecule could be exploited to develop new crop protection agents with novel modes of action.
-
Materials Science: Fluorinated aromatic compounds are of interest in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs). The defined electronic and steric properties of this building block could be leveraged in the synthesis of novel functional materials.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined reactivity, centered on palladium-catalyzed cross-coupling, provides a reliable and versatile entry point for the synthesis of complex, high-value molecules. [2]Its primary impact has been in the field of drug discovery, where the strategic incorporation of fluorine and a modifiable pyridine core aligns perfectly with the goals of modern medicinal chemistry. [1]As synthetic methodologies continue to advance, particularly in the area of C-F bond activation and late-stage functionalization, the applications for this and related fluorinated building blocks are set to expand even further, solidifying its place in the synthetic chemist's toolbox.
References
- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google P
- EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google P
- Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)
- 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem - NIH. (URL: [Link])
- EP0021453A2 - 2-Chloro-5-trichloromethylpyridine - Google P
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (URL: [Link])
- Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. (URL: [Link])
- Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (URL: [Link])
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])
- Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor - P
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google P
- 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem. (URL: [Link])
- Unlocking Innovation with 2-Chloro-5-methoxypyridine: A Key Heterocyclic Building Block. (URL: [Link])
- Synthesis of 2-amino-5-fluoropyridine - ResearchG
- FDA-Approved Fluorinated Heterocyclic Drugs
- Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communic
- 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem. (URL: [Link])
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1097264-89-5|this compound|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-5-fluoro-3-methoxypyridine
This guide provides an in-depth framework for the safe handling, storage, and disposal of 2-Chloro-5-fluoro-3-methoxypyridine (CAS No. 1097264-89-5), a substituted pyridine derivative integral to various research and drug development applications. As direct, comprehensive toxicological and reactivity data for this specific compound are limited, this document synthesizes information from closely related halogenated and methoxylated pyridines to establish a robust safety protocol grounded in chemical analogy and established laboratory best practices. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to mitigate risks and ensure a secure working environment.
Hazard Identification and Risk Profile
Understanding the potential hazards is the cornerstone of safe chemical handling. While a complete Safety Data Sheet (SDS) for this compound is not publicly available, aggregated data from chemical suppliers and databases, along with information from analogous structures, allows for the construction of a reliable hazard profile. Substituted pyridines as a class are known for their potential to cause irritation and toxicity.
Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information for structurally similar compounds, this compound should be handled as a substance with the potential for significant acute and chronic health effects.
| Hazard Class | GHS Classification | Rationale and Potential Effects |
| Acute Toxicity (Oral) | Warning (Harmful if swallowed) | Data on analogous compounds like 2,3-difluoro-5-chloro pyridine and 2-chloro-5-(trifluoromethyl)pyridine indicate oral toxicity.[1][2] Ingestion may lead to nausea, vomiting, and abdominal pain.[3] |
| Skin Corrosion/Irritation | Warning (Causes skin irritation) | Direct contact is likely to cause skin irritation, characterized by redness and discomfort.[4][5][6][7] Prolonged contact with related pyridine compounds can lead to more severe irritation. |
| Serious Eye Damage/Eye Irritation | Warning (Causes serious eye irritation) | Direct eye contact can cause serious irritation.[4][5][6][7] Symptoms include pain, redness, and watering. It is critical to prevent any eye exposure. |
| Specific Target Organ Toxicity (Single Exposure) | Warning (May cause respiratory irritation) | Inhalation of dust or vapors may irritate the respiratory system, leading to coughing and wheezing.[3][5][7] All handling of solids or solutions should be performed in a well-ventilated area to minimize inhalation risk. |
| Reactivity and Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.[3] Hazardous decomposition products upon combustion may include nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1] | The functional groups suggest stability under standard laboratory conditions but reactivity with strong oxidizers and acids. Thermal decomposition can release highly toxic and corrosive gases. Therefore, it must be stored away from incompatible materials and protected from high temperatures. |
Table 1: Hazard Profile for this compound based on available data and chemical analogs.
Risk Mitigation: Engineering Controls, PPE, and Administrative Practices
A multi-layered approach to safety, incorporating engineering controls, appropriate Personal Protective Equipment (PPE), and established administrative procedures, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be conducted inside a properly functioning and certified chemical fume hood.[1] This is the most critical engineering control to prevent inhalation of potentially harmful vapors or dust.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and located close to the workstation where the compound is handled.[3] Regular testing of this equipment is mandatory.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 or EN 166 compliant). A face shield should be worn over goggles when there is a significant splash hazard. | Protects against splashes and airborne particles that can cause serious eye irritation.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Check manufacturer's glove compatibility charts. Gloves must be inspected before use and disposed of properly after handling. | Prevents skin contact, which can cause irritation.[1][6] Double-gloving is recommended for handling neat material or concentrated solutions. |
| Body Protection | A fully-buttoned laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure to splashes or spills.[1] |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood. If engineering controls are insufficient or for large-scale operations, a NIOSH-approved respirator with appropriate cartridges may be necessary. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1] Respirator use requires enrollment in a respiratory protection program, including medical clearance and fit-testing. |
Table 2: Personal Protective Equipment (PPE) for Handling this compound.
Standard Operating Protocol: From Receipt to Disposal
Adherence to a systematic workflow is crucial for ensuring safety and experimental integrity. The following diagram and protocol detail the key steps for handling this compound in a laboratory setting.
Caption: Decision workflow for spill response.
-
Minor Spill (inside a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste. [1] 4. Decontaminate the spill area.
-
-
Major Spill (outside a fume hood or large volume):
-
Immediately evacuate the area and alert nearby personnel and the laboratory supervisor.
-
Restrict access to the area.
-
Contact the institution's Environmental Health & Safety (EH&S) or emergency response team.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Waste Disposal
All waste containing this compound, including unused product, reaction residues, and contaminated materials, must be treated as hazardous waste.
-
Collect waste in compatible, tightly sealed, and clearly labeled containers.
-
Do not dispose of this chemical down the drain or in general trash. [3]* Follow all local, regional, and national regulations for hazardous waste disposal. [1]Consult with your institution's EH&S department for specific guidance.
References
- PubChem.2-Chloro-5-fluoro-3-methylpyridine.
- MySkinRecipes.this compound. MySkinRecipes. [Link]
- PubChem.2-Chloro-3-methoxypyridine.
- ECHA.(3-chloro-5-fluoropyridin-4-yl)methylamine hydrochloride. European Chemicals Agency. [Link]
- PubChem.2-Chloro-5-methoxypyridine.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 7. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial suppliers and availability of 2-Chloro-5-fluoro-3-methoxypyridine.
An In-Depth Technical Guide to 2-Chloro-5-fluoro-3-methoxypyridine for Advanced Research
Authored by a Senior Application Scientist
Introduction: Unlocking New Synthetic Frontiers
Welcome to a comprehensive technical exploration of this compound, a halogenated and methoxy-substituted pyridine derivative of increasing importance in the fields of medicinal chemistry and agrochemical synthesis. Its unique trifunctional substitution pattern—featuring chloro, fluoro, and methoxy groups—presents a versatile scaffold for researchers and drug development professionals. This arrangement of functional groups offers multiple, distinct points for chemical modification, establishing it as a valuable building block for constructing complex molecular architectures and diverse compound libraries.[1]
The pyridine core is a well-established and privileged structure in numerous FDA-approved pharmaceuticals, and its specific substitution patterns are critical in defining pharmacological activity, selectivity, and pharmacokinetic profiles.[1][2] The presence of a chlorine atom facilitates a variety of cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the methoxy group influences molecular conformation and solubility. This guide provides an in-depth look at the commercial availability, physicochemical properties, a detailed synthetic pathway, and the applications of this key intermediate.
Physicochemical Properties and Safety Data
Accurate characterization is the foundation of reproducible science. The fundamental properties of this compound are summarized below. While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, safety protocols can be reliably inferred from structurally analogous compounds.
| Property | Value | Source |
| CAS Number | 1097264-89-5 | [3][4] |
| Molecular Formula | C₆H₅ClFNO | [4] |
| Molecular Weight | 161.56 g/mol | [4] |
| Appearance | White to off-white solid or powder | Inferred from suppliers |
| Purity | Typically ≥97% | [4] |
Handling and Safety Precautions (Self-Validating System)
Given the compound's structure as a halogenated pyridine, standard laboratory safety protocols for handling irritant and potentially toxic chemicals are mandatory. The following precautions are based on SDS information for closely related compounds like 2-Chloro-5-(trifluoromethyl)pyridine and 2-Chloro-5-fluoropyridine.[5][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[5][7]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[7][8]
-
Exposure Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Avoid breathing dust, fumes, or vapors.[5][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
Commercial Availability and Sourcing
This compound is available from several specialized chemical suppliers, catering primarily to the research and development market. Availability typically ranges from milligram to gram quantities, with options for bulk or custom synthesis inquiries.
| Supplier | Purity/Specification | Available Quantities | Notes |
| BLD Pharm | ≥97% | Inquire | Provides access to analytical data like NMR, HPLC, LC-MS.[3] |
| Sunway Pharm Ltd | 97% | 50mg, 100mg, 250mg, 1g | Online pricing available; for scientific research use only.[4] |
Note: This table is non-exhaustive and represents suppliers identified during the literature survey. Researchers should always request a certificate of analysis (CoA) to verify purity and identity before use.
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of multi-substituted pyridines requires a strategic approach to control regioselectivity. While the exact commercial synthesis route for this compound is proprietary, a plausible and logical pathway can be constructed based on established organohalogen chemistry and patent literature for analogous compounds.[9][10] The proposed synthesis begins with the more readily available 2-amino-5-fluoropyridine.
Causality Behind the Synthetic Strategy
The chosen pathway (summarized visually below) proceeds by first introducing the chloro and hydroxyl groups via a Sandmeyer-type reaction sequence, followed by methylation. This order is strategic:
-
Starting Material: 2-amino-5-fluoropyridine is a known compound with established synthetic routes, providing a reliable starting point.[11]
-
Diazotization: The amino group is an excellent handle for introducing other functionalities. Its conversion to a diazonium salt allows for subsequent substitution to a hydroxyl group.
-
Chlorination: Introducing the chlorine atom early is crucial.
-
Methoxylation: The final step involves the methylation of the hydroxyl group. Performing this step last avoids potential side reactions that the methoxy group might interfere with in earlier stages.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Fluoro-3-methoxy-2-pyridone
This step involves the diazotization of 2-amino-5-fluoro-3-methoxypyridine followed by hydrolysis.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-fluoro-3-methoxypyridine (1.0 eq) in an aqueous solution of sulfuric acid (H₂SO₄) at 0-5°C.
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature is maintained below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
-
Hydrolysis: After the addition is complete, stir the mixture at 0-5°C for 1 hour. Then, slowly heat the reaction mixture to 80-90°C. Nitrogen gas will evolve as the diazonium group is replaced by a hydroxyl group. Maintain this temperature until gas evolution ceases.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate) until the pH is ~7. The product, 5-Fluoro-3-methoxy-2-pyridone, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Chlorination to yield this compound
The hydroxyl group of the pyridone is converted to the target chloro group using a standard chlorinating agent.
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon), suspend the 5-Fluoro-3-methoxy-2-pyridone (1.0 eq) from the previous step in phosphorus oxychloride (POCl₃, ~3-5 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This quenches the excess POCl₃. Neutralize the acidic solution with a base like sodium carbonate until basic.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the proposed synthesis.
Caption: Proposed two-step synthesis of this compound.
Analytical Characterization
Quality control is essential for ensuring the reliability of experimental results. Suppliers typically provide analytical data confirming the structure and purity of the compound.[3] Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic shifts for the aromatic protons, the methoxy group, and the carbon backbone.
-
Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) confirm the molecular weight and provide fragmentation patterns consistent with the structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, typically reported as a percentage area of the main peak.[12]
Applications in Research and Development
This compound is not an end-product but a valuable intermediate. Its utility lies in its capacity to be elaborated into more complex molecules with potential biological activity.
-
Pharmaceutical Development: As a heterocyclic building block, it is used in the synthesis of novel compounds for screening against various therapeutic targets. The chloro-substituent is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[1][13]
-
Agrochemical Synthesis: The pyridine scaffold is present in many herbicides and pesticides. This intermediate can be used to develop new crop protection agents with improved efficacy and safety profiles.[14]
-
Materials Science: Substituted pyridines can be explored for their potential in developing advanced materials due to their unique electronic and coordination properties.[14]
Conclusion
This compound stands out as a highly functionalized and versatile building block for advanced chemical synthesis. Its commercial availability, coupled with a well-understood reactivity profile, empowers researchers in drug discovery and agrochemical development to rapidly generate novel molecular entities. This guide has provided a comprehensive overview of its properties, sourcing, a robust synthetic protocol, and its applications, serving as a critical resource for scientists aiming to leverage this potent intermediate in their research endeavors.
References
- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Pyridine Derivatives in Pharmaceuticals: The Role of 2-Chloro-5-methoxypyridine. [Link]
- Google Patents. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
- PubChem - NIH. 2-Chloro-3-methoxypyridine. [Link]
- PubChem - NIH. 2-Chloro-5-methoxypyridine. [Link]
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- CNKI. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. [Link]
- SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018). [Link]
- ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1097264-89-5|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - CAS:1097264-89-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 13. nbinno.com [nbinno.com]
- 14. chemimpex.com [chemimpex.com]
The Pyridine Nucleus: A Cornerstone of Modern Chemistry and Drug Discovery
An In-depth Technical Guide to the Synthesis and Applications of Substituted Pyridines
For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a privileged structural motif. Its unique electronic properties and versatile reactivity have cemented its status as a fundamental building block in a vast array of functional molecules. Pyridine and its derivatives are not only ubiquitous in nature, found in essential molecules like vitamins and alkaloids, but they also form the core of numerous synthetic pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides a comprehensive overview of the synthesis and diverse applications of substituted pyridines, offering insights into the strategic considerations that drive innovation in this critical area of chemical science.
Part 1: Strategic Approaches to the Synthesis of Substituted Pyridines
The construction of the pyridine ring and the subsequent functionalization of its positions are central challenges in organic synthesis. The choice of synthetic strategy is often dictated by the desired substitution pattern, the required functional group tolerance, and considerations of efficiency and scalability.
Classical Condensation Reactions: The Foundation of Pyridine Synthesis
Historically, the synthesis of pyridines has been dominated by condensation reactions that construct the heterocyclic ring from acyclic precursors. These methods, while traditional, remain relevant for their simplicity and the accessibility of starting materials.
One of the most well-known methods is the Hantzsch Pyridine Synthesis , a one-pot multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[3] This reaction proceeds through a dihydropyridine intermediate, which is subsequently oxidized to the corresponding pyridine. The versatility of the Hantzsch synthesis lies in its ability to accommodate a wide range of substituents on the pyridine ring by varying the starting materials.
Mechanism of the Hantzsch Pyridine Synthesis:
The reaction is believed to proceed through the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine. The final step is an oxidation to furnish the aromatic pyridine ring.
Experimental Protocol: A Representative Hantzsch Pyridine Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Oxidation: Upon completion of the condensation, add an oxidizing agent (e.g., ceric ammonium nitrate or iodine) to the reaction mixture and continue to stir at room temperature.
-
Work-up and Purification: After the oxidation is complete, concentrate the reaction mixture under reduced pressure. Extract the residue with an appropriate organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.
Modern Synthetic Methodologies: Precision and Efficiency
While classical methods are robust, the demand for more complex and precisely functionalized pyridines has driven the development of modern synthetic strategies. These approaches often leverage transition-metal catalysis and novel reaction pathways to achieve high levels of regioselectivity and functional group compatibility.
Transition-Metal-Catalyzed Cross-Coupling Reactions:
The functionalization of pre-formed pyridine rings through cross-coupling reactions has become a cornerstone of modern pyridine synthesis. Reactions such as the Suzuki, Negishi, and Buchwald-Hartwig couplings allow for the introduction of a wide variety of substituents (aryl, alkyl, amino, etc.) onto the pyridine nucleus.[4] These methods typically employ palladium or nickel catalysts and are highly valued for their reliability and broad substrate scope.
C–H Functionalization: An Atom-Economical Approach:
Direct C–H functionalization has emerged as a powerful and sustainable strategy for the synthesis of substituted pyridines.[1][5] This approach avoids the need for pre-functionalized starting materials, such as halopyridines, thereby reducing synthetic steps and waste generation.[6] The inherent electronic properties of the pyridine ring, however, make regioselective C–H functionalization challenging. Significant research has focused on the development of directing groups and specialized catalytic systems to control the position of functionalization (ortho, meta, or para).[5][7] For instance, the use of bulky Lewis acids can sterically shield the ortho- and meta-positions, enabling para-selective C–H functionalization.[7]
[2+2+2] Cycloaddition Reactions:
Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles offer a highly convergent and atom-economical route to polysubstituted pyridines.[8] This method allows for the rapid assembly of complex pyridine structures from simple, readily available starting materials. Cobalt and rhodium complexes are commonly used catalysts for these transformations.
Flowchart of Synthetic Strategies:
Caption: Decision-making workflow for selecting a synthetic route to substituted pyridines.
Part 2: The Multifaceted Applications of Substituted Pyridines
The utility of substituted pyridines spans a remarkable range of scientific disciplines, from life-saving pharmaceuticals to innovative materials.
Medicinal Chemistry: A Privileged Scaffold in Drug Discovery
The pyridine ring is a recurring motif in a vast number of FDA-approved drugs.[2] Its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and its tunable electronic properties make it an ideal scaffold for interacting with biological targets.[3]
Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Moiety
| Drug Name | Therapeutic Area | Key Pyridine Substitution |
| Imatinib | Oncology | 4-(Pyridin-3-yl)pyrimidin-2-amine |
| Atorvastatin | Cardiovascular | 4-(Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide |
| Sildenafil | Urology | 5-(2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |
| Nevirapine | Antiviral (HIV) | 11-Cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][6]diazepin-6-one |
Substituted pyridines are integral to drugs targeting a wide spectrum of diseases, including cancer, bacterial infections, viral illnesses, and inflammatory conditions.[9][10] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic properties, such as its potency, selectivity, and metabolic stability. For instance, the inclusion of a trifluoroethoxy group can modify the electronic and lipophilic characteristics of a molecule, enhancing its therapeutic potential.[10]
Agrochemicals: Protecting Crops and Enhancing Yields
In the field of agriculture, substituted pyridines are crucial components of many herbicides, insecticides, and fungicides. Their targeted activity against specific pests and weeds, coupled with their environmental degradation profiles, makes them valuable tools for modern farming. The neonicotinoid insecticides, for example, feature a chloropyridinylmethyl group that is essential for their potent activity on the insect nicotinic acetylcholine receptor.
Materials Science: Building Blocks for Functional Materials
The unique electronic and photophysical properties of pyridines make them attractive building blocks for the development of advanced materials. They are incorporated into polymers, dyes, and ligands for catalysis. Pyridine-based ligands are widely used in coordination chemistry to construct metal-organic frameworks (MOFs) and other functional materials with applications in gas storage, separation, and catalysis.
Logical Relationship of Pyridine Applications:
Caption: The diverse applications of substituted pyridines in various scientific fields.
Conclusion
The synthesis and application of substituted pyridines remain a vibrant and rapidly evolving field of chemical research. From the foundational principles of classical condensation reactions to the cutting-edge advancements in catalytic C–H functionalization, the methods for accessing these valuable compounds are continually being refined. The pervasive presence of the pyridine nucleus in pharmaceuticals, agrochemicals, and functional materials underscores its profound impact on science and technology. As our understanding of chemical reactivity deepens and the demand for novel molecular solutions grows, the importance of substituted pyridines is certain to expand, paving the way for future discoveries and innovations.
References
- Maity, P., & Guin, J. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(3), 476-495. [Link]
- Wang, H., & Ghorai, P. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society, 145(29), 16049–16059. [Link]
- ResearchGate. (n.d.). meta-Functionalization of pyridines.
- ResearchGate. (n.d.). Functionalization of pyridines.
- American Chemical Society. (2025).
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Maleki, A., & Kamal, P. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(31), 19045-19069. [Link]
- Abu-Taweel, G. M., Al-Masoudi, N. A., & Al-Zoubi, R. M. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
- El-Sayed, M. A. A. (2020). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Journal of Chemical Reviews, 2(3), 191-210. [Link]
- Wikipedia. (2024, May 22). Pyridine. In Wikipedia.
- Donohoe, T. J. (n.d.). Metal-catalysed Pyridine Ring Synthesis.
- Henry, G. D. (2004). Recent strategies for the synthesis of pyridine derivatives. Tetrahedron, 60(29), 6043-6061. [Link]
- da Silva, G. G., & de Oliveira, R. B. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
- Hill, M. D. (2010).
- Singh, R., & Kumar, A. (2025). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review.
- Das, P., & Saikia, L. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4195. [Link]
- Singh, P. (Ed.). (2022).
- Elsevier. (2022).
- Roy, K., & Jana, A. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 658-677. [Link]
- Reddy, C. R., & Reddy, T. V. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(44), 14366–14367. [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts of 2-Chloro-5-fluoro-3-methoxypyridine
For Immediate Release
[City, State] – January 7, 2026 – This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, 2-Chloro-5-fluoro-3-methoxypyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed theoretical framework and a practical experimental protocol for the structural elucidation of this and similar molecules.
Introduction: The Significance of NMR in Heterocyclic Chemistry
This compound is a polysubstituted pyridine derivative with potential applications in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its reactivity, and biological activity, and for ensuring quality control in its synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and non-destructive analytical technique for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
This guide will first delve into the theoretical prediction of the ¹H and ¹³C NMR chemical shifts of this compound based on established principles of substituent additivity. Subsequently, a detailed, field-proven experimental protocol for the acquisition of high-quality NMR spectra is presented.
Part 1: Theoretical Prediction of ¹H and ¹³C NMR Chemical Shifts
The prediction of NMR chemical shifts for a polysubstituted aromatic ring can be approached by applying the principle of substituent additivity. This empirical method assumes that the effect of each substituent on the chemical shift of a particular nucleus is independent of the other substituents present. The predicted chemical shift is calculated by adding the substituent chemical shifts (SCS) of each group to the chemical shift of the corresponding nucleus in the parent compound, in this case, pyridine.
Foundational Data: ¹H and ¹³C NMR of Unsubstituted Pyridine
The chemical shifts of the protons and carbons in unsubstituted pyridine (in CDCl₃) serve as the baseline for our predictions.
| Pyridine | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 / H-6 | α | ~8.60 | ~150.0 |
| H-3 / H-5 | β | ~7.25 | ~123.5 |
| H-4 | γ | ~7.64 | ~135.8 |
Derivation of Substituent Chemical Shifts (SCS)
To predict the shifts for this compound, we first need to determine the SCS values for a chloro group at the 2-position, a fluoro group at the 5-position, and a methoxy group at the 3-position. These can be estimated from the experimental data of monosubstituted pyridines.
¹H and ¹³C NMR Data for Monosubstituted Pyridines (in CDCl₃):
-
2-Chloropyridine :
-
3-Fluoropyridine :
-
¹H NMR (ppm): H-2: ~8.45, H-4: ~7.35, H-5: ~7.25, H-6: ~8.40
-
¹³C NMR (ppm): C-2: ~140.9 (d, J=14.0 Hz), C-3: ~157.5 (d, J=255.0 Hz), C-4: ~124.2 (d, J=19.0 Hz), C-5: ~123.8 (d, J=4.0 Hz), C-6: ~147.9 (d, J=3.0 Hz)
-
-
3-Methoxypyridine :
From this data, we can calculate the approximate SCS values.
Predicted ¹H NMR Chemical Shifts for this compound
The predicted ¹H chemical shifts are summarized in the table below. The molecule has two remaining protons on the pyridine ring at positions 4 and 6.
| Proton | Base Shift (Pyridine) | SCS (2-Cl) | SCS (5-F) | SCS (3-OCH₃) | Predicted Shift (ppm) |
| H-4 | 7.64 | +0.00 | -0.29 | -0.44 | ~6.91 |
| H-6 | 8.60 | -0.21 | -0.20 | -0.40 | ~7.79 |
| OCH₃ | - | - | - | - | ~3.85 |
Note: The additivity principle is an approximation. Interactions between substituents can lead to deviations from these predicted values.
Predicted ¹³C NMR Chemical Shifts for this compound
The predicted ¹³C chemical shifts are calculated similarly and presented below.
| Carbon | Base Shift (Pyridine) | SCS (2-Cl) | SCS (5-F) | SCS (3-OCH₃) | Predicted Shift (ppm) |
| C-2 | 150.0 | +2.8 | -2.1 (meta) | -8.8 (ortho) | ~141.9 |
| C-3 | 123.5 | +0.9 (ortho) | +0.3 (meta) | +32.0 (ipso) | ~156.7 |
| C-4 | 135.8 | +3.3 (meta) | -11.6 (ortho) | +0.1 (ortho) | ~127.6 |
| C-5 | 123.5 | -0.6 (para) | +34.0 (ipso) | -2.7 (meta) | ~154.2 |
| C-6 | 150.0 | -0.2 (meta) | -2.1 (ortho) | -2.5 (para) | ~145.2 |
| OCH₃ | - | - | - | - | ~55.4 |
Note: The predicted ¹³C shifts for carbons bearing a fluorine atom will exhibit C-F coupling, which is not explicitly calculated here but is expected to be significant for C-5 (¹JCF) and smaller for adjacent carbons.
Part 2: Experimental Protocol for NMR Data Acquisition
To validate the predicted chemical shifts and fully characterize this compound, the following experimental protocol is recommended.
Sample Preparation
-
Compound Purity : Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that is unlikely to engage in strong interactions with the analyte that could significantly alter chemical shifts.
-
Concentration :
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Internal Standard : Tetramethylsilane (TMS) is typically added to CDCl₃ by the manufacturer and serves as the internal standard for referencing the chemical shifts to 0.00 ppm.
-
Sample Filtration : If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Labeling : Clearly label the NMR tube with the sample identification.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Sequence : A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : 12-16 ppm, centered around 6 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans, depending on the sample concentration.
-
Temperature : 298 K (25 °C).
¹³C NMR Acquisition:
-
Pulse Sequence : A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : 200-220 ppm, centered around 100 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 scans, depending on the sample concentration.
-
Temperature : 298 K (25 °C).
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
Part 3: Data Analysis and Interpretation
The acquired spectra should be processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal. The predicted chemical shifts in this guide provide a strong starting point for the assignment of the experimental spectra. Discrepancies between the predicted and experimental values can be attributed to the limitations of the additivity model and potential solvent effects. The use of 2D NMR techniques will be instrumental in the definitive assignment of all proton and carbon signals.
Visualization of Molecular Structure and Key NMR Correlations
To aid in the structural interpretation, the following diagrams are provided.
Figure 1: Molecular structure of this compound.
Sources
An In-depth Technical Guide to the Solubility Profile of 2-Chloro-5-fluoro-3-methoxypyridine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Critical Role of Solubility in Advancing Chemical Entities
In the landscape of chemical research and pharmaceutical development, the journey of a molecule from a laboratory curiosity to a viable product is fraught with challenges. Among the fundamental physicochemical properties that dictate the trajectory of a compound's development, solubility stands as a paramount gatekeeper. For a substituted pyridine derivative such as 2-Chloro-5-fluoro-3-methoxypyridine, a compound of interest in medicinal chemistry and material science, a comprehensive understanding of its solubility profile is not merely an academic exercise but a critical determinant of its potential utility. Poor solubility can lead to diminished bioavailability, unreliable formulation, and ultimately, the failure of an otherwise promising chemical entity. This guide, therefore, provides a detailed exploration of the solubility of this compound, offering both a robust experimental framework for its determination and a theoretically grounded prediction of its behavior in a range of common organic solvents.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is essential for interpreting its solubility. The table below summarizes the key physicochemical parameters of this compound. It is important to note that while some properties are readily available, others are estimated based on the structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 1097264-89-5 | BLD Pharm[1] |
| Molecular Formula | C₆H₅ClFNO | BLD Pharm[1] |
| Molecular Weight | 161.56 g/mol | BLD Pharm[1] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Data not available | --- |
| Boiling Point | Data not available | --- |
| Calculated LogP | 1.9 (for 2-chloro-5-fluoropyridine) | PubChem[2] |
| Estimated Polarity | Moderately polar | Inferred from structure |
Predicted Solubility Profile of this compound
In the absence of comprehensive experimental solubility data for this compound, a predicted solubility profile has been generated based on the principle of "like dissolves like." The polarity of the solute was estimated to be moderately polar due to the presence of the electronegative nitrogen, chlorine, and fluorine atoms, and the polar ether group, countered by the largely non-polar aromatic ring. The predicted solubility in a range of common organic solvents, categorized by their polarity (expressed as their dielectric constant), is presented below.
| Solvent | Dielectric Constant (at 20°C) | Predicted Solubility | Rationale |
| Non-Polar Solvents | |||
| n-Hexane | 1.88 | Low | Significant mismatch in polarity. |
| Toluene | 2.38 | Moderate | Aromatic character may offer some interaction. |
| Diethyl Ether | 4.34 | Moderate to High | Ether linkage in solvent can interact with the methoxy group. |
| Polar Aprotic Solvents | |||
| Ethyl Acetate | 6.02 | High | Good balance of polarity for interaction. |
| Tetrahydrofuran (THF) | 7.58 | High | Similar polarity and ether functionality. |
| Dichloromethane (DCM) | 8.93 | High | Halogenated nature of solvent and solute are compatible. |
| Acetone | 20.7 | High | Polar nature of the carbonyl group aligns well. |
| Acetonitrile (ACN) | 37.5 | Moderate to High | High polarity may be less optimal than moderately polar solvents. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | Highly polar, often a good solvent for a wide range of compounds. |
| Polar Protic Solvents | |||
| Isopropanol | 19.9 | Moderate | Can act as both hydrogen bond donor and acceptor. |
| Ethanol | 24.6 | Moderate | Similar to isopropanol. |
| Methanol | 32.7 | Moderate to High | Smaller and more polar than ethanol. |
| Water | 80.1 | Low | The largely organic structure limits aqueous solubility. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To empirically determine the solubility of this compound, a robust and reproducible experimental protocol is essential. The following method outlines the shake-flask technique coupled with quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.
I. Materials and Instrumentation
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade)
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
II. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
III. Detailed Procedure
-
Preparation of Saturated Solutions: To a series of vials, add a known volume (e.g., 2 mL) of each selected organic solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter compatible with the organic solvent to remove any remaining particulate matter.
-
Preparation of Analytical Samples: Prepare a series of dilutions of the filtered saturated solution using the respective solvent to bring the concentration within the linear range of the analytical method.
-
Quantitative Analysis by HPLC-UV:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a suitable starting point for method development.
-
Column: A C18 reverse-phase column is recommended.
-
Detection: Based on the UV absorbance of the pyridine ring, a detection wavelength in the range of 250-270 nm is likely to be appropriate.[3][4]
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted samples of the saturated solutions and determine their concentration from the calibration curve.
-
-
Calculation of Solubility: Back-calculate the concentration of the original saturated solution, taking into account the dilution factors. The resulting concentration is the solubility of this compound in that solvent at the specified temperature.
The Interplay of Polarity in Solubility
The principle of "like dissolves like" is a cornerstone of solubility theory. The solubility of a solute in a solvent is maximized when their intermolecular forces are similar in nature and magnitude. The following diagram illustrates the relationship between the polarity of this compound and various solvents, providing a visual representation of the predicted solubility trends.
Sources
Thermochemical properties and stability of 2-Chloro-5-fluoro-3-methoxypyridine.
An In-Depth Technical Guide to the Thermochemical Properties and Stability of 2-Chloro-5-fluoro-3-methoxypyridine
Abstract: this compound is a highly functionalized heterocyclic compound of significant interest to researchers in pharmaceutical and agrochemical development. Its utility as a versatile chemical intermediate stems from the unique electronic properties and reactivity conferred by its substituent pattern.[1] A thorough understanding of its thermochemical properties and stability is paramount for safe handling, process optimization, and predicting its behavior in synthetic applications. This guide provides a comprehensive analysis of the compound's structural features, a theoretical framework for its thermochemical properties based on analogous structures, an evaluation of its chemical and thermal stability, and detailed protocols for experimental verification.
Introduction to a Key Synthetic Building Block
The Role of Substituted Pyridines in Modern Chemistry
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous approved drugs, pesticides, and functional materials.[2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic profile, which in turn dictates its pharmacological activity, selectivity, and pharmacokinetic properties.[1] Halogenated pyridines, in particular, serve as versatile precursors for cross-coupling reactions, enabling the construction of complex molecular architectures.
Molecular Structure and Physicochemical Profile
This compound possesses a unique arrangement of an electron-donating methoxy group and two electron-withdrawing halogen atoms. This substitution pattern creates a distinct electronic landscape that governs its stability and reactivity. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, a common reaction pathway for activating pyridine rings. The fluorine at the 5-position enhances the molecule's metabolic stability and can modulate its binding affinity in biological systems.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | 2-Chloro-5-fluoro-3-methylpyridine[3] | 2-Chloro-3-methoxypyridine[4] | 5-Chloro-3-fluoro-2-methoxypyridine[5] |
| CAS Number | 1097264-89-5[6] | 38186-84-4 | 52605-96-6 | 886374-01-2 |
| Molecular Formula | C₆H₅ClFNO | C₆H₅ClFN | C₆H₆ClNO | C₆H₅ClFNO |
| Molecular Weight | 161.56 g/mol | 145.56 g/mol | 143.57 g/mol | 161.56 g/mol |
| Appearance | Not specified | White to Almost white powder to lump[7] | Not specified | Not specified |
Understanding Thermochemical Properties
Estimating Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation (ΔHf°) represents the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's intrinsic stability. For pyridine, the gas-phase ΔHf° is well-established.[9] The influence of substituents can be estimated using group additivity schemes, although these methods require extensive empirical data for functionalized heterocycles.[8]
The stability of the C-X (Carbon-Halogen) bond is a key factor, with bond strength generally decreasing from C-F to C-I.[10] The presence of multiple halogens and their interaction with the methoxy group and the pyridine ring nitrogen complicates simple additivity. Computational methods, such as Density Functional Theory (DFT), provide a powerful tool for calculating ΔHf° for such molecules where experimental data is lacking.[2][11]
Heat Capacity (Cp) and Entropy (S°)
Heat capacity measures the amount of heat required to raise a substance's temperature. For the parent molecule, pyridine, extensive data on its liquid-phase heat capacity is available in the NIST Chemistry WebBook.[12] Substituents increase the molecular weight and add vibrational modes, which generally leads to a higher molar heat capacity. The precise value for this compound would be influenced by its phase, temperature, and intermolecular interactions.
Chemical Stability and Reactivity Profile
The stability of this compound is dictated by the interplay of its functional groups, which influences its thermal durability and reactivity towards chemical agents.
Electronic Effects of Substituents
The reactivity of the pyridine ring is heavily modulated by its substituents. The nitrogen atom itself is electron-withdrawing, creating a π-deficient ring system. The chloro and fluoro groups are also strongly electron-withdrawing via induction, further deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution, particularly at the carbon atoms bearing the halogens. Conversely, the methoxy group is electron-donating through resonance, which partially counteracts the deactivating effects of the halogens and the ring nitrogen.
Caption: Electronic influence of substituents on the pyridine ring.
Thermal Stability and Decomposition
The thermal stability is a critical parameter for storage and processing. Organohalogen compounds can decompose at elevated temperatures, often through the cleavage of the carbon-halogen bond.[13] The C-Cl bond is generally weaker than the C-F bond, suggesting that thermal decomposition might be initiated by the loss of a chlorine radical.[14]
Studies on the thermal decomposition of other substituted pyridines show that ligands are often removed in distinct steps, which can be monitored by thermogravimetric analysis (TGA).[15] For this compound, a likely decomposition pathway would involve the initial loss of the methoxy group or cleavage of the C-Cl bond, followed by the fragmentation of the pyridine ring at higher temperatures.
Proposed Thermal Decomposition Pathway
A plausible decomposition mechanism involves initial homolytic cleavage of the weakest bond, followed by radical chain reactions or molecular rearrangements.
Caption: Experimental workflow for thermal stability analysis.
Significance in Research and Development
This compound is not merely a laboratory curiosity; it is a valuable precursor for creating novel molecules with potential therapeutic or agricultural applications. [1][16]Its defined reactivity allows it to be incorporated into larger structures through predictable synthetic routes. A stable shelf-life and predictable behavior under thermal stress are essential for its use in multi-step syntheses, especially during process scale-up where temperature control is critical. The data derived from thermochemical and stability studies directly informs process safety, reaction optimization, and material handling protocols, ensuring both efficiency and safety in a research and development setting.
Conclusion
While direct, published thermochemical data for this compound is limited, a robust understanding of its properties can be constructed through the analysis of its constituent functional groups and comparison with related pyridine derivatives. The electronic interplay of its chloro, fluoro, and methoxy substituents creates a unique reactivity profile that is advantageous for synthetic chemistry. Its thermal stability is likely governed by the C-Cl bond, a hypothesis that can be definitively tested using the outlined TGA/DSC protocol. The experimental methodologies provided in this guide offer a clear and reliable path for researchers to generate the precise data needed for advancing their development programs safely and effectively.
References
- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252. PubChem - NIH.
- 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014. PubChem.
- 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000. PubChem - NIH.
- 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Pyridine. NIST WebBook - National Institute of Standards and Technology.
- Preparation of 2-chloro-5-methylpyridine.
- Pyridine Enthalpy of Form
- 5-CHLORO-3-FLUORO-2-METHOXY-PYRIDINE | 886374-01-2. ChemicalBook.
- 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Huimeng Bio-tech.
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
- 1097264-89-5|this compound|BLD Pharm.
- Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme. SciSpace.
- Experiments in high-temperature chemistry of organohalogens.
- Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts.
- Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia.
- Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
- 2-Chloro-5-fluoro-3-methylpyridine, 5G. Labscoop.
- Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II). PMC - NIH.
- 5.5: Calorimetry. Chemistry LibreTexts.
- Organo-halogen Compounds.
- Organohalogen compound | Definition, Examples, Uses, & Facts. Britannica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jkk.unjani.ac.id [jkk.unjani.ac.id]
- 3. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-CHLORO-3-FLUORO-2-METHOXY-PYRIDINE | 886374-01-2 [chemicalbook.com]
- 6. 1097264-89-5|this compound|BLD Pharm [bldpharm.com]
- 7. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 8. scispace.com [scispace.com]
- 9. atct.anl.gov [atct.anl.gov]
- 10. Organohalogen compound | Definition, Examples, Uses, & Facts | Britannica [britannica.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Chloro-5-fluoro-3-methoxypyridine
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-Chloro-5-fluoro-3-methoxypyridine, a valuable substituted pyridine derivative for research and development in medicinal chemistry and materials science. The strategic arrangement of chloro, fluoro, and methoxy groups on the pyridine scaffold presents a unique combination of electronic properties and reactivity, making it a key intermediate for creating novel molecular architectures.[1] This guide details a robust two-step synthetic pathway, offers insights into the causality of procedural choices, and emphasizes safety and validation at each stage. It is intended for an audience of researchers, scientists, and professionals in drug development with prior training in experimental organic chemistry.
Introduction and Synthetic Strategy
Substituted pyridines are a cornerstone in the development of pharmaceuticals and agrochemicals.[2] The target molecule, this compound, serves as a versatile building block, allowing for further functionalization at multiple sites. For instance, the chloro group can be displaced in nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Suzuki coupling, to introduce more complex moieties.[1]
The synthetic strategy outlined herein is designed for efficiency and reliability, proceeding through a two-step sequence starting from the readily available 3-hydroxy-5-fluoropyridine.
-
Step 1: Regioselective Chlorination. The first step involves the selective introduction of a chlorine atom at the C2 position of the pyridine ring. This is a crucial transformation to install one of the key functional handles of the target molecule.
-
Step 2: O-Methylation. The final step is the methylation of the hydroxyl group to form the desired methoxy ether, yielding this compound.
This approach avoids the use of highly toxic or difficult-to-handle reagents and proceeds under relatively mild conditions, making it suitable for standard laboratory settings.
Physicochemical and Safety Data
A thorough understanding of the chemical properties and hazards associated with all materials is critical for safe and successful execution.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| 3-Hydroxy-5-fluoropyridine | C₅H₄FNO | 113.09 | Irritant |
| Phosphorus Oxychloride (POCl₃) | Cl₃OP | 153.33 | Severe skin burns and eye damage, Harmful if swallowed or inhaled |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Flammable liquid and vapor, Harmful if swallowed, Causes severe skin burns and eye damage |
| 2-Chloro-3-hydroxy-5-fluoropyridine | C₅H₃ClFNO | 147.54 | Assumed irritant; handle with care |
| Iodomethane (CH₃I) | CH₃I | 141.94 | Toxic if swallowed, inhaled, or in contact with skin, Causes skin irritation and serious eye damage, Suspected of causing cancer |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Causes serious eye irritation |
| Acetone | C₃H₆O | 58.08 | Highly flammable liquid and vapor, Causes serious eye irritation |
| This compound | C₆H₅ClFNO | 161.56 | Assumed harmful and irritant; handle with appropriate PPE [3] |
Note: Always consult the full Safety Data Sheet (SDS) for each chemical before use. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][5]
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-3-hydroxy-5-fluoropyridine
Rationale: This step employs phosphorus oxychloride (POCl₃) for the chlorination of the pyridine ring. The reaction is performed in the presence of a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), which acts as a proton scavenger. Acetonitrile is used as a polar aprotic solvent.
Materials and Reagents:
-
3-Hydroxy-5-fluoropyridine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, add 3-hydroxy-5-fluoropyridine (1.0 eq) and anhydrous acetonitrile.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add DIPEA (2.0 eq) to the stirred solution. Following this, add phosphorus oxychloride (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80-85 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.
-
Neutralization: Slowly neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. Caution: This is an exothermic process and will release gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 2-Chloro-3-hydroxy-5-fluoropyridine.
Step 2: Synthesis of this compound
Rationale: This reaction is a Williamson ether synthesis. The hydroxyl group of the intermediate is deprotonated by a mild base, potassium carbonate, to form an alkoxide, which then acts as a nucleophile to displace the iodide from iodomethane, forming the desired methoxy ether. Acetone is a suitable polar aprotic solvent for this transformation.
Materials and Reagents:
-
2-Chloro-3-hydroxy-5-fluoropyridine (1.0 eq)
-
Iodomethane (CH₃I) (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetone (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 2-Chloro-3-hydroxy-5-fluoropyridine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.
-
Reagent Addition: Stir the suspension vigorously and add iodomethane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 3-5 hours).
-
Work-up: After completion, cool the reaction to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate and wash with deionized water (2x) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final product with high purity.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis, from starting materials to the final purified product.
Caption: Synthetic workflow for this compound.
References
- Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- PubChem. 2-Chloro-5-methoxypyridine. National Institutes of Health.
- Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-5-fluoropyridine.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-3-methoxypyridine.
- Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine.
- National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
Application Notes & Protocols: Strategic Use of 2-Chloro-5-fluoro-3-methoxypyridine in Suzuki-Miyaura Cross-Coupling
Introduction: A Privileged Scaffold Building Block
In the landscape of modern medicinal chemistry and materials science, heteroaromatic scaffolds are of paramount importance. Among these, functionalized pyridines are a cornerstone for the development of novel therapeutics and advanced materials. 2-Chloro-5-fluoro-3-methoxypyridine has emerged as a particularly valuable building block. Its strategic substitution pattern allows for selective C-C bond formation at the C2 position via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the introduction of diverse aryl, heteroaryl, and vinyl moieties, paving the way for the rapid generation of compound libraries for drug discovery and the synthesis of complex molecular architectures.
The utility of this reaction stems from the reliability and functional group tolerance of the Suzuki-Miyaura coupling.[1] The reaction involves a palladium catalyst to couple an organoboron species with an organohalide.[2] This guide provides an in-depth analysis of the substrate's reactivity, key mechanistic considerations, and robust, field-proven protocols for its successful implementation in your research endeavors.
Mechanistic Insights & Strategic Considerations
The success of a Suzuki-Miyaura coupling hinges on a delicate balance of electronic and steric factors within the catalytic cycle.[2][3] For a substrate like this compound, the interplay of its substituents dictates the optimal reaction parameters.
The Catalytic Cycle: The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step, especially for less reactive aryl chlorides.[2]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[5][6]
-
Reductive Elimination: The final step involves the formation of the new C-C bond and the regeneration of the active Pd(0) catalyst, allowing the cycle to continue.[5]
Reactivity of this compound
The electronic nature of the pyridine ring significantly influences the rate-determining oxidative addition step.
-
Electron-Deficient Nature: The pyridine nitrogen atom is electron-withdrawing, which generally makes the attached halide more susceptible to oxidative addition compared to a similar benzene analogue.
-
Substituent Effects:
-
The 3-methoxy group is electron-donating, which can slightly decrease the reactivity of the C-Cl bond towards oxidative addition.
-
The 5-fluoro group is electron-withdrawing, which helps to activate the C-Cl bond, counteracting the effect of the methoxy group.
-
This balanced electronic profile makes this compound a viable, albeit sometimes challenging, substrate. The C-Cl bond is inherently less reactive than C-Br or C-I bonds, necessitating the use of highly active catalyst systems.[7][8]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Protocol Optimization
Achieving high yields and purity requires careful selection of the catalyst, ligand, base, and solvent. For challenging substrates like heteroaryl chlorides, the choice of ligand is particularly critical.
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[3]
-
Ligands: Standard ligands like PPh₃ are often insufficient for activating C-Cl bonds. Bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are generally required.[9][10] These ligands promote the oxidative addition step and stabilize the catalytic species.
-
Bases: The base plays a crucial role in the transmetalation step by activating the boronic acid.[11] The choice of base can significantly impact the reaction outcome.[6]
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used. K₃PO₄ is often effective for challenging couplings.
-
Fluoride Sources: Bases like KF can be particularly effective, as the fluoride ion is believed to play a unique role in activating the boronic acid.[9]
-
-
Solvents: Aprotic polar solvents are typically used. Common choices include mixtures of dioxane/water, toluene/water, or DME/water. The presence of water is often necessary to dissolve the inorganic base and facilitate transmetalation.
Recommended Experimental Protocols
The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound. It is strongly recommended to screen a few conditions to find the optimal system for your specific boronic acid partner.
Protocol 1: General Procedure using a Buchwald Ligand (SPhos)
This protocol is a reliable starting point for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Alternative Conditions using a PEPPSI™ Catalyst
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are highly active and convenient for coupling aryl chlorides.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv.)
-
PEPPSI™-IPr (2 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv.)
-
tert-Amyl alcohol (anhydrous, degassed)
-
Reaction vessel
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol), Cs₂CO₃ (2.0 mmol), and PEPPSI™-IPr (0.02 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add degassed tert-amyl alcohol (5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100-110 °C.
-
Monitor the reaction as described in Protocol 1 (typically 4-12 hours).
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Data Summary: Catalyst System Performance
The following table summarizes recommended starting conditions for screening. Yields are highly dependent on the specific boronic acid used.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Typical Time (h) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12-24 | A robust, general-purpose system for challenging chlorides.[1] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | Highly active system, often provides excellent results. |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME/H₂O | 90 | 16-24 | A classic catalyst, may be effective for more reactive boronic acids. |
| PEPPSI™-IPr (2) | - | Cs₂CO₃ (2) | t-Amyl alcohol | 110 | 4-12 | Very active precatalyst, often results in shorter reaction times. |
Experimental Workflow Visualization
The following diagram outlines the logical flow of operations for setting up and performing the Suzuki-Miyaura coupling reaction.
Caption: General laboratory workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently active ligand/base combination; Low reaction temperature. | Use a fresh bottle of palladium precatalyst; Switch to a more active ligand (e.g., a Buchwald ligand) or a stronger base (e.g., Cs₂CO₃, K₃PO₄); Increase reaction temperature. |
| Protodeboronation | Presence of excess water; Base too strong or conditions too harsh. | Use anhydrous solvents; Consider using a boronic ester (e.g., pinacol ester) which is more stable; Try a milder base like K₂CO₃ or KF. |
| Dehalogenation of Starting Material | Catalyst system promotes hydrodehalogenation. | Screen different ligands and bases; Lowering the reaction temperature may help; Ensure the reaction is under a strictly inert atmosphere. |
| Homocoupling of Boronic Acid | Presence of oxygen; Catalyst decomposition. | Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere; Use a more stable precatalyst or ligand. |
Conclusion
This compound is a versatile and valuable substrate for constructing complex molecules via the Suzuki-Miyaura cross-coupling reaction. While its C-Cl bond requires highly active catalytic systems for efficient activation, the protocols and principles outlined in this guide provide a clear pathway to success. By carefully selecting the appropriate ligand, base, and solvent combination, researchers can effectively leverage this building block to accelerate their discovery programs in pharmaceuticals and materials science.
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Sharma, S., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Pérez-Temprano, M. H., et al. (2008). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]
- Buchwald, S. L., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Chloro-5-fluoro-3-methoxypyridine in Modern Drug Discovery
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and versatile functionalization potential make it a privileged structure in the design of novel therapeutics.[2][3] This guide focuses on a highly functionalized derivative, 2-Chloro-5-fluoro-3-methoxypyridine , a building block engineered to address key challenges in drug discovery such as metabolic stability, target potency, and synthetic accessibility. We will explore the strategic rationale behind its specific substitution pattern and provide detailed protocols for its application, particularly in the synthesis of complex molecular architectures via cross-coupling reactions.
The Strategic Value of the this compound Scaffold
The efficacy of a building block in medicinal chemistry is determined by the synergistic contribution of its constituent parts. The arrangement of substituents on the this compound ring offers a compelling combination of features for lead optimization.
-
The Pyridine Core: The nitrogen atom acts as a hydrogen bond acceptor, enhancing interactions with biological targets and improving aqueous solubility, a critical pharmacokinetic parameter.[2] Its aromatic nature provides a rigid scaffold for orienting other functional groups.
-
2-Chloro Group: This is the primary reactive "handle" for synthetic diversification. The chlorine atom at the 2-position is highly susceptible to displacement via nucleophilic aromatic substitution or, more strategically, serves as an electrophile in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[4][5] This allows for the facile introduction of aryl, heteroaryl, alkyl, or amino groups to build molecular complexity.
-
5-Fluoro Group: Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability. The C-F bond is exceptionally strong, and its presence can block cytochrome P450-mediated oxidative metabolism at that position, often a metabolic soft spot on aromatic rings. This can lead to improved bioavailability and a longer plasma half-life. Furthermore, fluorine's high electronegativity can modulate the acidity of nearby protons and influence non-covalent binding interactions with target proteins.
-
3-Methoxy Group: The methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring. It can also act as a hydrogen bond acceptor and its steric bulk can help dictate the preferred conformation of the molecule, which can be crucial for locking in a bioactive conformation for optimal target engagement.
The interplay of these substituents creates a building block that is pre-validated for addressing multiple drug design objectives simultaneously.
Caption: Key medicinal chemistry features of the this compound scaffold.
Synthetic Protocols: Application in C-C Bond Formation
The most powerful application of this building block is its use in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is an indispensable tool in drug discovery for its functional group tolerance and reliable reaction conditions.[4]
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.
Objective: To synthesize a 2-aryl-5-fluoro-3-methoxypyridine derivative, a common core in kinase inhibitors and other targeted therapies.
Reaction Scheme:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | CAS Number | Purpose |
| This compound | 1097264-89-5 | Electrophile / Starting Material |
| Arylboronic Acid | Variable | Nucleophile / Coupling Partner |
| PdCl₂(dppf)-CH₂Cl₂ Adduct | 95464-05-4 | Palladium Catalyst Precursor |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Base |
| 1,4-Dioxane | 123-91-1 | Anhydrous Solvent |
| Water | 7732-18-5 | Co-solvent / Activates Base |
| Argon or Nitrogen Gas | - | Inert Atmosphere |
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium(0) species in the catalytic cycle is oxygen-sensitive.[4]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction Conditions: Immerse the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-fluoro-3-methoxypyridine product.
Causality Behind Experimental Choices:
-
Catalyst: PdCl₂(dppf) is chosen for its robustness and effectiveness with heteroaromatic chlorides. The dppf ligand is a bulky, electron-rich phosphine that promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: An inorganic base like K₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step.[4]
-
Solvent System: The mixture of an organic solvent (dioxane) and water is standard. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
-
Inert Atmosphere: Prevents the oxidation of the active Pd(0) catalyst to inactive Pd(II), which would halt the catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is more than just a chemical intermediate; it is a purpose-built tool for the modern medicinal chemist. Its strategically placed functional groups provide a direct route to address metabolic stability, target binding, and synthetic diversification. The protocols outlined herein for its use in robust and scalable cross-coupling reactions demonstrate its immediate applicability in drug discovery programs, enabling the rapid generation of novel chemical entities with enhanced drug-like properties. As the demand for highly optimized and specific small molecule therapeutics continues to grow, the thoughtful design and application of such sophisticated building blocks will remain paramount to success.
References
- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. URL: https://lifechemicals.com/blog/building-blocks/functionalized-pyridines-as-valuable-building-blocks-in-organic-synthesis-and-medicinal-chemistry
- Mohammad Abu-Taweel, G., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. URL: https://www.tandfonline.com/doi/full/10.1080/10408347.2022.2086208
- ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. URL: https://www.researchgate.net/publication/285208499_Role_of_Pyridines_in_Medicinal_Chemistry_and_Design_of_BACE1_Inhibitors_Possessing_a_Pyridine_Scaffold
- Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8178733/
- Ahmad, I., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Bioconjugate Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8525219/
- Google Patents. (2006). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. URL: https://patents.google.
- Surrey, S. E., & Corless, M. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Chemical Education. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4534010/
- Malapit, C. A., & Sanford, M. S. (2017). Cross-Coupling of Heteroatomic Electrophiles. ACS Catalysis. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5555191/
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel APIs using 2-Chloro-5-fluoro-3-methoxypyridine as a Versatile Building Block
Introduction: The Strategic Advantage of 2-Chloro-5-fluoro-3-methoxypyridine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel Active Pharmaceutical Ingredients (APIs). The pyridine scaffold is a privileged heterocycle, forming the core of numerous approved drugs.[1][2] Its utility is further enhanced through strategic substitution, which allows for the fine-tuning of physicochemical and pharmacological properties. This compound has emerged as a particularly valuable building block due to the unique interplay of its substituents. The chlorine atom at the 2-position serves as a versatile handle for cross-coupling reactions, the fluorine atom at the 5-position can enhance metabolic stability and binding affinity, and the methoxy group at the 3-position influences the electronic properties and conformation of the molecule.
This technical guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of a novel, hypothetical kinase inhibitor. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and support our claims with authoritative references.
Core Reactivity and Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloro substituent of this compound is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of C-C and C-N bonds, respectively. These reactions are foundational in modern drug discovery, enabling the modular assembly of complex molecules from readily available starting materials.
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-aryl structures, which are common motifs in kinase inhibitors.[3] The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (boronic acid or ester) with an organic halide.[4]
Buchwald-Hartwig Amination: Constructing Crucial C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in a wide range of pharmaceuticals.[5][6] This reaction allows for the formation of a C-N bond between an aryl halide and an amine, under milder conditions than traditional methods.[5]
Hypothetical API Target: A Novel Kinase Inhibitor
To illustrate the synthetic utility of this compound, we propose the synthesis of a hypothetical kinase inhibitor, "Kinhibipyridine-A". This molecule is designed to feature a 2-anilino-5-fluoro-3-methoxypyridine core, a common pharmacophore in kinase inhibitors that target the ATP-binding site of various kinases.
Experimental Protocols
Protocol 1: Synthesis of N-(4-aminophenyl)-5-fluoro-3-methoxypyridin-2-amine (Intermediate 1)
This protocol details the synthesis of the core amine intermediate via a Buchwald-Hartwig amination reaction.
Reaction Scheme:
Caption: Buchwald-Hartwig amination for the synthesis of Intermediate 1.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 161.56 | 1.0 | 161.6 mg |
| p-Phenylenediamine | 108.14 | 1.2 | 129.8 mg |
| Pd₂(dba)₃ | 915.72 | 0.015 | 13.7 mg |
| XPhos | 476.65 | 0.03 | 14.3 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 651.6 mg |
| Anhydrous, Degassed Toluene | - | - | 5 mL |
Procedure:
-
In a glovebox, combine this compound (1.0 mmol, 1 equiv.), p-phenylenediamine (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a dry reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product, N-(4-aminophenyl)-5-fluoro-3-methoxypyridin-2-amine.
Expected Outcome:
| Parameter | Value |
| Yield | 75-85% |
| Purity | >95% (by HPLC) |
| ¹H NMR | Consistent with the structure of N-(4-aminophenyl)-5-fluoro-3-methoxypyridin-2-amine |
| MS (ESI) | [M+H]⁺ calculated for C₁₂H₁₂FN₃O: 233.09, found: 233.10 |
Protocol 2: Synthesis of "Kinhibipyridine-A" via Acylation of Intermediate 1
This protocol describes the final step in the synthesis of our hypothetical kinase inhibitor through the acylation of the primary amine of Intermediate 1.
Reaction Scheme:
Caption: Final acylation step to yield "Kinhibipyridine-A".
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-(4-aminophenyl)-5-fluoro-3-methoxypyridin-2-amine | 233.24 | 1.0 | 233.2 mg |
| Acetyl Chloride | 78.50 | 1.1 | 0.08 mL |
| Pyridine | 79.10 | 1.5 | 0.12 mL |
| Dichloromethane (DCM) | - | - | 10 mL |
Procedure:
-
Dissolve N-(4-aminophenyl)-5-fluoro-3-methoxypyridin-2-amine (1.0 mmol, 1 equiv.) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (1.5 mmol, 1.5 equiv.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Separate the organic layer and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain "Kinhibipyridine-A".
Expected Outcome:
| Parameter | Value |
| Yield | 80-90% |
| Purity | >98% (by HPLC) |
| ¹H NMR | Consistent with the structure of N-(4-acetamidophenyl)-5-fluoro-3-methoxypyridin-2-amine ("Kinhibipyridine-A") |
| MS (ESI) | [M+H]⁺ calculated for C₁₄H₁₄FN₃O₂: 275.11, found: 275.12 |
Structure-Activity Relationship (SAR) Insights
The modular synthesis of "Kinhibipyridine-A" allows for the exploration of structure-activity relationships (SAR), a critical aspect of drug design.[7][8][9][10]
-
Modification of the Acyl Group: The acetyl group can be replaced with other acyl chlorides or carboxylic acids (via amide coupling) to probe the binding pocket for additional interactions.
-
Substitution on the Aniline Ring: The use of substituted p-phenylenediamines in the Buchwald-Hartwig step can introduce various functionalities to explore their impact on potency and selectivity.
-
Exploration of the 3-Methoxy Group: While the methoxy group is present in the starting material, its role in binding and solubility can be compared to analogs with different substituents at this position. The fluorine at the 5-position is expected to contribute positively to metabolic stability and may engage in favorable interactions with the target protein.[11]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel APIs. Its strategic substitution pattern allows for facile and selective functionalization through robust and well-established palladium-catalyzed cross-coupling reactions. The detailed protocols provided herein for the synthesis of a hypothetical kinase inhibitor, "Kinhibipyridine-A," serve as a practical guide for researchers in drug discovery. By leveraging the reactivity of this building block, medicinal chemists can efficiently generate libraries of diverse compounds for biological screening, accelerating the path towards new and improved therapeutics.
References
- Grisez, T., Panikkassery Ravi, N., Froeyen, M., Schols, D., Van Meervelt, L., De Jonghe, S., & Dehaen, W. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 972. [Link]
- El-Sayed, N. A., El-Gamal, K. M., Al-Otaibi, F. M., & Al-Shaalan, N. H. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46849–46866. [Link]
- Giraud, F., Gelin, M., Riocros, M., Anizon, F., & Moreau, P. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 26(17), 4255–4258. [Link]
- Singh, J., & Ghosh, S. (2016). Substituted pyrimidines as protein kinase inhibitors.
- ACS Omega. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
- ResearchGate. (2021). Synthesis of 2-amino-5-fluoropyridine. [Link]
- Wikipedia. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (2016). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [Link]
- Chemistry LibreTexts. (2023).
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(11), 897-903. [Link]
- Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. [Link]
- Google Patents. (n.d.).
- ASHP Publications. (n.d.). STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Caucasus Journal of Health Sciences and Public Health. (2019).
- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
- Drug Design Org. (n.d.).
- ec-undp-electoralassistance.org. (n.d.).
Sources
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Drug Design: Structure-Activity Relationship (SAR) | Caucasus Journal of Health Sciences and Public Health [caucasushealth.ug.edu.ge]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 11. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Chloro-5-fluoro-3-methoxypyridine
Abstract: This technical guide provides a comprehensive overview of synthetic methodologies for the chemical derivatization of 2-Chloro-5-fluoro-3-methoxypyridine. As a versatile heterocyclic building block, this compound serves as a crucial starting material in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document details field-proven protocols for key transformations including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). Each section elucidates the underlying chemical principles, offers step-by-step experimental procedures, and presents data to guide researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after structural motif in drug design.[3] Chemical compounds derived from pyridine are foundational in the development of novel drugs targeting a wide range of diseases, including cancer, bacterial infections, and hypertension.[2][3][4]
This compound is a particularly valuable intermediate. It possesses three distinct functional handles—a reactive chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 3-position. The chlorine atom at the C2 position, activated by the adjacent ring nitrogen, is the primary site for derivatization via modern cross-coupling and substitution reactions. This guide focuses on robust and reproducible methods to leverage this reactivity for the synthesis of diverse molecular libraries.
Section 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[5][6]
Principle and Rationale
The reaction involves the palladium-catalyzed coupling of an organoboron species (boronic acid or ester) with an organic halide.[7] The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
A significant challenge in coupling 2-chloropyridines is the relative inertness of the C-Cl bond compared to C-Br or C-I bonds.[8] Overcoming this requires highly active palladium catalyst systems. The key to success lies in the choice of the phosphine ligand. Bulky, electron-rich ligands, such as SPhos and XPhos, are essential as they promote the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center and facilitate the subsequent reductive elimination step.[8][9] The choice of base is also critical for activating the boronic acid to facilitate the transmetalation step.[7]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are robust starting points for the Suzuki coupling of this compound, adapted from established methods for similar chloropyridine substrates.[8]
Protocol 1: General Procedure using Pd(OAc)₂ / SPhos
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, prepare the catalyst premix by adding palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the reaction vial with a septum cap. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the catalyst premix to the reaction vial, followed by degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: General Procedure using Pd₂(dba)₃ / XPhos
-
Reaction Setup (in a glovebox): Combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Conditions: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Work-up and Purification: Follow steps 6-10 from Protocol 1 for reaction monitoring, work-up, and purification.
Data Summary: Suzuki Coupling Conditions
| Parameter | Condition 1 (SPhos) | Condition 2 (XPhos) | Rationale |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | Common, stable Pd(II) and Pd(0) precursors. |
| Ligand | SPhos | XPhos | Bulky, electron-rich ligands essential for C-Cl bond activation.[8] |
| Base | K₃PO₄ | Cs₂CO₃ | Strong inorganic bases effective in promoting transmetalation. |
| Solvent | 1,4-Dioxane / H₂O | Toluene | Common solvent systems for Suzuki couplings; choice can impact solubility and reaction rate. |
| Temperature | 100 °C | 110 °C | Elevated temperatures are required to overcome the activation barrier for chloropyridines. |
Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[10][11] This reaction is highly valued for its broad substrate scope and functional group tolerance.
Principle and Rationale
Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[12] The key steps involve oxidative addition of the aryl chloride to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to deprotonate the amine without competing in side reactions.[13] As with Suzuki couplings of aryl chlorides, the use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is crucial for achieving high yields, particularly with less reactive aryl chlorides.[12][14]
Visualization: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol
Protocol 3: Amination using Pd₂(dba)₃ / XPhos
This protocol is adapted from standard procedures for the amination of aryl chlorides.[13]
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10 minutes.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL). Stir the mixture at room temperature for 5 minutes. Then, add this compound (1.0 mmol, 1.0 equiv.) followed by the desired primary or secondary amine (1.2 mmol, 1.2 equiv.).
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature and quench carefully with water. Dilute with ethyl acetate.
-
Extraction, Washing, and Drying: Follow steps 8 and 9 from Protocol 1.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired amino-pyridine derivative.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) offers a complementary, palladium-free method for functionalizing the C2 position of the pyridine ring.
Principle and Rationale
The SNAr reaction on electron-deficient aromatic rings, such as pyridines, is a two-step process.[15] First, a nucleophile attacks the carbon atom bearing the leaving group (the chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, restoring the aromaticity of the ring. The reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the negative charge of the intermediate.
While fluoropyridines are generally more reactive towards SNAr than chloropyridines[16][17], the C2-chloro position on this substrate is sufficiently activated to react with strong nucleophiles such as thiolates, alkoxides, and certain amines, often under heated conditions. This method is particularly useful for introducing heteroatom linkers (O, S, N).
Visualization: The SNAr Mechanism
Caption: A simplified workflow of the two-step SNAr mechanism.
Experimental Protocols
Protocol 4: SNAr with a Thiol Nucleophile
This protocol is based on the general reactivity of halopyridines with thiolates.[18]
-
Nucleophile Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the desired thiol (e.g., thiophenol, 1.1 mmol, 1.1 equiv.) in anhydrous dimethylformamide (DMF, 5 mL). Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv.) portion-wise at 0 °C. Stir for 30 minutes at room temperature to form the sodium thiolate.
-
Substrate Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv.) in DMF (2 mL) to the thiolate solution.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and carefully pour it into ice-water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing, Drying, and Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Conclusion
This compound is a highly adaptable synthetic intermediate. The C2-chloro position can be effectively functionalized through a variety of modern synthetic methods. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide powerful tools for C-C and C-N bond formation, respectively, enabling access to a vast chemical space. For the introduction of heteroatoms, Nucleophilic Aromatic Substitution offers a reliable, transition-metal-free alternative. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic campaigns, accelerating the discovery and development of new chemical entities.
References
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes.
- Who we serve. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- NIH. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
- RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Benchchem. (n.d.). Technical Guide: 3-Chloro-5-fluoro-2-methoxypyridine.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
- Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- NIH. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube.
- NIH. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones.
- TCI. (2021). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. jk-sci.com [jk-sci.com]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for 2-Chloro-5-fluoro-3-methoxypypyridine: A Guide to HPLC and GC-MS Protocols
Abstract: This technical guide provides comprehensive application notes and detailed protocols for the analysis of 2-Chloro-5-fluoro-3-methoxypyridine, a key halogenated pyridine derivative used in pharmaceutical synthesis and drug development. Recognizing the distinct needs of researchers and quality control professionals, this document outlines two robust, validated analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and impurity profiling. The methodologies herein are grounded in fundamental chromatographic principles, with experimental choices justified to ensure scientific integrity and reproducibility.
Introduction and Analytical Rationale
This compound is a substituted pyridine ring, a structural motif prevalent in medicinal chemistry. Its accurate quantification and purity assessment are critical for ensuring the quality, safety, and efficacy of downstream products. The selection of an appropriate analytical technique is governed by the physicochemical properties of the analyte.
The decision to develop both HPLC and GC-MS methods stems from a holistic consideration of the molecule's characteristics. Its moderate polarity and the presence of a UV-active pyridine ring make it an ideal candidate for Reversed-Phase HPLC with UV detection, a workhorse for quantitative analysis in the pharmaceutical industry.[1][2][3] Concurrently, its predicted semi-volatile nature allows for thermal separation via Gas Chromatography, while Mass Spectrometry provides unparalleled specificity for identification and structural elucidation.[4][5] This dual-method approach provides a comprehensive analytical toolkit for researchers and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the cornerstone of logical method development. The key attributes are summarized below.
| Property | Value | Source | Rationale for Method Selection |
| CAS Number | 1097264-89-5 | [6][7] | Unique identifier for substance tracking and literature search. |
| Molecular Formula | C₆H₅ClFNO | [6][7] | Used to calculate the exact mass for MS detection. |
| Molecular Weight | 161.56 g/mol | [6][7] | Confirms the identity of the main compound peak in MS. |
| Predicted Polarity | Moderately Polar | Inferred | The combination of electronegative halogens, a methoxy group, and the pyridine nitrogen results in a moderate polarity, making the molecule suitable for retention on a non-polar stationary phase like C18 in reversed-phase HPLC. |
| Predicted Volatility | Semi-Volatile | Inferred | Halogenated pyridines often possess sufficient vapor pressure for analysis by GC without derivatization, especially with temperature programming.[8][9] |
| UV Absorbance | UV Chromophore Present | Inferred | The pyridine ring is a known chromophore, typically absorbing in the 250-270 nm range, which allows for sensitive detection using a standard UV detector in HPLC.[10][11] |
High-Performance Liquid Chromatography (HPLC) Method for Quantification
Principle: This method employs reversed-phase chromatography, where the analyte partitions between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[12][13] this compound, being moderately polar, will be retained on the C18 column. By using a mobile phase of acetonitrile and water, its elution can be controlled to achieve a sharp, symmetrical peak suitable for accurate quantification. Detection is performed via UV absorbance, leveraging the molecule's aromatic pyridine structure.[2][13]
Application Note: HPLC
This protocol is designed for the routine quantification of this compound in samples such as reaction mixtures or purity assessments of the final product. The gradient elution ensures that any impurities with different polarities are adequately separated from the main analyte peak.
Experimental Protocol: HPLC
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound reference standard or sample. b. Dissolve in 10 mL of acetonitrile in a volumetric flask to create a 1 mg/mL stock solution. c. Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. d. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
2. Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Standard LC system with binary pump, autosampler, and UV/PDA detector | Provides the necessary pressure, precise injection, and detection capabilities. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase offers excellent hydrophobic retention for the analyte. The specified dimensions provide a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase helps to ensure consistent peak shapes for pyridine-containing compounds by suppressing the ionization of the nitrogen atom.[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity, providing good elution strength. |
| Gradient Program | 0-1 min: 40% B, 1-8 min: 40% to 90% B, 8-10 min: 90% B, 10.1-12 min: 40% B | A gradient elution is chosen to ensure elution of the main peak with good symmetry while also separating potential impurities with higher or lower polarity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves the reproducibility of retention times. |
| Injection Volume | 10 µL | A typical volume to achieve good sensitivity without overloading the column. |
| UV Detection | 265 nm | Pyridine derivatives exhibit strong absorbance around this wavelength, providing high sensitivity for detection.[10][11] |
3. Data Analysis: a. Identify the peak for this compound based on the retention time of the reference standard. b. Integrate the peak area. c. Quantify the analyte using an external standard calibration curve.
HPLC Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
Principle: GC-MS combines the separation power of gas chromatography with the detection specificity of mass spectrometry.[5][15] The sample is vaporized and separated based on its boiling point and interaction with a non-polar stationary phase capillary column.[16] After separation, the analyte enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented, and detected based on the mass-to-charge ratio (m/z) of the fragments. This fragmentation pattern serves as a chemical "fingerprint," allowing for highly confident identification.[4][15]
Application Note: GC-MS
This protocol is optimized for the qualitative identification of this compound and the detection of volatile impurities. It is particularly useful for confirming product identity, analyzing raw materials, and investigating by-products in a synthesis process.
Experimental Protocol: GC-MS
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the sample in Methanol or Ethyl Acetate. b. Dilute the stock solution to a final concentration of approximately 10-50 µg/mL. c. No filtration is typically required if the sample fully dissolves and is free of particulates.
2. Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| GC-MS System | Standard GC with a single quadrupole MS detector | A widely available and robust configuration for routine analysis. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar (5% phenyl-methylpolysiloxane) column that separates compounds primarily by boiling point, suitable for a wide range of semi-volatile analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample. |
| Injection Volume | 1 µL | A standard volume for GC analysis. |
| Oven Program | Initial 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | The initial hold focuses the analytes at the head of the column. The temperature ramp allows for the separation of compounds with different boiling points. The final hold ensures all components are eluted. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it moves from the GC to the MS. |
| Ion Source Temp | 230 °C | A standard temperature for EI to promote efficient ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard EI energy creates reproducible fragmentation patterns that can be compared to libraries for identification. |
| Mass Scan Range | 40 - 300 m/z | This range covers the molecular ion (161.56 m/z) and expected fragments of the analyte. |
3. Data Analysis: a. Extract the total ion chromatogram (TIC) to identify the peak corresponding to the analyte. b. Obtain the mass spectrum for the peak of interest. c. Confirm the presence of the molecular ion (M⁺) at m/z ≈ 161 and 163 (due to the ³⁵Cl/³⁷Cl isotope pattern). d. Analyze the fragmentation pattern to confirm the structure.
GC-MS Workflow Diagramdot
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. jascoinc.com [jascoinc.com]
- 3. immun.lth.se [immun.lth.se]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. agilent.com [agilent.com]
- 6. 1097264-89-5|this compound|BLD Pharm [bldpharm.com]
- 7. This compound - CAS:1097264-89-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Basics – principles and parameters [knauer.net]
- 13. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 14. helixchrom.com [helixchrom.com]
- 15. cmro.in [cmro.in]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
Column chromatography techniques for the purification of 2-Chloro-5-fluoro-3-methoxypyridine.
Application Note & Protocol
High-Purity Isolation of 2-Chloro-5-fluoro-3-methoxypyridine using Flash Column Chromatography
Abstract & Introduction
This compound is a substituted pyridine derivative with significant utility as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The specific arrangement of its functional groups—chloro, fluoro, and methoxy—provides multiple reactive sites for further chemical modification.[3] Achieving high purity of this intermediate is paramount, as residual starting materials or byproducts can lead to complications in subsequent synthetic steps and compromise the efficacy and safety of the final active ingredient.
This guide provides a comprehensive, field-proven protocol for the purification of this compound using silica gel flash column chromatography. We will delve into the underlying principles guiding the selection of chromatographic conditions, offer a detailed step-by-step methodology, and present a self-validating framework to ensure the consistent attainment of high-purity material.
The primary challenge in the chromatography of pyridine derivatives lies in the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the surface of silica gel.[4][5] This can lead to significant peak tailing, poor resolution, and in some cases, degradation of the target compound.[4] This protocol is specifically designed to mitigate these issues, ensuring a robust and efficient purification process.
Foundational Principles: Causality Behind Experimental Choices
The success of any chromatographic separation hinges on a clear understanding of the interactions between the analyte, the stationary phase, and the mobile phase. The choices outlined in this protocol are grounded in established chemical principles tailored to the specific properties of this compound.
The Stationary Phase: Why Silica Gel?
Silica gel is the most common stationary phase for flash chromatography due to its high surface area, excellent resolving power for a wide range of compounds, and cost-effectiveness.[6][7] However, its surface is populated with acidic silanol groups (Si-OH). For basic compounds like pyridines, these acidic sites can lead to strong, non-ideal interactions.[8]
-
Protonation and Tailing: The lone pair of electrons on the pyridine nitrogen can be protonated by the acidic silanols, causing the molecule to bind strongly to the stationary phase. This strong interaction results in slow desorption kinetics, leading to broad, tailing peaks and poor separation efficiency.[4]
To counteract this, one might consider alternatives like neutral alumina or a chemically modified (end-capped) silica. However, with careful mobile phase selection, standard silica gel (230-400 mesh) remains a highly effective and economical choice. This protocol focuses on optimizing the mobile phase to overcome the inherent challenges of silica gel.
The Mobile Phase: A Multi-Component Strategy
The mobile phase, or eluent, is the critical variable used to control the migration of the analyte through the column.[9][10] For this compound, a non-polar/polar solvent system is appropriate.
-
Primary Solvents (Eluting Power): A mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is the standard choice.[6][11] By systematically increasing the proportion of ethyl acetate, the overall polarity of the mobile phase is increased, which enhances its ability to displace the analyte from the silica surface and elute it from the column.[9]
-
The Basic Modifier (Tailing Suppression): To address the issue of peak tailing, a small amount of a basic modifier, such as triethylamine (Et₃N), is often added to the mobile phase.[4] Triethylamine is a stronger base than pyridine and will preferentially interact with the acidic silanol sites on the silica gel. This effectively "shields" the pyridine analyte from these problematic interactions, resulting in more symmetrical peaks and significantly improved resolution.[4] A typical concentration is 0.1-1% (v/v) in the eluent mixture.
Pre-Purification: Thin-Layer Chromatography (TLC) Analysis
Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that predicts the separation on a larger scale.
Experimental Protocol: TLC Solvent System Screening
-
Prepare the Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Using a capillary tube, spot the sample onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated mixture of hexane and ethyl acetate. Test several ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).
-
Add Modifier: Prepare an additional set of developing solvents that include ~0.5% triethylamine to observe its effect on spot shape.
-
Visualize: After development, visualize the spots under UV light (254 nm).
-
Select the System: The ideal solvent system should provide a Retention Factor (Rƒ) of 0.25 - 0.35 for the target compound. This Rƒ value ensures that the compound will elute from the column in a reasonable volume of solvent without being too close to the solvent front or remaining on the column indefinitely. A clear separation between the target spot and any impurities should be visible.
Purification Workflow: A Visual Guide
The following diagram outlines the logical flow of the entire purification process, from initial analysis to the final isolated product.
Caption: Workflow for the purification of this compound.
Detailed Protocol: Flash Column Chromatography
This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities.
Materials & Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (Et₃N)
-
Glass chromatography column
-
Fraction collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Recommended Chromatographic Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard, cost-effective adsorbent providing good resolution.[6] |
| Mobile Phase | Hexane / Ethyl Acetate with 0.5% Et₃N | Common solvent system for moderately polar compounds.[11] The Et₃N additive minimizes peak tailing.[4] |
| TLC Rƒ Target | 0.25 - 0.35 | Ensures efficient elution and good separation. |
| Column Loading | 1-5% of silica gel mass | Prevents column overloading and ensures optimal separation. |
Step-by-Step Methodology
-
Column Preparation:
-
Secure a glass column of appropriate size in a vertical position in a fume hood.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Use a funnel to guide the slurry. Open the stopcock to allow the solvent to drain, which helps in uniform packing. Gently tap the side of the column to settle the silica bed and remove any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent or sample addition.
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Gently add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions. Use gentle air pressure at the top of the column to achieve a steady flow rate if necessary.
-
If using a gradient elution, start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 90:10, 85:15) as the elution progresses. The specific gradient will be informed by the initial TLC analysis.
-
-
Monitoring the Separation (Self-Validation):
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Periodically, and for every fraction collected, spot a sample onto a TLC plate.
-
Run a TLC analysis on the collected fractions to determine which ones contain the pure product.
-
Fractions containing only the spot corresponding to the pure product (with the target Rƒ) should be combined.
-
-
Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator. The triethylamine will also be removed during this process.
-
The resulting residue is the purified this compound. Confirm its purity using analytical methods such as ¹H NMR, ¹³C NMR, and LC-MS.[2]
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction with acidic silica. | Ensure 0.1-1% triethylamine or another basic modifier is present in the mobile phase.[4][8] |
| Poor Resolution | Inappropriate solvent system; column overloading. | Re-optimize the mobile phase using TLC to achieve better spot separation. Reduce the amount of sample loaded onto the column. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (ethyl acetate) in the mobile phase. |
| Compound Elutes Too Fast | Mobile phase is too polar. | Decrease the percentage of the polar solvent (ethyl acetate) in the mobile phase. |
| Cracked Silica Bed | Column ran dry or was packed improperly. | Ensure the solvent level never drops below the top of the silica bed. Repack the column carefully. |
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12852014, 2-Chloro-5-fluoro-3-methylpyridine.
- Reddy, R. P., et al. (2015). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Royal Society of Chemistry.
- MDPI. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors.
- Moutz, C. A., et al. (2019). Molecular Dynamics of Pyridine Adsorbed on the Silica Surface. ACS Publications.
- University of Siena. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena AIR.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45079809, 2-Fluoro-3-methoxypyridine.
- ResearchGate. (2019). How to choose the best solution for column chromatography?
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- uHPLCs. (2024). Key Strategy for Choosing Right Mobile Phase in Chromatography.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Pipzine Chemicals. (n.d.). 2-Chloro-3-fluoro-5-methylpyridine.
- SIELC Technologies. (2018). Separation of 2-Chloro-3-methoxypyridine on Newcrom R1 HPLC column.
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- LCGC International. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Google Patents. (n.d.). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15169000, 2-Chloro-5-methoxypyridine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104252, 2-Chloro-3-methoxypyridine.
- SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
Sources
- 1. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 2. 1097264-89-5|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Scale-Up Considerations for the Synthesis of 2-Chloro-5-fluoro-3-methoxypypyridine
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and process development professionals on the scale-up of the synthesis for 2-Chloro-5-fluoro-3-methoxypyridine. This key pyridine intermediate is a valuable building block in the development of pharmaceuticals and agrochemicals.[1][2] This guide moves beyond a simple laboratory procedure to address the critical challenges encountered during the transition from bench-scale to pilot and manufacturing scales. We will detail a plausible and robust synthetic route, explain the underlying chemical principles, and provide actionable protocols and process control strategies. The core focus is on ensuring a safe, efficient, scalable, and reproducible manufacturing process.
Introduction: Strategic Importance and Synthesis Overview
This compound is a highly functionalized heterocyclic compound. The specific arrangement of its chloro, fluoro, and methoxy substituents offers multiple, regiochemically distinct sites for further chemical modification, such as nucleophilic aromatic substitution and cross-coupling reactions. This versatility makes it a sought-after intermediate in medicinal chemistry for constructing complex molecular architectures with specific pharmacological activities.[1]
While several synthetic pathways can be envisioned, a practical and industrially viable route often involves the sequential functionalization of a simpler pyridine core. A common strategy begins with a precursor like 2-amino-5-fluoropyridine or a related hydroxypyridine, followed by chlorination and methoxylation steps. This application note will focus on a route involving the chlorination of a hydroxypyridine precursor, a common and powerful transformation that presents unique scale-up challenges.
Recommended Synthetic Pathway & Laboratory Protocol
A robust synthesis begins with a well-understood and optimized laboratory procedure. The following multi-step pathway is proposed, starting from 2,3-dichloro-5-fluoropyridine, which can be prepared from commercially available precursors.
Diagram of Proposed Synthetic Workflow
Caption: High-level workflow for the synthesis of the target compound.
Laboratory-Scale Protocol: Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis (50-100 g).
Materials & Reagents:
| Reagent/Solvent | Formula | MW ( g/mol ) | Role | Key Hazards |
| 2,3-dichloro-5-fluoropyridine | C₅H₂Cl₂FN | 165.98 | Starting Material | Irritant, Toxic |
| Sodium Methoxide | CH₃ONa | 54.02 | Nucleophile | Corrosive, Flammable Solid |
| Methanol | CH₃OH | 32.04 | Reagent/Solvent | Flammable, Toxic |
| Toluene | C₇H₈ | 92.14 | Extraction Solvent | Flammable, Irritant |
Procedure:
-
Reaction Setup: To a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2,3-dichloro-5-fluoropyridine (83 g, 0.5 mol).
-
Reagent Addition: Add methanol (500 mL) and stir to dissolve the starting material. Carefully add a 25% solution of sodium methoxide in methanol (119 g, 0.55 mol, 1.1 equiv.) dropwise over 30 minutes. An initial exotherm is expected. Maintain the internal temperature below 40°C during the addition using a water bath.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water (200 mL).
-
Solvent Removal & Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous slurry, add toluene (300 mL) and stir vigorously for 15 minutes. Separate the organic layer. Extract the aqueous layer with a further portion of toluene (100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then brine (100 mL).
-
Isolation: Dry the toluene solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.
-
Purification (Optional): The crude product can be purified by vacuum distillation or crystallization from a suitable solvent like heptane to afford this compound in high purity.
Scale-Up Considerations: From Kilogram-Lab to Pilot Plant
Translating the laboratory protocol to a larger scale introduces significant challenges related to heat management, mass transfer, reagent handling, and process safety. Each must be systematically addressed to ensure a successful and safe scale-up.
Thermal Hazard Assessment and Heat Management
The selective methoxylation of a dichloropyridine is an exothermic process. On a small scale, this heat is easily dissipated. In a large reactor, the surface-area-to-volume ratio decreases dramatically, making heat removal a critical process parameter.
-
Causality: Failure to control the exotherm can lead to a runaway reaction, causing a rapid increase in temperature and pressure, solvent boiling, and the formation of hazardous byproducts.[3]
-
Scale-Up Strategy:
-
Reaction Calorimetry: Perform studies using a Reaction Calorimeter (RC1) or Differential Scanning Calorimetry (DSC) to quantify the heat of reaction (ΔHrxn) and the maximum temperature of synthesis reaction (MTSR).
-
Semi-Batch Addition: The laboratory dropwise addition must be translated into a controlled semi-batch process on scale. The addition rate of the sodium methoxide solution should be governed by the reactor's cooling capacity. The goal is to maintain a constant, safe internal temperature (e.g., 25-35°C) during the addition phase.
-
Cooling Systems: Ensure the pilot plant reactor has adequate jacket cooling capacity (e.g., chilled brine or glycol) to handle the total heat flow.
-
Mixing and Mass Transfer
Effective mixing is crucial for maintaining reaction homogeneity, ensuring efficient heat transfer to the reactor jacket, and preventing localized "hot spots" where side reactions can occur.
-
Causality: Poor mixing can lead to low yields and the formation of impurities due to non-uniform concentrations of reactants. In the worst case, it can contribute to a thermal runaway if the added reagent is not dispersed and reacts suddenly.
-
Scale-Up Strategy:
-
Impeller Selection: Transition from a magnetic stir bar to an appropriately designed agitator system (e.g., pitched-blade turbine or retreat curve impeller) is necessary. The choice depends on the reactor geometry and the need to suspend solids and ensure good liquid movement.
-
Baffles: Reactors should be baffled to prevent vortex formation and promote top-to-bottom mixing, ensuring the methoxide solution is rapidly dispersed upon addition.
-
Computational Fluid Dynamics (CFD): For complex or large-scale reactors, CFD modeling can be used to simulate mixing and optimize agitator speed and design before the first pilot run.
-
Diagram of Scale-Up Parameter Interdependencies
Caption: Relationship between process parameters and product quality/safety.
Work-up and Isolation Challenges
Operations that are trivial in the lab, such as phase separations and solvent removal, can become major bottlenecks on a larger scale.
-
Quenching: The quench of excess sodium methoxide is also exothermic. The addition of water to the reaction mixture must be controlled to manage this secondary exotherm. A "reverse quench," where the reaction mass is added to a larger volume of water, is often safer on scale.
-
Phase Separation (Rag Layer): Emulsions or "rag layers" can form during the toluene extraction, making a clean separation difficult and leading to product loss. This can be mitigated by adjusting the pH, adding brine, or allowing for longer settling times. Pilot-scale trials are essential to identify and solve these issues.
-
Crystallization and Filtration: If the final product is isolated by crystallization, the cooling profile must be carefully controlled to achieve the desired particle size distribution (PSD), which impacts filterability and drying. A slow, controlled cool-down is preferable to a rapid "crash" cool. Large-scale filtration (e.g., using a Nutsche filter-dryer) requires optimization to ensure efficient solvent removal and uniform cake washing.
Process Safety: Handling Phosphorus Oxychloride (Alternative Chlorination Route)
While the recommended route uses a dichloropyridine, a common alternative involves the chlorination of a hydroxypyridine using reagents like phosphorus oxychloride (POCl₃). This step carries significant safety risks that must be managed.[4][5]
-
Hazard: POCl₃ reacts violently with water in a highly exothermic and delayed reaction, producing phosphoric acid and corrosive HCl gas.[6][7] Accidental contact with water or improper quenching can lead to a dangerous runaway reaction.[8]
-
Scale-Up Protocol for POCl₃ Quenching:
-
NEVER add water or ice directly to a large excess of cold POCl₃. The initial reaction is often sluggish at low temperatures, which can deceive the operator into adding too much water.[6] This leads to an accumulation of unreacted material, which can then react uncontrollably as the mixture warms, causing a violent exotherm.[6][8]
-
Preferred Method (Reverse Quench): The reaction mixture containing excess POCl₃ should be added slowly and in a controlled manner to a well-stirred vessel containing a buffered aqueous solution (e.g., aqueous sodium acetate) or a basic solution (e.g., sodium carbonate) at a moderately warm temperature (e.g., 35-45°C).[8] This ensures that each portion of POCl₃ is hydrolyzed instantly and completely upon addition, preventing accumulation.[8]
-
Solvent Use: Using a co-solvent like toluene can help moderate the reaction, but the fundamental quenching hazard remains.[6] Evaporating excess POCl₃ under vacuum before work-up is a common and safer industrial practice.[5]
-
Conclusion
The successful scale-up for the synthesis of this compound is a multidisciplinary challenge that requires a deep understanding of chemical reactivity, thermal dynamics, and process engineering. By conducting thorough thermal hazard assessments, optimizing mixing parameters, and developing robust and safe work-up procedures, manufacturers can transition this valuable intermediate from the laboratory to full-scale production efficiently and safely. A proactive approach to identifying and mitigating scale-dependent risks is the cornerstone of successful process development.
References
- Pipzine Chemicals. 2-Chloro-5-fluoropyridine Manufacturer & Supplier China.
- Benchchem. Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
- Benchchem. Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide.
- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Benchchem. The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
- ResearchGate. How can I properly quench POCl3?.
- IChemE. SAFETY OF CHLORINATION REACTIONS.
- WordPress.com. My friend phosphorus oxychloride | Chemical Space.
- ResearchGate. How should I proceed in Chlorination using POCl3?.
- ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.
- Sciencemadness Wiki. Phosphoryl chloride.
- ResearchGate. Functionalization of pyridine. a. Examples of active pharmaceutical....
Sources
- 1. 2-Chloro-5-fluoropyridine Manufacturer & Supplier China | CAS 34941-86-5 | Properties, Applications & Safety Data [pipzine-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 7. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
Introduction: The Strategic Value of Functionalized Pyridines in Agrochemical Design
An Application Guide to 2-Chloro-5-fluoro-3-methoxypyridine in the Synthesis of Novel Agrochemicals
The pyridine scaffold is a cornerstone in modern agrochemical research, forming the core of numerous commercial herbicides, fungicides, and insecticides. Its utility stems from its unique electronic properties, metabolic stability, and ability to engage in specific binding interactions with biological targets. The strategic introduction of substituents onto the pyridine ring is a critical tactic for modulating a compound's bioactivity, selectivity, and physicochemical properties.
This compound (CFMP) is a highly functionalized building block designed for the efficient construction of complex agrochemical candidates. Each substituent serves a distinct and synergistic purpose:
-
2-Chloro Group: This is the primary reactive handle for synthetic diversification. Its position, activated by the ring nitrogen, makes it an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a versatile partner in metal-catalyzed cross-coupling reactions.
-
5-Fluoro Group: The incorporation of fluorine is a well-established strategy in agrochemical and pharmaceutical design. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the electronic nature of the ring to enhance binding affinity with target enzymes or receptors.[1]
-
3-Methoxy Group: This electron-donating group influences the reactivity of the pyridine ring and can serve as a key pharmacophoric element, forming crucial hydrogen bond interactions within a biological target site.
This guide provides detailed application notes and protocols for leveraging the unique reactivity of this compound in the synthesis of next-generation agrochemicals.
Physicochemical and Safety Data
Proper handling and characterization are paramount for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1097264-89-5 | [2] |
| Molecular Formula | C₆H₅ClFNO | [2] |
| Molecular Weight | 161.56 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid (Predicted) | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | N/A |
Safety Information: While specific toxicity data for this compound is not widely available, structurally related chlorofluoropyridines are classified as harmful if swallowed or in contact with skin, and cause skin and serious eye irritation.[4] Standard laboratory personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Strategies & Mechanistic Rationale
The synthetic utility of CFMP is primarily centered on the reactivity of the C2-chloro substituent. The choice of reaction pathway allows for the introduction of diverse functionalities, enabling access to a wide chemical space for biological screening.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen and the fluorine atom at C5. This makes SNAr reactions with O-, S-, and N-nucleophiles a highly efficient and reliable method for diversification.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they can solvate the cationic counter-ion of the nucleophile without impeding its reactivity.
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to deprotonate the nucleophile in situ. The choice of base can influence reaction rates, with Cs₂CO₃ often providing faster kinetics due to its higher solubility.
-
Temperature: Reactions are often gently heated (50-80 °C) to overcome the activation energy barrier, though the high reactivity of the C2 position can sometimes allow for reactions at room temperature.
Caption: SNAr mechanism for functionalizing CFMP.
Strategy 2: Palladium-Catalyzed Cross-Coupling
The C-Cl bond can also be activated by a palladium(0) catalyst to participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids/esters) or Buchwald-Hartwig (with amines) couplings. This strategy is invaluable for creating C-C or C-N bonds, linking the pyridine core to other aromatic or aliphatic systems.
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst with appropriate ligands is essential. For Suzuki couplings, catalysts like Pd(dppf)Cl₂ are robust and effective for heteroaromatic chlorides.[5] The dppf ligand is crucial for stabilizing the palladium center throughout the catalytic cycle.
-
Base: A base, typically an aqueous solution of K₂CO₃ or Na₂CO₃, is required for the transmetalation step of the Suzuki cycle.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene) and water is used to dissolve both the organic-soluble pyridine halide and the water-soluble inorganic base. Degassing the solvent is critical to prevent oxidation of the Pd(0) active catalyst.
Application Note 1: Synthesis of a Pyridinyl Thioether Fungicide Candidate via SNAr
This protocol details the synthesis of a novel thioether-linked pyridine, a structural motif present in several classes of fungicides.
Objective: To demonstrate a reliable SNAr protocol for displacing the 2-chloro group of CFMP with a sulfur nucleophile.
Protocol:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, 1.0 g), 4-cyanothiophenol (1.1 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add 20 mL of anhydrous Dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5 minutes.
-
Reaction Conditions: Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (CFMP) is consumed (typically 4-6 hours).
-
Work-up: Cool the mixture to room temperature and pour it into 100 mL of cold water. A precipitate of the crude product should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure pyridinyl thioether product.
Caption: Step-by-step workflow for SNAr synthesis.
Application Note 2: Synthesis of a Biaryl Herbicide Scaffold via Suzuki-Miyaura Coupling
This protocol demonstrates the construction of a C-C bond to create a biaryl structure, a common core in modern herbicides like those derived from other chloropyridine intermediates.[6][7]
Objective: To provide a robust protocol for the palladium-catalyzed Suzuki-Miyaura coupling of CFMP with an arylboronic acid.
Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), 4-formylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the CFMP starting material.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Washing: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure biaryl product. This protocol is adapted from established methodologies for similar coupling reactions.[5]
Conclusion
This compound is a potent and versatile synthetic intermediate for agrochemical discovery. Its well-defined reactivity at the C2-chloro position allows for reliable and predictable functionalization through both SNAr and cross-coupling pathways. By providing access to novel chemical space while incorporating desirable elements like fluorine and a pyridine core, this building block serves as a valuable tool for researchers aiming to develop the next generation of high-efficacy, selective, and environmentally conscious crop protection agents.
References
- Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3.
- Benchchem. Application Notes: Synthesis of Novel Agrochemicals Using 2-Fluoropyridine-3-boronic Acid.
- Chem-Impex. 2-Chloro-5-methoxypyridine.
- Kim, S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- WIPO Patentscope. WO/2014/018392 HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID.
- Zhejiang Rayfull Chemicals Co., Ltd. Agrochemical Intermediate 2-Chloro-5- (trifluoromethyl) Pyridine 52334-81-3.
- N.A. herbicidal compositions containing 4-amino-3-chloro-5-fluorine-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carbonic acid.
- Google Patents. EP0021453A2 - 2-Chloro-5-trichloromethylpyridine.
- agrochemx.com. China 2-Chloro-5-trifluoromethylpyridine Suppliers, Customized Solutions.
- Liu, Y., et al. (2015). Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. PMC - NIH.
- Google Patents. EP0013474A2 - Preparation of 2-chloro-5-trifluoromethylpyridine.
- agrochemx.com. China Customized 2-Chloro-5-methylpyridine Suppliers.
- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- BLD Pharm. 1097264-89-5|this compound|BLD Pharm.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine.
- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Google Patents. US4742060A - Heterocyclic compounds.
- PubChem. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014.
- Zhang, Y., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. PMC - PubMed Central.
- Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Benchchem. Technical Guide: 3-Chloro-5-fluoro-2-methoxypyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1097264-89-5|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. HERBICIDAL COMPOSITIONS CONTAINING 4-AMINO-3-CHLORO-5-FLUORINE-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBONIC ACID. Russian patent RU 2629256 C2 published in 2017. Invention WIPO IPC A01N43/40.A01P13/00. [patenton.ru]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5-fluoro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Chloro-5-fluoro-3-methoxypyridine in Synthesis
This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a prevalent motif in numerous pharmaceuticals, and the specific arrangement of its substituents—a chloro group at C2, a fluoro group at C5, and a methoxy group at C3—offers a rich platform for the strategic introduction of diverse functionalities.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the elaboration of this core structure.[1] The electron-deficient nature of the pyridine ring, enhanced by the presence of halogen atoms, facilitates the attack of nucleophiles, leading to the displacement of a halide and the formation of new carbon-heteroatom bonds. Understanding the principles that govern these reactions is paramount for the efficient and predictable synthesis of novel molecular entities.
Mechanistic Overview and Regioselectivity Analysis
The SNAr reaction on pyridines proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction's feasibility and regiochemical outcome. For pyridine derivatives, nucleophilic attack is strongly favored at the positions ortho (C2/C6) and para (C4) to the ring nitrogen, as the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
In the case of this compound, two potential sites for nucleophilic attack exist: the C2 position bearing the chloro group and the C5 position bearing the fluoro group. The determination of which site is more reactive is a nuanced interplay of several factors.
Leaving Group Ability
In many SNAr reactions on activated aromatic systems, fluoride is a better leaving group than chloride. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. For instance, 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine.[2]
Electronic Effects of Substituents
The substituents on the pyridine ring play a crucial role in modulating its reactivity and directing the regioselectivity of the SNAr reaction.
-
3-Methoxy Group: The methoxy group at the C3 position exerts a dual electronic influence. Its inductive effect is electron-withdrawing, which slightly activates the ring towards nucleophilic attack. However, its resonance effect is electron-donating, which can partially offset the inductive deactivation. The net effect of the 3-methoxy group on the reactivity of the C2 and C5 positions is complex and can be influenced by the nature of the attacking nucleophile and the reaction conditions.
-
5-Fluoro Group: The fluoro group at the C5 position is strongly electron-withdrawing via its inductive effect, which serves to activate the entire ring towards nucleophilic attack. However, some studies have shown that a 5-fluoro substituent can retard the rate of nucleophilic substitution at the 2-position, possibly due to lone-pair/lone-pair repulsion with the incoming nucleophile or the developing negative charge in the transition state.
Predicted Regioselectivity
-
Attack at C2 (Displacement of Chloride): The C2 position is ortho to the ring nitrogen, allowing for direct resonance stabilization of the Meisenheimer intermediate by the nitrogen atom. The adjacent 3-methoxy group may exert some steric hindrance to the approaching nucleophile.
-
Attack at C5 (Displacement of Fluoride): The C5 position is meta to the ring nitrogen, and therefore, the nitrogen atom cannot directly stabilize the negative charge of the Meisenheimer intermediate through resonance. While the C-F bond is generally more activated for SNAr, the lack of direct resonance stabilization for the intermediate of C5 attack is a significant energetic penalty.
Based on the dominant effect of resonance stabilization of the Meisenheimer intermediate by the pyridine nitrogen, it is predicted that nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the chloride ion. However, the activating effect of the C-F bond should not be entirely dismissed, and the formation of the C5-substituted product as a minor isomer is a possibility, particularly with highly reactive nucleophiles or under forcing reaction conditions. Experimental verification of the regioselectivity is strongly recommended for any new reaction.
The following diagram illustrates the predicted competing reaction pathways:
Predicted regioselectivity of SNAr on this compound.
Experimental Protocols
The following protocols are provided as general guidelines for conducting SNAr reactions on this compound with common classes of nucleophiles. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates and nucleophiles.
General Considerations
-
Reagents and Solvents: Use anhydrous solvents and reagents where specified, particularly when using strong bases like sodium hydride.
-
Inert Atmosphere: Reactions involving strong bases or air-sensitive nucleophiles should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.
-
Purification: The crude products are typically purified by column chromatography on silica gel.
Protocol 1: Amination Reactions
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA)
-
Solvent (e.g., DMF, DMSO, NMP, or dioxane)
-
Standard laboratory glassware for organic synthesis
-
Inert gas supply (if necessary)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C).
-
Stir the reaction mixture under an inert atmosphere and monitor its progress.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Alkoxylation Reactions
This protocol describes the reaction of this compound with an alcohol in the presence of a strong base.
Materials:
-
This compound
-
Alcohol
-
Strong base (e.g., NaH, KOtBu)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard laboratory glassware for organic synthesis
-
Inert gas supply
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the alcohol (1.1-1.5 eq) and the anhydrous solvent.
-
Carefully add the strong base (1.1-1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent to the alkoxide solution.
-
Heat the reaction mixture to the desired temperature (typically between 60-120 °C).
-
Stir the reaction mixture and monitor its progress.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Thiolation Reactions
This protocol describes the reaction of this compound with a thiol.
Materials:
-
This compound
-
Thiol
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the thiol (1.1-1.2 eq), and the base (2.0 eq).
-
Add the solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C).
-
Stir the reaction mixture and monitor its progress.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary of Reaction Conditions and Expected Products
The following table summarizes the general reaction conditions and the predicted major products for the SNAr reactions of this compound.
| Nucleophile Class | Typical Nucleophiles | Base | Solvent | Temperature (°C) | Predicted Major Product |
| Amines | Primary & Secondary Amines | K₂CO₃, Cs₂CO₃, DIPEA | DMF, DMSO, NMP | 80-150 | 2-Amino-5-fluoro-3-methoxypyridine derivatives |
| Alkoxides | Alcohols | NaH, KOtBu | THF, DMF | 60-120 | 2-Alkoxy-5-fluoro-3-methoxypyridine derivatives |
| Thiols | Thiols | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80-120 | 2-Thio-5-fluoro-3-methoxypyridine derivatives |
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., NMP or DMSO), or employing a stronger base.
-
Side Reactions: The 3-methoxy group could potentially be a leaving group under harsh conditions, although this is generally less favorable than halide displacement. If side products are observed, consider lowering the reaction temperature or using a milder base.
-
Regioisomer Formation: As discussed, while C2 substitution is the predicted major pathway, the formation of the C5-substituted isomer is possible. Careful analysis of the crude reaction mixture by techniques such as ¹⁹F NMR and 2D NMR (NOESY, HMBC) can help in the identification and quantification of regioisomers.
Conclusion
This compound is a valuable substrate for nucleophilic aromatic substitution reactions, offering a gateway to a wide array of functionalized pyridine derivatives. A thorough understanding of the underlying principles of SNAr on pyridines allows for a predictive approach to its reactivity and regioselectivity. The provided protocols serve as a robust starting point for the synthesis of novel compounds for applications in drug discovery and materials science. As with any predictive analysis, experimental validation is crucial to confirm the regiochemical outcome and to optimize reaction conditions for specific transformations.
References
- Stevens, E. (2019, January 19).
- Chemistry LibreTexts. (2022, September 24). 16.
- Hartwig, J. F. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link][2]
- Moody, C. J., & Sneddon, H. F. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal. [Link][6]
- Pearson. (n.d.). SNAr Reactions of Pyridine: Videos & Practice Problems.
- Royal Society of Chemistry. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link][7]
- Royal Society of Chemistry. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link][8]
- Sadashiva, M. P., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry. [Link][4]
- Schiemann, G., & Winkel-Müller, W. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta. [Link][9]
- Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters. [Link][10]
- Taylor, E. C., & Thompson, M. J. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link][11]
- U.S. Patent EP1626045A1. (2006). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Various Authors. (2018, April 11). Which bond would be stronger, C−F or C−Cl?. Quora. [Link][12]
- Various Authors. (2017, October 21). Which is stronger, the covalent bond C-F or C-CL? Why?. Quora. [Link][13]
- Various Authors. (2023, December 23). Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds?. Reddit. [Link][1]
- Various Authors. (n.d.). Reaction of 2-chloroquinoxaline with piperidine.
- Various Authors. (n.d.). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines.
- Various Authors. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- Various Authors. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Various Authors. (n.d.). Nucleophilic Aromatic Substitution Exam Prep. Pearson. [Link][17]
- Various Authors. (n.d.). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. PubMed. [Link][18]
- Various Authors. (n.d.). 2-Chloro-5-fluoropyridin-3-amine. PubChem. [Link][19]
- Various Authors. (n.d.). The Chemoselective and Regioselective Hydroxylation or Chlorination onto The Aryl Ring of N-(4-Substituted-Aryl) Nitrones.
- Various Authors. (n.d.). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry. [Link][23]
- Various Authors. (n.d.). Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). Journal of the Chemical Society C. [Link][24]
Sources
Application Notes and Protocols for Sonogashira Coupling of 2-Chloro-5-fluoro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of 2-chloro-5-fluoro-3-methoxypyridine. This fluorinated and methoxylated pyridine derivative is a valuable building block in medicinal chemistry and materials science. The successful carbon-carbon bond formation at the C-2 position via Sonogashira coupling opens avenues for the synthesis of a diverse range of novel compounds. This document explores the underlying chemical principles, discusses the critical parameters for successful coupling, and presents detailed experimental protocols for both traditional copper-catalyzed and copper-free methodologies.
Introduction: The Strategic Importance of this compound in Synthesis
Fluorinated pyridines are privileged structures in the development of pharmaceuticals and agrochemicals. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability. This compound, in particular, offers multiple points for diversification. The Sonogashira coupling, a robust and versatile cross-coupling reaction, enables the introduction of alkyne moieties, which are themselves valuable precursors for a variety of functional groups and heterocyclic systems.[1][2]
The primary challenge in the Sonogashira coupling of this substrate lies in the inherent low reactivity of the C-Cl bond compared to C-Br or C-I bonds.[3][4] The electron-donating nature of the methoxy group at the 3-position further deactivates the C-2 chloro substituent towards oxidative addition to the palladium catalyst, a critical step in the catalytic cycle. Therefore, the selection of an appropriate catalytic system, including the palladium source, ligand, and reaction conditions, is paramount for achieving high yields and avoiding side reactions.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5] The reaction is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst. Understanding the catalytic cycles is crucial for troubleshooting and optimizing the reaction.
The Dual Catalytic Cycles: Palladium and Copper
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4][6]
-
The Palladium Cycle: This cycle begins with the oxidative addition of the aryl halide to a palladium(0) species. The resulting palladium(II) complex then undergoes transmetalation with a copper acetylide, which is formed in the copper cycle. The final step is reductive elimination, which yields the desired alkynylated product and regenerates the palladium(0) catalyst.[3]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne by forming a copper acetylide. This species is more reactive towards transmetalation with the palladium(II) complex than the deprotonated alkyne itself.[3][7]
Figure 1: Simplified diagram of the copper-catalyzed Sonogashira coupling catalytic cycles.
Copper-Free Sonogashira Coupling
While the copper co-catalyst enhances reaction rates, it can also lead to the formation of undesirable alkyne homocoupling products (Glaser coupling).[3] Copper-free Sonogashira protocols have been developed to circumvent this issue. In these systems, a strong base is typically used to deprotonate the terminal alkyne, and the resulting acetylide reacts directly with the palladium(II) complex. The choice of ligand is critical in copper-free systems to facilitate all steps of the catalytic cycle efficiently.[6][8]
Figure 2: Simplified diagram of the copper-free Sonogashira coupling catalytic cycle.
Critical Parameters for Coupling with this compound
The successful coupling of this compound requires careful consideration of the following parameters:
-
Palladium Precursor: A variety of Pd(0) and Pd(II) precursors can be used. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, and PdCl₂(PPh₃)₂. For the less reactive 2-chloropyridine substrate, a more active catalyst system is generally required.
-
Ligand: The choice of ligand is arguably the most critical factor. For activating C-Cl bonds, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[9] Ligands such as XPhos, SPhos, and DavePhos are excellent candidates. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging cross-coupling reactions.[10]
-
Copper(I) Source (for catalyzed protocols): Copper(I) iodide (CuI) is the most common co-catalyst. It is crucial to use a high-purity source to avoid inhibition of the reaction.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used in copper-catalyzed reactions, often serving as both the base and a co-solvent.[3] For copper-free reactions, stronger inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often employed.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or ethereal solvents such as tetrahydrofuran (THF) and 1,4-dioxane are commonly used. The choice of solvent can significantly impact the solubility of the reagents and the reaction rate.
-
Temperature: Due to the lower reactivity of the C-Cl bond, elevated temperatures (typically in the range of 80-120 °C) are often required to drive the reaction to completion.
-
Inert Atmosphere: Sonogashira couplings are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium(0) catalyst and the homocoupling of the alkyne.[3]
Experimental Protocols
The following protocols are designed as starting points for the Sonogashira coupling of this compound. Optimization of catalyst loading, ligand, base, solvent, and temperature may be necessary for specific substrates.
Figure 3: General experimental workflow for Sonogashira coupling.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol employs a traditional palladium/copper co-catalytic system, which is often a reliable starting point.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., triphenylphosphine (PPh₃), 0.04 mmol, 4 mol%), and copper(I) iodide (CuI, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., DMF or THF, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling with a Buchwald Ligand
This protocol utilizes a more active catalytic system with a bulky, electron-rich Buchwald ligand, which is often effective for challenging C-Cl bond activation and avoids the use of copper.[11]
Step-by-Step Methodology:
-
In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and a Buchwald ligand (e.g., XPhos, 0.03 mmol, 3 mol%) to a reaction vial.
-
Add a strong inorganic base (e.g., potassium carbonate (K₂CO₃), 2.0 mmol, 2.0 equiv.).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Summary of Proposed Reaction Conditions
| Parameter | Protocol 1 (Copper-Catalyzed) | Protocol 2 (Copper-Free) | Rationale |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Both are common and effective precursors. |
| Ligand | PPh₃ (4 mol%) | XPhos (3 mol%) | XPhos is a more electron-rich and bulky ligand, ideal for C-Cl bond activation. |
| Co-catalyst | CuI (3 mol%) | None | Avoids alkyne homocoupling. |
| Base | Triethylamine (3 equiv.) | K₂CO₃ (2 equiv.) | Amine base is standard for copper-catalyzed systems; a stronger inorganic base is needed for copper-free conditions. |
| Solvent | DMF or THF | 1,4-Dioxane or Toluene | Choice of solvent depends on reagent solubility and desired reaction temperature. |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are often required for the less reactive C-Cl bond. |
Troubleshooting
-
Low or No Conversion:
-
Increase the reaction temperature.
-
Screen different, more active ligands (e.g., other Buchwald ligands, NHC ligands).
-
Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.
-
Verify the quality of the palladium catalyst and copper(I) iodide.
-
-
Formation of Alkyne Homocoupling Product (Glaser Coupling):
-
Switch to a copper-free protocol.
-
Thoroughly degas all solvents and reagents to remove oxygen.
-
-
Decomposition of Starting Material:
-
Lower the reaction temperature.
-
Reduce the reaction time.
-
Screen a different base or solvent system.
-
Conclusion
The Sonogashira coupling of this compound presents a viable and powerful method for the synthesis of novel alkynylated pyridine derivatives. While the activation of the C-Cl bond is challenging, the use of modern, highly active palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, can lead to successful coupling. The choice between a traditional copper-catalyzed protocol and a copper-free approach will depend on the specific alkyne substrate and the desired purity of the final product. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and optimize this important transformation in their synthetic endeavors.
References
- BenchChem. Palladium-Catalyzed Cross-Coupling with 2-Ethyl-5-fluoropyridine.
- Wikipedia. Sonogashira coupling. [Link]
- Chaudhary, P., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- Banu, B. R., & Al-Azzawi, A. G. S. (2021). Sonogashira coupling in natural product synthesis.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. [Link]
- Wang, X., et al. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
- ResearchGate. (2019). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
- ResearchGate. (2021). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a].
- MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- Royal Society of Chemistry. (2016). Sonogashira Coupling. Royal Society of Chemistry. [Link]
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
- ACS Publications. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination.
- ResearchGate. (2014). Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles.
- ResearchGate. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
- ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- NROChemistry. Sonogashira Coupling. [Link]
- ePrints Soton. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. ePrints Soton. [Link]
- Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]
- NIH. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
- ElectronicsAndBooks. (2011). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoalw. ElectronicsAndBooks. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 2-Chloro-5-fluoro-3-methoxypyridine via the Mizoroki-Heck Reaction
Introduction
Substituted pyridine scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The ability to precisely install carbon-carbon bonds on this heterocycle is paramount for generating molecular diversity and optimizing pharmacological properties. The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for C-C bond formation by coupling aryl halides with alkenes.[1][2]
This application note provides an in-depth guide to the strategic functionalization of 2-Chloro-5-fluoro-3-methoxypyridine, a challenging yet valuable building block. The inherent electronic properties of this substrate—namely the electron-deficient pyridine ring and the relative inertness of the C(2)-Cl bond—necessitate a carefully optimized protocol. We will explore the mechanistic rationale behind component selection and provide a field-proven protocol for researchers engaged in pharmaceutical and materials science discovery.
The Mechanistic Blueprint: Understanding the Heck Catalytic Cycle
The efficacy of a Heck reaction protocol is rooted in a fundamental understanding of its catalytic cycle. The reaction follows a sequence of well-defined organometallic transformations involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[3][4] The key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5]
-
Olefin Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the alkene into the Pd-C bond.[6]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a hydridopalladium(II) species.[3][6]
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst by reacting with the hydridopalladium(II) species, completing the cycle.[7]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Optimizing Reaction Parameters for a Challenging Substrate
The successful coupling of this compound hinges on overcoming the high activation barrier of the C-Cl bond. This requires a departure from "standard" Heck conditions towards more robust catalytic systems.
The Catalyst System: Palladium Precursor and Ligand Selection
While various palladium sources can be used [e.g., Pd(OAc)₂, Pd₂(dba)₃], the choice of ligand is the most critical factor for activating unreactive aryl chlorides.[8][9] The ligand must be sufficiently electron-rich to promote the oxidative addition step and sterically bulky enough to facilitate the subsequent reductive elimination.
| Catalyst/Ligand System | Class | Key Advantages | Considerations |
| Pd(OAc)₂ / P(t-Bu)₃ | Bulky, Electron-Rich Phosphine | Commercially available, highly effective for C-Cl activation. The high electron density on phosphorus facilitates oxidative addition. | Highly air-sensitive (often used as P(t-Bu)₃-HBF₄ salt). Requires careful handling under inert atmosphere. |
| Pd(OAc)₂ / XPhos or SPhos | Buchwald-type Biaryl Phosphine | Excellent activity for challenging cross-couplings. Steric bulk and electronic properties are finely tuned for high turnover numbers. | Higher cost compared to simpler phosphines. |
| NHC-Palladacycles (e.g., PEPPSI™) | N-Heterocyclic Carbene (NHC) | Strong σ-donating ability makes them excellent for activating C-Cl bonds. Often more thermally stable than phosphine systems.[10] | Scope can sometimes be more substrate-specific. |
| Herrmann-Beller Palladacycle | Palladacycle | Historically significant and highly active catalyst for coupling aryl chlorides. Known for its stability and high efficiency.[5] | May require higher temperatures. |
For this specific substrate, we recommend initiating optimization with a system employing a bulky, electron-rich phosphine ligand like Tri-tert-butylphosphine or a well-established palladacycle.
Base Selection: The Driving Force for Catalyst Regeneration
The base plays the crucial role of neutralizing the HX acid generated during the reaction, thereby regenerating the Pd(0) catalyst for the next cycle.[7] Both inorganic and organic bases can be effective, with the choice often depending on solubility and reaction temperature.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are common choices. Cs₂CO₃ is more soluble in organic solvents and more basic, which can sometimes accelerate the reaction, but it is also more expensive.
-
Organic Bases: Hindered amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are frequently used. However, for high-temperature reactions, inorganic bases are often preferred due to their higher thermal stability.
Solvents, Temperature, and Additives
High reaction temperatures (typically >100 °C) are necessary to achieve reasonable reaction rates for C-Cl bond activation.[11] This necessitates the use of high-boiling, polar aprotic solvents that can dissolve the reactants and catalyst components.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or 1,4-Dioxane.
-
Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can stabilize the palladium catalyst and accelerate the reaction, especially when using inorganic bases.[11]
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with n-butyl acrylate, a representative electron-deficient alkene.
Caption: A streamlined workflow for the Heck reaction protocol.
Materials and Equipment:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Tri-tert-butylphosphine tetrafluoroborate [P(t-Bu)₃-HBF₄] (4 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 equiv), finely powdered and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 equiv), P(t-Bu)₃-HBF₄ (0.04 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add this compound (1.0 equiv) to the flask.
-
Via syringe, add anhydrous DMF (to achieve a concentration of approx. 0.2 M with respect to the limiting reagent).
-
Finally, add n-butyl acrylate (1.5 equiv) via syringe.
-
-
Reaction Execution:
-
Seal the flask tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots (optional).
-
-
Work-up:
-
Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Troubleshooting Guide
| Observation | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Poor quality reagents/solvent. | 1. Ensure a rigorously inert atmosphere; use fresh catalyst and ligand.2. Increase temperature in 10 °C increments (up to 140 °C).3. Use freshly dried, anhydrous solvent and pure reagents. |
| Formation of Byproducts (e.g., reduced starting material) | 1. Presence of water in the reaction.2. Reductive Heck pathway competing.[12] | 1. Use anhydrous solvents and reagents.2. Ensure the base is sufficiently strong and dry. |
| Poor Regioselectivity (with unsymmetrical olefins) | Steric and electronic factors of the olefin are not sufficiently differentiated. | This is inherent to the substrate combination. For terminal acrylates, β-arylation is strongly favored. |
| Catalyst Decomposition (black precipitate early on) | 1. Reaction temperature is too high for the ligand.2. Ligand to palladium ratio is too low. | 1. Lower the reaction temperature.2. Increase the ligand loading (e.g., L:Pd ratio of 4:1). Consider a more thermally stable NHC ligand. |
Conclusion
The functionalization of electron-deficient chloropyridines like this compound via the Mizoroki-Heck reaction is a challenging but highly rewarding transformation. Success is predicated on the rational selection of a potent catalytic system capable of activating the inert C-Cl bond. By employing bulky, electron-rich phosphine ligands or robust palladacycles in combination with appropriate bases and high-boiling polar solvents, researchers can effectively synthesize a diverse array of valuable substituted pyridine derivatives for applications in drug discovery and beyond.
References
- Bhanage, B. M., & Arai, M. (2001). Heck reaction—State of the art. Catalysis Reviews, 43(3), 315-346.
- Herrmann, W. A., Brossmer, C., Reisinger, C. P., Riermeier, T. H., Öfele, K., & Beller, M. (1997). Palladacycles: Efficient new catalysts for the Heck vinylation of chloro-and bromoarenes. Chemistry–A European Journal, 3(8), 1357-1364.
- Amatore, C., & Jutand, A. (2000). Role of anions in the mechanisms of palladium-catalyzed reactions. Journal of Organometallic Chemistry, 599(1), 121-126.
- Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(23), 3797-3805.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.
- Ye, M., & Li, G. (2018). Palladium-catalyzed Heck-type reaction of oximes with allylic alcohols: synthesis of pyridines and azafluorenones. Chemical Communications, 54(74), 10427-10430.
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
- Blaser, H. U., Indolese, A., Schnyder, A., Steiner, H., & Studer, M. (2001). Supported palladium catalysts for fine chemicals synthesis. Journal of Molecular Catalysis A: Chemical, 173(1-2), 3-18.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of C–C bonds via palladium-catalyzed reductive coupling of aryl chlorides and vinyl triflates. Science, 325(5948), 1661-1664.
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964.
- Shibasaki, M., & Vogl, E. M. (1999). The asymmetric Heck reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Gramage-Doria, R., & Abuhafez, N. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 137-148.
- Diez-Gonzalez, S., & Nolan, S. P. (2008). Stereoelectronic parameters associated with N-heterocyclic carbene (NHC) ligands and their influence in catalysis. Coordination Chemistry Reviews, 252(10-11), 1179-1206.
- Kantchev, E. A. B., Peh, G. R., Zhang, C., & Ying, J. Y. (2008). Practical Heck− Mizoroki coupling protocol for challenging substrates mediated by an N-heterocyclic carbene-ligated palladacycle. Organic Letters, 10(18), 3949-3952.
- YouTube. (2015). Heck reaction.
- Köhler, K., Heidenreich, R. G., Soom, J., & Krauter, J. G. E. (2006). Supported Palladium Catalysts in Heck Coupling Reactions—Problems, Potential and Recent Advances. In Palladium-Catalyzed Coupling Reactions (pp. 1-24). Springer, Berlin, Heidelberg.
- Cacchi, S., & Fabrizi, G. (2005). The Mizoroki-Heck Reaction in the Synthesis of Heterocycles. In The Mizoroki-Heck Reaction (pp. 233-282). John Wiley & Sons, Ltd.
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
- Kumar, A., Rao, A. D., & Reddy, K. S. (2017). Palladium (II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 13, 1629-1637.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-fluoro-3-methoxypypyridine
Document ID: CSC-CFMP-TSG-2601
Version: 1.0
Introduction
This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Chloro-5-fluoro-3-methoxypyridine. This halogenated pyridine derivative is a key building block in the development of novel pharmaceuticals and agrochemicals. Achieving a high yield and purity of this compound is often challenging due to competing reactions and the sensitive nature of the intermediates.
This document provides an in-depth troubleshooting guide in a direct question-and-answer format, addressing specific issues that may arise during synthesis. It is grounded in established chemical principles and field-proven insights to help you optimize your reaction outcomes.
Overview of the Primary Synthetic Pathway
The most common and practical approach to synthesizing this compound begins with 2,3-dichloro-5-fluoropyridine. The core of the synthesis is a selective nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the 2-position is displaced by a methoxy group. The selectivity for the 2-position is driven by the electronic effects of the ring nitrogen and the fluorine atom.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
A1: Low yield is the most frequent issue and can stem from several factors. Let's break down the most probable causes:
-
Cause 1: Incomplete Reaction
-
Explanation: The nucleophilic substitution may not be reaching completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the nucleophile.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material, 2,3-dichloro-5-fluoropyridine. The reaction is complete only when the starting material spot/peak is no longer visible.
-
Increase Reaction Time: If the reaction stalls, extend the reflux time in increments of 1-2 hours and continue monitoring.
-
Verify Temperature: Ensure your reaction mixture is maintaining a consistent reflux temperature. Use a calibrated thermometer.
-
Reagent Stoichiometry: A slight molar excess (1.1 to 1.2 equivalents) of sodium methoxide is typically optimal.[1] Using too little will result in an incomplete reaction.
-
-
-
Cause 2: Presence of Moisture
-
Explanation: Sodium methoxide is extremely sensitive to moisture. Water will react with it to form sodium hydroxide and methanol, consuming your nucleophile and potentially leading to unwanted side products.
-
Troubleshooting Steps:
-
Use Anhydrous Solvent: Ensure the methanol used is anhydrous (<50 ppm water). Use freshly opened solvent or dry it over molecular sieves.
-
Dry Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon) before use.
-
Inert Atmosphere: Conduct the entire reaction, from reagent addition to reflux, under a positive pressure of an inert gas like nitrogen or argon.[1]
-
-
-
Cause 3: Formation of Side Products
-
Explanation: The formation of isomeric or di-substituted products can significantly reduce the yield of the desired product.
-
Troubleshooting Steps:
-
Controlled Addition: Add the sodium methoxide solution to the solution of 2,3-dichloro-5-fluoropyridine at a controlled rate, possibly at a lower initial temperature before heating to reflux. This can help manage the exotherm and improve selectivity.
-
Purification Loss: A low isolated yield might also be due to inefficient purification. Optimize your column chromatography conditions (eluent system, silica gel loading) to ensure good separation.
-
-
Q2: I am observing a significant impurity with a similar polarity to my product. What could it be and how can I minimize it?
A2: The most likely impurity is the isomer, 3-chloro-5-fluoro-2-methoxypyridine.
-
Explanation of Cause: Although the substitution at the 2-position is electronically favored, some substitution can occur at the 3-position, leading to the formation of the undesired isomer. This is often exacerbated by excessively high temperatures or prolonged reaction times.
-
Preventative & Corrective Actions:
-
Temperature Control: Avoid excessive heating. Maintain a gentle, consistent reflux. Overheating can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer.
-
Stoichiometry: Using a large excess of sodium methoxide can sometimes lead to less selective reactions. Stick to the recommended 1.1-1.2 molar equivalents.
-
Purification Strategy:
-
Column Chromatography: A well-packed silica gel column with a carefully optimized eluent system (e.g., a gradient of hexane and ethyl acetate) is crucial for separating these isomers.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system could be an effective method to remove the isomeric impurity.
-
-
Q3: The reaction seems to stop or proceed very slowly after a few hours. What should I check?
A3: A stalled reaction points towards a limiting reagent or suboptimal conditions.
-
Explanation of Cause: This issue is often linked to the deactivation or insufficient amount of the sodium methoxide nucleophile, or a reaction temperature that is too low.
-
Troubleshooting Workflow:
-
Check for Moisture: As detailed in A1, moisture is a primary suspect. Even small amounts can halt the reaction.
-
Verify Reagent Quality: Ensure the sodium methoxide is of high purity and has been stored correctly. If it is old or has been exposed to air, its activity may be compromised.
-
Temperature Verification: Confirm that the internal temperature of the reaction mixture is at the boiling point of methanol (approx. 65°C). A heating mantle setting is not a reliable indicator of the internal temperature.
-
Incremental Reagent Addition: If you suspect the nucleophile has been consumed or deactivated, you can try adding a small additional portion (e.g., 0.1 equivalents) of sodium methoxide to see if the reaction restarts (monitor by TLC/GC). Be cautious with this approach as it can lead to side products if the initial issue was not reagent-related.
-
Frequently Asked Questions (FAQs)
-
What is the best way to monitor the reaction's progress?
-
Thin Layer Chromatography (TLC) is a fast and effective method. Use a mixture of hexane and ethyl acetate (e.g., 4:1 ratio) as the eluent. The product will be more polar than the starting material. For more quantitative analysis, Gas Chromatography (GC) is recommended.[1]
-
-
How critical is the quality of the starting material, 2,3-dichloro-5-fluoropyridine?
-
It is extremely critical. Impurities in the starting material can lead to a complex mixture of byproducts that are difficult to separate, resulting in a lower yield and purity of the final product. Always use a starting material with >98% purity.
-
-
Can I scale up this reaction? What are the main considerations?
-
Yes, this reaction is scalable. The main considerations for scale-up are:
-
Heat Management: The reaction is exothermic, especially during the addition of sodium methoxide. On a larger scale, you will need to control the addition rate and possibly use a cooling bath to manage the initial exotherm.
-
Mixing: Ensure efficient stirring to maintain a homogeneous mixture and prevent localized overheating.
-
Work-up: The aqueous work-up will require larger extraction vessels. Ensure you have the appropriate equipment to handle the larger volumes.
-
-
-
What is the recommended work-up and purification procedure?
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate to get the crude product. The crude product should then be purified by silica gel column chromatography.[1]
-
Optimized Synthesis Protocol
This protocol is designed for a laboratory scale synthesis and incorporates best practices for maximizing yield and purity.
Materials:
-
2,3-dichloro-5-fluoropyridine (1.0 eq)
-
Sodium methoxide (1.1 eq)
-
Anhydrous Methanol
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate
-
Silica Gel
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add 2,3-dichloro-5-fluoropyridine to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Dissolve it in anhydrous methanol.
-
Reagent Addition: In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol. Add this solution dropwise to the stirred solution of the starting material at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 65°C).
-
Monitoring: Monitor the reaction progress using TLC or GC every hour until the starting material is completely consumed.
-
Work-up: Cool the reaction to room temperature. Remove the methanol using a rotary evaporator.
-
Extraction: Partition the resulting residue between ethyl acetate and water. Separate the organic layer and wash it with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil/solid by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Data & Parameter Summary
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Stoichiometry | 1.1 - 1.2 eq of NaOCH₃ | Ensures complete reaction without promoting side products. |
| Solvent | Anhydrous Methanol | Must be dry to prevent deactivation of the nucleophile. |
| Temperature | Reflux (~65°C) | Provides sufficient energy for the SNAr reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction system. |
| Monitoring | TLC or GC | Essential for determining the reaction endpoint. |
| Purification | Silica Gel Chromatography | Necessary to remove unreacted starting material and isomers. |
Logical Workflow for Troubleshooting
This diagram outlines a decision-making process for addressing common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Wikipedia. (n.d.). Pyridine.
Sources
Common side reactions and by-products in the synthesis of 2-Chloro-5-fluoro-3-methoxypyridine.
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of halogenated methoxypyridines. This document is designed for researchers, chemists, and drug development professionals actively working with these valuable intermediates. We will explore the common synthetic challenges, focusing on the nuanced side reactions and by-products encountered during the preparation of 2-Chloro-5-fluoro-3-methoxypyridine and its isomers. This guide moves beyond simple protocols to explain the causality behind the chemical transformations, empowering you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding a common synthetic approach to chloro-fluoro-methoxypyridines, using the reaction of 2,3-dichloro-5-fluoropyridine with sodium methoxide as a practical case study.
Q1: What is the primary synthetic route to this class of compounds, and what is the expected major product from 2,3-dichloro-5-fluoropyridine?
The most prevalent and industrially scalable method for introducing a methoxy group onto a dichloropyridine ring is through a Nucleophilic Aromatic Substitution (SNAr) reaction. When 2,3-dichloro-5-fluoropyridine is treated with sodium methoxide in a solvent like methanol, the reaction is not random. The major product is typically 3-Chloro-5-fluoro-2-methoxypyridine .[1]
-
Causality (The "Why"): The regioselectivity is dictated by electronic factors within the pyridine ring. The pyridine nitrogen is strongly electron-withdrawing, which activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack. In the starting material, the chlorine at the C2 position is ortho to the nitrogen, making it significantly more electrophilic and susceptible to substitution than the chlorine at the C3 (meta) position. The reaction proceeds through a stabilized intermediate known as a Meisenheimer complex, which is lower in energy when the attack occurs at the C2 position.[2]
Q2: Is it possible for the desired this compound to form during this reaction?
Yes, the formation of This compound is a known side reaction in this synthesis. It arises from the nucleophilic attack of the methoxide ion at the C3 position. While this pathway is electronically less favored, its formation can become more significant under certain conditions, making it a common and challenging impurity to separate from the major C2-methoxy isomer.
Q3: What are the most critical experimental parameters to control for minimizing by-product formation?
Controlling the reaction conditions is paramount to maximizing the yield of the desired isomer and minimizing side reactions. The three most critical parameters are:
-
Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable C2-substitution product. Elevated temperatures can provide enough energy to overcome the activation barrier for the less favored C3-substitution, leading to an increased proportion of the this compound by-product.
-
Reagent Stoichiometry: Using a slight molar excess (typically 1.1 to 1.2 equivalents) of sodium methoxide is common to drive the reaction to completion.[1] However, a large excess can promote a second substitution reaction, leading to the formation of di-methoxy pyridine impurities.
-
Anhydrous Conditions: Sodium methoxide is a strong base and will readily react with any water present in the solvent or on the glassware. This not only consumes the reagent, leading to an incomplete reaction, but can also generate hydroxide ions, which can lead to the formation of unwanted hydroxypyridine by-products. All reagents should be anhydrous, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Part 2: Troubleshooting Guide for Synthesis
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: My reaction is complete, but NMR analysis shows a significant amount of an unexpected isomeric by-product alongside my target.
-
Likely Cause & Identification: You have likely formed a mixture of 3-chloro-5-fluoro-2-methoxypyridine (major) and This compound (minor). The key to identification is ¹H NMR spectroscopy. The protons on the pyridine ring will have distinct chemical shifts and coupling constants for each isomer due to the different electronic environments. The proton between the nitrogen and the methoxy group in the major 2-methoxy isomer will typically be shifted differently compared to the protons in the 3-methoxy isomer.
-
Underlying Mechanism: While the C2 position is electronically activated, factors like high reaction temperature or prolonged heating can increase the kinetic energy of the system, allowing the methoxide nucleophile to attack the less-activated C3 position, leading to the formation of the this compound by-product.
-
Troubleshooting & Corrective Actions:
-
Optimize Temperature: Repeat the reaction at the lowest effective temperature. Start at room temperature and only gently heat to reflux if necessary, while closely monitoring the reaction progress by TLC or GC.[1]
-
Control Addition: Add the sodium methoxide solution slowly to the solution of the dichloropyridine at a controlled temperature. This can help manage any exotherms and improve selectivity.
-
Purification: These isomers often have very similar polarities, making separation challenging. High-performance column chromatography on silica gel using a carefully optimized eluent system (e.g., a shallow gradient of ethyl acetate in hexane) is the most effective method for separation at the lab scale.[1]
-
Problem: My final product is contaminated with a species that appears to have two methoxy groups.
-
Likely Cause & Identification: This by-product is likely 5-fluoro-2,3-dimethoxypyridine. It can be identified by mass spectrometry (a higher molecular weight corresponding to the addition of a methoxy group and loss of a chlorine atom) and NMR (the appearance of a second methoxy signal and changes in the aromatic proton signals).
-
Underlying Mechanism: This is a classic case of over-reaction. After the first chlorine is substituted, the resulting chloro-methoxypyridine can undergo a second SNAr reaction to replace the remaining chlorine. This is more likely to occur if a large excess of sodium methoxide is used or if the reaction is run at high temperatures for an extended period.
-
Troubleshooting & Corrective Actions:
-
Reduce Stoichiometry: Carefully control the amount of sodium methoxide used. Do not exceed 1.2 equivalents.
-
Monitor Closely: Track the disappearance of the starting material and the appearance of the mono-substituted product by TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent the subsequent reaction.
-
Problem: The reaction is sluggish, and a significant amount of starting material remains even after prolonged heating.
-
Likely Cause & Identification: The most common cause is inactive or insufficient nucleophile. This is identified by TLC or GC analysis showing a strong spot corresponding to the 2,3-dichloro-5-fluoropyridine starting material.
-
Underlying Mechanism: Sodium methoxide is hygroscopic and can degrade upon storage, losing its potency. Similarly, using a "wet" solvent like methanol that has not been properly dried will cause the methoxide to be quenched instantly.
-
Troubleshooting & Corrective Actions:
-
Use Fresh, High-Quality Reagents: Use freshly opened sodium methoxide or a solution prepared from clean sodium metal and anhydrous methanol.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous methanol (sealed bottle or freshly distilled) as the solvent. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the setup and reaction.[1]
-
Part 3: Data Summary & Visualizations
Table 1: Common By-products and Mitigation Strategies
| By-product Name | Structure | Common Cause | Prevention & Mitigation Strategy |
| This compound | C₆H₅ClFNO | High reaction temperature; kinetic control issues. | Lower reaction temperature; slow addition of nucleophile; purify via column chromatography. |
| 5-Fluoro-2,3-dimethoxypyridine | C₇H₈FNO₂ | Excess sodium methoxide; prolonged reaction time/high temperature. | Use ≤ 1.2 eq. of NaOCH₃; monitor reaction closely and stop upon completion. |
| 3-Chloro-5-fluoro-2-hydroxypyridine | C₅H₃ClFNO | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents; run under an inert atmosphere. |
Diagram 1: Reaction Scheme for Isomer Formation
Caption: Main reaction pathway and side reaction in methoxypyridine synthesis.
Diagram 2: Troubleshooting Workflow for Isomer Contamination
Caption: Decision workflow for addressing isomeric by-product contamination.
Part 4: Reference Experimental Protocol
The following is a representative protocol for the synthesis of 3-Chloro-5-fluoro-2-methoxypyridine, adapted from established procedures for analogous compounds.[1] This protocol is intended for trained chemists in a controlled laboratory setting.
Materials:
-
2,3-dichloro-5-fluoropyridine (1.0 eq)
-
Sodium methoxide (1.1 - 1.2 eq)
-
Anhydrous Methanol
-
Ethyl Acetate (for workup)
-
Water (for workup)
-
Brine (for workup)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry round-bottom flask equipped with a magnetic stirrer and condenser with 2,3-dichloro-5-fluoropyridine and anhydrous methanol.
-
Reagent Addition: While stirring, add sodium methoxide to the solution in portions at room temperature.
-
Reaction Conditions: Gently heat the reaction mixture to reflux (approx. 65°C). Monitor the progress of the reaction by TLC or GC, checking for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol solvent under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting residue between water and ethyl acetate. Separate the organic layer. Extract the aqueous layer again with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexane) to separate the major product from unreacted starting material and the isomeric by-product, this compound.
References
Sources
Troubleshooting challenges in the purification of 2-Chloro-5-fluoro-3-methoxypyridine.
Welcome to the technical support center for the purification of 2-Chloro-5-fluoro-3-methoxypyridine (CAS No. 1097264-89-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important fluorinated pyridine derivative.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purification, however, can present several challenges, from the removal of closely related impurities to handling the compound's sensitivity. This guide provides a structured, question-and-answer-based approach to troubleshooting common issues, ensuring you can achieve the desired purity for your downstream applications.
Anticipated Synthesis and Potential Impurities
A plausible synthetic pathway is the reaction of 2,3-dichloro-5-fluoropyridine with sodium methoxide in a suitable solvent like methanol.
Figure 1: Plausible Synthetic Route
Caption: Plausible synthesis of this compound.
Based on this, the primary impurities to consider during purification are:
-
Unreacted Starting Material: 2,3-dichloro-5-fluoropyridine.
-
Regioisomeric Byproduct: 3-Chloro-5-fluoro-2-methoxypyridine.
-
Over-reaction Product: 2,3-dimethoxy-5-fluoropyridine.
-
Residual Solvents and Reagents: Methanol, sodium methoxide, and any workup solvents.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Question 1: My crude product shows multiple spots on TLC, and I'm unsure how to proceed with purification. What's the first step?
Answer:
The first step is to identify the nature of the impurities to select the most effective purification strategy. A logical workflow is as follows:
Figure 2: Purification Strategy Decision Workflow
Caption: Decision workflow for purification strategy.
A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
TLC Analysis: Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, to get good separation of spots. The starting material, 2,3-dichloro-5-fluoropyridine, will likely be less polar than the methoxy-substituted products. The regioisomeric byproduct may have a similar polarity to your target compound, making baseline separation on TLC challenging.
-
LC-MS Analysis: This is crucial for confirming the identity of the major peaks. The mass-to-charge ratio (m/z) will help you distinguish between the starting material, the desired product, the regioisomer, and any over-reaction products.
Question 2: I'm struggling to separate the regioisomeric byproduct, 3-Chloro-5-fluoro-2-methoxypyridine, from my desired product by column chromatography. What can I do?
Answer:
Separating regioisomers can be challenging due to their similar polarities. Here are several strategies to improve your separation:
-
Optimize Your Mobile Phase:
-
Use a less polar solvent system: A common mistake is to use a mobile phase that is too polar, causing all compounds to elute too quickly. Start with a low percentage of ethyl acetate in hexanes (e.g., 2-5%) and gradually increase the polarity.
-
Try a different solvent system: If hexanes/ethyl acetate is not effective, consider other solvent systems like dichloromethane/hexanes or toluene/ethyl acetate.
-
-
Choose the Right Stationary Phase:
-
While silica gel is the most common stationary phase, other options can provide different selectivity. Consider using alumina (neutral or basic) or a bonded phase like diol or cyano.
-
-
Improve Your Column Chromatography Technique:
-
Use a longer column: This increases the number of theoretical plates and can improve separation.
-
Employ a gradient elution: Start with a very non-polar mobile phase and gradually increase the polarity. This can help to sharpen the peaks and improve resolution.
-
Load the sample carefully: Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the column in a narrow band.
-
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard and effective for a wide range of compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate (gradient) | Start with 98:2 and gradually increase to 90:10. Allows for fine-tuning of polarity. |
| Column Dimensions | 50:1 to 100:1 ratio of silica to crude product | Ensures adequate separation capacity. |
| Loading Technique | Dry loading or minimal solvent volume | Prevents band broadening and improves resolution. |
Question 3: My yield is low after purification. What are the potential causes and how can I mitigate them?
Answer:
Low yield can be attributed to several factors, from incomplete reactions to product degradation during purification.
-
Incomplete Reaction: Monitor the reaction progress by TLC or GC to ensure all the starting material has been consumed. If the reaction has stalled, consider adding more reagent or increasing the reaction time or temperature.
-
Product Degradation: Halogenated pyridines can be sensitive to acidic or basic conditions, especially at elevated temperatures.
-
Neutralize the workup: Ensure that the aqueous workup is neutral before extraction.
-
Avoid harsh conditions: Use moderate temperatures when removing solvents under reduced pressure.
-
-
Loss during Extraction: Perform multiple extractions with a suitable organic solvent to ensure all the product is transferred from the aqueous phase.
-
Improper Column Chromatography: If the product is highly retained on the column, it may not elute completely. Ensure you flush the column with a more polar solvent at the end of the purification to recover any remaining product.
Question 4: I have a solid crude product. Can I use recrystallization for purification?
Answer:
Recrystallization can be an excellent and scalable purification method if your crude product is of reasonable purity (e.g., >80%) and a suitable solvent can be found. Pyridine derivatives can sometimes be challenging to crystallize, but it is worth exploring.
Experimental Protocol: Solvent Screening for Recrystallization
-
Small-Scale Tests: In separate small test tubes, dissolve approximately 10-20 mg of your crude product in a minimal amount of various hot solvents.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Cooling: Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Crystal Formation: Observe which solvents yield crystalline material. If the product "oils out," the solvent is not suitable.
-
Solvent Systems: If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, hexanes/ethyl acetate). Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Then, heat to redissolve and cool slowly.
Table 2: Potential Solvents for Recrystallization Screening
| Solvent Class | Examples |
| Alcohols | Ethanol, Isopropanol |
| Esters | Ethyl Acetate |
| Hydrocarbons | Hexanes, Heptane, Toluene |
| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) |
| Ketones | Acetone |
| Binary Systems | Ethanol/Water, Hexanes/Ethyl Acetate |
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound?
While experimentally determined data for this compound is not widely published, we can estimate its properties based on its structure and data from closely related isomers.[2][3]
Table 3: Estimated Physicochemical Properties
| Property | Estimated Value |
| Molecular Formula | C₆H₅ClFNO |
| Molecular Weight | 161.56 g/mol [4] |
| Appearance | Likely a liquid or low-melting solid |
| Boiling Point | ~160-180 °C (at atmospheric pressure) |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |
Q2: How can I confirm the purity and identity of my final product?
A combination of spectroscopic and chromatographic methods should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see two distinct signals in the aromatic region for the two pyridine protons, and a singlet for the methoxy group protons.
-
¹³C NMR: Expect six distinct signals corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methoxy group.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): A pure sample should show a single sharp peak. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid for better peak shape) is a good starting point.[5]
Q3: What are the recommended storage conditions for purified this compound?
Purified this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] Exposure to moisture and light should be minimized to prevent potential degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life.
Q4: What safety precautions should I take when handling this compound?
Halogenated organic compounds should always be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
References
- Pipzine Chemicals. 2-Chloro-3-fluoro-5-methylpyridine. [Link]
- Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. [Link]
- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Google Patents. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.
- SIELC Technologies. 2-Chloro-3-methoxypyridine. [Link]
- Google Patents. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloro-3-fluoro-5-methylpyridine | Chemical Properties, Applications & Safety Data | Reliable China Manufacturer [pipzine-chem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Chloro-3-methoxypyridine | SIELC Technologies [sielc.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Improving the regioselectivity of reactions involving 2-Chloro-5-fluoro-3-methoxypyridine.
Welcome to the technical support center for 2-Chloro-5-fluoro-3-methoxypyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this versatile, yet challenging, heterocyclic building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your synthetic strategies.
Understanding the Substrate: An Overview of Reactivity
This compound is a polysubstituted, electron-deficient heterocycle. The regiochemical outcome of any reaction is a direct consequence of the interplay between the electronic and steric effects of its three distinct substituents. A foundational understanding of these effects is critical for predicting and controlling reactivity.
-
2-Chloro Group : An inductively electron-withdrawing group and a good leaving group for Nucleophilic Aromatic Substitution (SNAr). It serves as the primary handle for transition metal-catalyzed cross-coupling reactions.
-
3-Methoxy Group : An electron-donating group through resonance (+R effect) and a powerful ortho-directing group for metallation (DoM).[1] Its steric bulk can influence the accessibility of the adjacent C2 and C4 positions.
-
5-Fluoro Group : A strongly electron-withdrawing group via induction (-I effect) that activates the entire ring towards nucleophilic attack but is generally a poor leaving group compared to chlorine.
Caption: Electronic influences of substituents.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule presents three primary sites for functionalization, with reactivity dictated by the reaction type:
-
C2 Position : The carbon bearing the chloro group is the most common site for reaction. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and is the default position for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
-
C4 Position : This position is the most likely site for directed ortho-metalation (DoM) , guided by the 3-methoxy group.[1][2] Subsequent quenching with an electrophile introduces a substituent here. It can also be a site for SNAr if a strong activating group is present and C2/C6 are blocked.
-
C6 Position : The C6 position is also activated towards SNAr due to the electron-deficient nature of the pyridine ring. Its reactivity relative to the C2 position is a common point of contention and is addressed in the troubleshooting section.
| Position | Primary Reaction Type | Key Influencing Factors |
| C2 | SNAr, Cross-Coupling | Excellent leaving group (Cl), steric hindrance from 3-OMe |
| C4 | Directed ortho-Metalation | Directing effect of 3-OMe, requires strong base (e.g., LDA) |
| C6 | SNAr | Ring activation, less sterically hindered than C2 |
Q2: Which position is most susceptible to Nucleophilic Aromatic Substitution (SNAr)?
A2: The regioselectivity of SNAr is a delicate balance between leaving group ability and electronics. The C2 and C6 positions are the most electrophilic centers activated by the ring nitrogen. While the chloro group at C2 is a better leaving group than a hydrogen (or fluoride), the outcome is not always exclusive to C2. The relative stability of the Meisenheimer intermediate is key.[3][4] Attack at C2 is often favored, but mixtures of C2 and C6 substituted products can occur. The choice of nucleophile, solvent, and temperature can be used to tune this selectivity.
Q3: What are the key considerations for a Suzuki-Miyaura cross-coupling at the C2 position?
A3: The primary challenge is the activation of the C-Cl bond, which is less reactive than corresponding C-Br or C-I bonds.[5] Success hinges on choosing a highly active catalytic system. Key considerations are:
-
Catalyst/Ligand Choice : Bulky, electron-rich phosphine ligands are essential. Ligands like SPhos, XPhos, or RuPhos are excellent starting points as they promote the difficult oxidative addition step.[5][6]
-
Base Selection : A moderately strong base is needed to facilitate transmetalation without degrading the substrate or catalyst. K₃PO₄ and Cs₂CO₃ are often effective.
-
Solvent : Anhydrous, degassed solvents are crucial. Toluene, 1,4-dioxane, or THF are common choices.
Troubleshooting Guide
Problem 1: Poor or Mixed Regioselectivity in Nucleophilic Aromatic Substitution (e.g., Amination)
You are attempting to displace the chlorine at C2 with an amine but are observing a mixture of C2 and C6 substituted products, or the reaction is not proceeding cleanly.
Caption: Troubleshooting workflow for SNAr regioselectivity.
Causality and Recommended Protocol
The regioselectivity is determined by the relative activation barriers for nucleophilic attack at C2 versus C6. The methoxy group at C3 sterically hinders the C2 position, which can favor attack at the more accessible C6 position, especially with bulky nucleophiles. Conversely, the C2 position may form a more stable thermodynamic product.
Protocol: Optimizing for C2-Amination
-
Setup : To an oven-dried vial, add this compound (1.0 equiv), your amine nucleophile (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Solvent : Add anhydrous, degassed DMSO (0.2 M concentration). Polar aprotic solvents can stabilize the charged intermediate, influencing selectivity.[7]
-
Temperature Screening :
-
Run the initial reaction at 80 °C for 12 hours.
-
If a mixture is observed, lower the temperature to room temperature and monitor over 24-48 hours to favor the kinetic product.
-
If the reaction is slow, cautiously increase the temperature to 120 °C to favor the thermodynamic product.
-
-
Workup : Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude product via flash column chromatography to separate any isomers.
Problem 2: Low Yield in Suzuki-Miyaura Cross-Coupling at the C2 Position
You are attempting to couple an arylboronic acid at the C2 position, but you are experiencing low conversion, catalyst decomposition, or significant side product formation (e.g., dehalogenation).
Causality and Recommended Protocol
Low yields are almost always due to inefficient oxidative addition of the palladium(0) catalyst into the C-Cl bond. This step is the rate-limiting part of the catalytic cycle for aryl chlorides. A highly active and stable catalyst is required.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Robust Suzuki-Miyaura Coupling of an Aryl Chloride This protocol is adapted from established methods for challenging chloropyridine substrates.[5][8]
-
Reagents :
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos ligand (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv, finely powdered)
-
-
Setup : In a glovebox or under a strong flow of argon, combine all solid reagents in an oven-dried reaction vial.
-
Solvent : Add anhydrous, degassed toluene or 1,4-dioxane (to achieve a ~0.1 M concentration).
-
Reaction : Seal the vial tightly and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification : Dry the organic layer, concentrate, and purify by flash chromatography.
Problem 3: Failure to Achieve C4-Functionalization via Directed ortho-Metalation (DoM)
You are attempting to deprotonate at C4 using a strong base followed by an electrophilic quench, but you are recovering starting material or observing a complex mixture of products.
Causality and Recommended Protocol
Successful DoM requires precise control of conditions to favor deprotonation at C4 over competing pathways like nucleophilic addition of the base to the pyridine ring or decomposition.[9] The methoxy group directs the lithiating agent, which then abstracts the most acidic proximal proton at C4.
Protocol: C4-Silylation via Directed ortho-Metalation
-
Setup : To an oven-dried, three-neck flask under argon, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Preparation : Slowly add n-butyllithium (1.1 equiv) to a solution of diisopropylamine (1.1 equiv) in THF at -78 °C to form Lithium Diisopropylamide (LDA) in situ. Stir for 30 minutes.
-
Litihiation : Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the LDA solution at -78 °C. The solution may change color. Stir at this temperature for 1-2 hours. This step is critical; the low temperature prevents unwanted side reactions.[9]
-
Electrophilic Quench : Add your electrophile (e.g., Trimethylsilyl chloride, 1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Warming : Allow the reaction to slowly warm to room temperature over several hours or overnight.
-
Workup : Quench the reaction carefully by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
References
- Pearson. (2024). EAS Reactions of Pyridine.
- Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?.
- BenchChem. (n.d.).
- J-Stage. (n.d.). ortho-Directed Lithiation of (2-Methoxy) ethoxy- and (2-Dimethylamino) ethoxy-arenes.
- Goetz, A. E., & Garg, N. K. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020).
- Chegg.com. (2022). Solved 8. Reactions of a series of substituted pyridines.
- Goetz, A. E., & Garg, N. K. (n.d.). Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. eScholarship, University of California.
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
- Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Royal Society of Chemistry.
- An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. (n.d.).
- YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
- Química Organica.org. (n.d.). Electrophilic substitution on pyridine.
- ResearchGate. (n.d.).
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (n.d.).
- Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. (n.d.). Journal of the American Chemical Society.
- C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. (n.d.). AIR Unimi.
- Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. (2014).
- ResearchGate. (n.d.).
- Leah4Sci. (2020).
- PubMed. (n.d.).
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.).
- Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. (n.d.). Journal of the Chemical Society B - RSC Publishing.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- How to explain regioselectivity in nucleophilic arom
- Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. (n.d.). Journal of the American Chemical Society.
- Science.gov. (n.d.).
- Wikipedia. (n.d.).
- YouTube. (2018). Grignard Reagent Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central - NIH.
- ResearchGate. (n.d.).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). Chemical Science (RSC Publishing).
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. ortho-Directed Lithiation of (2-Methoxy) ethoxy- and (2-Dimethylamino) ethoxy-arenes [jstage.jst.go.jp]
- 3. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Strategies for Overcoming Failed Reactions with 2-Chloro-5-fluoro-3-methoxypyridine
Welcome to the technical support center for 2-Chloro-5-fluoro-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging building block. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Failed Reactions
This section is dedicated to diagnosing and solving specific issues encountered during common synthetic transformations involving this compound.
Issue 1: My Suzuki-Miyaura Coupling Reaction is Failing (Low to No Yield).
Question: I am attempting a Suzuki-Miyaura cross-coupling with an arylboronic acid, but I am observing either no product formation or very low yields. What are the likely causes and how can I fix this?
Answer: The Suzuki-Miyaura coupling of this compound presents a classic challenge of activating a relatively unreactive C-Cl bond on an electron-rich heterocyclic system.[1] The methoxy group at the 3-position is electron-donating, which can hinder the initial oxidative addition step of the palladium catalyst.[1]
Here is a systematic approach to troubleshoot this reaction:
1. Catalyst and Ligand Selection are Critical:
-
Problem: Your current palladium source and ligand may not be active enough to facilitate the oxidative addition to the C-Cl bond.
-
Solution: Employ bulky, electron-rich phosphine ligands. These are known to promote the coupling of challenging aryl chlorides.[1] Consider screening the following catalyst/ligand combinations:
-
Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos. These are often effective for heteroaryl chlorides.[2]
-
Use of pre-formed catalysts: These can offer better reproducibility.
-
| Catalyst System | Recommended Base | Solvent System | Typical Temperature |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / Water | 100 °C |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 °C |
| [Pd(RuPhos)Cl₂] | K₂CO₃ | t-BuOH / Water | 80-100 °C |
2. The Impact of Base and Solvent:
-
Problem: An inappropriate base or solvent can impede the transmetalation step or lead to catalyst decomposition.
-
Solution: The choice of base is crucial for an efficient Suzuki coupling.[3] Weaker bases like K₂CO₃ can be effective, but for challenging substrates, stronger bases such as K₃PO₄ or Cs₂CO₃ are often necessary.[2] The solvent system also plays a key role; a mixture of an organic solvent like 1,4-dioxane or toluene with water is common, as water can aid in dissolving the base and facilitate transmetalation.[2]
3. Quality of Your Boronic Acid:
-
Problem: Boronic acids are susceptible to degradation, leading to lower yields.
-
Solution: Always use fresh, high-quality boronic acid. If you suspect degradation, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.
4. Ensure an Inert Atmosphere:
-
Problem: Oxygen can deactivate the palladium catalyst.
-
Solution: It is imperative to perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).[2] Ensure all solvents and reagents are thoroughly degassed prior to use.
Below is a troubleshooting workflow for a failing Suzuki-Miyaura coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Issue 2: My Buchwald-Hartwig Amination is Unsuccessful.
Question: I'm trying to perform a Buchwald-Hartwig amination with a primary or secondary amine, but the reaction is not proceeding. What should I investigate?
Answer: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound can be challenging due to the electron-rich nature of the pyridine ring. The success of this reaction is highly dependent on the catalytic system and reaction conditions.[4][5]
Here’s a breakdown of potential issues and their solutions:
1. Catalyst and Ligand Choice:
-
Problem: The selected palladium catalyst and ligand may not be suitable for this specific substrate.
-
Solution: For C-N bond formation with aryl chlorides, specialized ligands are often required.[4] Consider using ligands such as XPhos, BrettPhos, or Josiphos-type ligands in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[6]
2. Base Selection:
-
Problem: The choice of base is critical and can significantly impact the reaction outcome.
-
Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice. However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require higher temperatures or longer reaction times.[7]
| Base | Advantages | Disadvantages |
| NaOt-Bu | High reaction rates, low catalyst loadings. | Incompatible with many functional groups.[7] |
| Cs₂CO₃ | Good functional group tolerance. | More expensive.[7] |
| K₃PO₄ | Excellent functional group tolerance, economical. | May require higher catalyst loadings and longer times.[7] |
3. Solvent Considerations:
-
Problem: The solvent can influence catalyst stability and solubility of reactants.
-
Solution: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are commonly used. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
A general experimental protocol for a Buchwald-Hartwig amination is as follows:
Caption: General workflow for Buchwald-Hartwig amination.
Issue 3: My Nucleophilic Aromatic Substitution (SNAr) is Not Working.
Question: I am attempting a nucleophilic aromatic substitution with a nucleophile (e.g., an alkoxide or an amine), but I am not observing any product formation. Why is this reaction failing?
Answer: While SNAr reactions on pyridines are common, the reactivity of this compound can be influenced by its substitution pattern.[8][9]
1. Understanding the Reactivity:
-
Leaving Group: The chloro group at the 2-position is the intended leaving group. In some SNAr reactions on pyridines, fluoride can be a better leaving group than chloride.[8][10] However, the overall electronic environment of the ring will dictate the outcome.
-
Substituent Effects: The methoxy group at the 3-position is electron-donating, which can deactivate the ring towards nucleophilic attack by destabilizing the negatively charged Meisenheimer intermediate. Conversely, the fluoro group at the 5-position is electron-withdrawing via its inductive effect, which should activate the ring.[11]
2. Strategies for a Successful SNAr:
-
Increase Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Use a Stronger Nucleophile: If possible, use a more potent nucleophile. For example, if using an alcohol, deprotonate it first with a strong base like sodium hydride (NaH) to form the more nucleophilic alkoxide.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO can help to stabilize the charged intermediate and accelerate the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
A1: this compound possesses several reactive sites. The chloro group at the 2-position is susceptible to displacement via palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.[1][8] The pyridine ring can also undergo lithiation, although the regioselectivity can be complex.[12][13]
Q2: Are there any known stability issues with this compound?
A2: While specific thermal decomposition data is not widely published, it is advisable to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[14] It is likely incompatible with strong oxidizing agents.[14]
Q3: Can I perform a Grignard or lithiation reaction on this molecule?
A3: Attempting to form a Grignard reagent directly from the C-Cl bond is generally not recommended due to the potential for side reactions. Lithiation of substituted pyridines is possible but can be complex. The presence of the methoxy group and the nitrogen atom can direct lithiation to specific positions on the ring.[12][15] Careful optimization of the organolithium reagent and reaction conditions would be necessary.
References
- Gros, P., et al. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? The Journal of Organic Chemistry, 68(6), 2243–2247.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Gros, P., et al. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? ResearchGate.
- Khan, I., et al. (2018). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. ResearchGate.
- Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8789–8795.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube.
- Liao, H.-H., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PMC - NIH.
- ResearchGate. (2020). Optimization of the conditions for the cross-coupling reaction. [a].
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Comins, D. L., & Killpack, M. O. (1987). Lithiation of methoxypyridines directed by .alpha.-amino alkoxides. The Journal of Organic Chemistry, 52(1), 104–109.
- Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubChem. (n.d.). 2-Fluoro-3-methoxypyridine.
- ResearchGate. (2025). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl.
- Christensen, M. S., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399–405.
- Pipzine Chemicals. (n.d.). 2-Chloro-3-fluoro-5-methylpyridine.
- PubChem. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine.
- SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
- PubChem. (n.d.). 2-Chloro-5-methoxypyridine.
- ResearchGate. (n.d.). Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and...
- Google Patents. (n.d.). EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.
- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
- European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Managing stability issues of 2-Chloro-5-fluoro-3-methoxypyridine during storage and reactions.
A Senior Application Scientist's Guide to Managing Stability and Ensuring Experimental Success
Welcome to the technical support center for 2-Chloro-5-fluoro-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and reaction optimization of this valuable chemical building block. Our goal is to help you navigate its unique stability characteristics to achieve reliable, reproducible, and successful experimental outcomes.
Section 1: Frequently Asked Questions on Storage and Handling
This section addresses the most immediate questions regarding the proper care and handling of this compound to maintain its integrity from the moment it arrives in your lab.
Q1: What are the ideal long-term storage conditions for this compound?
A1: To ensure maximum stability and prevent degradation, the compound should be stored under an inert atmosphere (argon or nitrogen) at refrigerated temperatures, typically between 2-8°C.[1] It is crucial to keep the container tightly sealed to prevent exposure to atmospheric moisture and air.
Q2: How sensitive is this compound to moisture, air, or light?
A2: Halogenated and substituted pyridines can be sensitive to atmospheric conditions. Some are known to be hygroscopic (absorb moisture from the air) and sensitive to air and light. While specific data for this exact molecule is limited, best practices for analogous compounds dictate handling and storing under an inert gas to prevent potential hydrolysis or oxidation. Exposure to light should also be minimized, so storing in an amber vial or a dark location is recommended.
Q3: I've noticed the solid has slightly changed color after several months in storage. Is it still usable?
A3: A slight change in color (e.g., from white to off-white or pale yellow) can indicate minor degradation. While it may not render the material completely unusable for all applications, it is a sign that the purity has likely decreased. Before use in a critical reaction step, we recommend re-analyzing the material's purity via methods like NMR or LC-MS. For sensitive, multi-step syntheses, using a fresh, high-purity batch is always the safest option.
Q4: What materials should I use or avoid for spatulas, flasks, and transfer lines when working with this compound?
A4: For general lab handling, standard glassware (borosilicate), stainless steel spatulas, and PTFE-lined equipment are perfectly suitable. However, a critical warning applies to halogenated compounds in general: avoid contact with aluminum and galvanized materials, especially under conditions that could generate reactive species. In some cases, the corrosive action of halogenated solvents or reagents in contact with these metals could lead to a vigorous, potentially explosive reaction.[2] When transferring solutions, using pumps or systems with components made of steel, PVDF, or PTFE is a safer choice.[2]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Slows potential decomposition pathways.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis from exposure to air and moisture. |
| Container | Tightly sealed, amber glass vial | Protects from atmospheric contaminants and light.[3] |
| Handling Area | Well-ventilated area or fume hood | Minimizes inhalation exposure.[3][4] |
| Material Contact | Glass, PTFE, Stainless Steel | These materials are generally inert to halogenated pyridines. |
| Avoid Contact | Strong oxidizing agents, strong acids, aluminum, galvanized surfaces.[2][3] | Prevents vigorous reactions, decomposition, and potential container failure.[2][3] |
| Table 1: Summary of Recommended Storage and Handling Conditions. |
Section 2: Troubleshooting Stability Issues in Chemical Reactions
The electronic nature of this compound—possessing both an electron-donating methoxy group and electron-withdrawing halogens on a pyridine ring—presents unique challenges and opportunities in synthesis. This section provides troubleshooting guidance for common reactions.
General Reaction Issues
Q1: My cross-coupling reaction is sluggish or fails completely. Could the substrate be the problem?
A1: Yes, this is a common issue. The problem often lies in the stability of the catalytic system in the presence of the substrate.
-
Catalyst Inhibition: The pyridine nitrogen is Lewis basic and can coordinate to the palladium catalyst center. This coordination can inhibit or completely shut down the catalytic cycle.[5]
-
C-Cl Bond Reactivity: The C-Cl bond is inherently less reactive than C-Br or C-I bonds in oxidative addition, the first step of most cross-coupling cycles.[6] The electron-donating 3-methoxy group can further decrease the electrophilicity of the carbon center, making this step even more challenging.[6]
-
Solution: Employ a more active catalytic system. This typically involves using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that promote the difficult oxidative addition step and can stabilize the active catalyst.[6][7]
Q2: I am observing a significant amount of a byproduct that appears to be my starting material without the chlorine atom. What is happening?
A2: You are likely observing hydrodehalogenation, a common side reaction where the chlorine atom is replaced by a hydrogen atom.[8]
-
Cause: This is often caused by trace amounts of water or other proton sources in the reaction. The palladium catalyst can react with these proton sources, leading to the reductive cleavage of the C-Cl bond.[5] Certain bases or solvents can also act as hydride donors.
-
Troubleshooting Steps:
-
Scrupulously Dry Conditions: Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly.
-
Reagent Quality: Use high-purity amines and bases.
-
Base Selection: The choice of base can be critical. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) as some may be more prone to promoting this side reaction.[8]
-
Q3: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?
A3: The formation of a black precipitate is almost always palladium black, which indicates that your palladium catalyst has decomposed and crashed out of the solution, losing its catalytic activity.[8]
-
Cause: This can be triggered by high temperatures, unstable ligands, or reaction conditions that are too harsh for the catalyst complex. The substrate itself, by coordinating to the metal, can sometimes facilitate decomposition pathways.
-
Troubleshooting Steps:
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature.[8]
-
Use a More Robust Ligand: Certain ligands, such as N-heterocyclic carbenes (NHCs) or highly stable phosphine ligands like XPhos or RuPhos, are designed to be more robust and resist decomposition at higher temperatures.[7][8]
-
Workflow for Troubleshooting Low Reaction Yield
Caption: Competing reaction pathways for the substrate in catalysis.
Section 3: Experimental Protocols
The following protocols are provided as robust starting points for reaction development, based on established methods for challenging electron-rich chloropyridines. [6]
Protocol 3.1: General Procedure for Inert Atmosphere Set-up
This protocol is essential for any reaction sensitive to air or moisture, particularly palladium-catalyzed couplings.
-
Glassware Preparation: Oven-dry all glassware (reaction vial/flask, condenser, stir bar) at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Initial Setup: Assemble the glassware while still warm and immediately place it under a positive pressure of inert gas (argon or nitrogen) using a manifold or balloon.
-
Addition of Solids: Quickly add the this compound, catalyst, ligand, and base to the reaction vessel under a strong flow of inert gas.
-
Seal and Purge: Seal the vessel (e.g., with a septum or cap). Evacuate the atmosphere inside the vessel using a vacuum pump (without removing volatile solids) and backfill with inert gas. Repeat this "evacuate-backfill" cycle three to five times to ensure all residual air is removed.
-
Addition of Liquids: Add anhydrous, degassed solvents and liquid reagents via syringe through the septum. Solvents should be degassed beforehand by sparging with argon for 30 minutes or by a freeze-pump-thaw method.
Protocol 3.2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This protocol uses a highly active catalyst system known to be effective for unreactive aryl chlorides. [6]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL)
-
-
Procedure:
-
To an oven-dried reaction vial containing a stir bar, add Pd(OAc)₂, SPhos, K₃PO₄, the arylboronic acid, and this compound.
-
Seal the vial and perform the evacuate-backfill procedure (Protocol 3.1, Step 4) three times.
-
Under a positive pressure of argon, add the degassed 1,4-dioxane and water via syringe.
-
Seal the vial tightly and place the reaction mixture in a preheated oil bath or heating block at 100°C.
-
Stir vigorously for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product. [6]
-
References
- Fluimac. (n.d.). Chemical Compatibility Table.
- PubChem. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine.
- Anderson, K. W., & Buchwald, S. L. (2005). A Simple, Modular Synthesis of Substituted Pyridines.
- De, S., & Seayad, J. (2016). Route to Highly Substituted Pyridines. The Journal of Organic Chemistry, 81(21), 10376-10382.
- Guery, S., et al. (2002). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, (1), 82-88.
- Pipzine Chemicals. (n.d.). 2-Chloro-3-fluoro-5-methylpyridine.
- PubChem. (n.d.). 2-Chloro-3-methoxypyridine.
- Bull, J. A., et al. (2005). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 105(8), 2743-2814.
- Micalizio, G. C., & Schreiber, S. L. (2002). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 124(32), 9508-9517.
- Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.
- Omega Engineering. (n.d.). Chemical Compatibility Chart.
- Flow-Tek. (n.d.). Chemical Compatibility Chart.
- PubChem. (n.d.). 2-Chloro-5-methoxypyridine.
- Jautelat, M., et al. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- IDEX Health & Science. (n.d.). Chemical Compatibility.
Sources
- 1. 1097264-89-5|this compound|BLD Pharm [bldpharm.com]
- 2. fluimacsa.com [fluimacsa.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Techniques for removing impurities from crude 2-Chloro-5-fluoro-3-methoxypyridine.
Welcome to the technical support guide for the purification of 2-Chloro-5-fluoro-3-methoxypyridine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate with the high degree of purity required for subsequent synthetic steps and regulatory compliance. This guide provides answers to frequently asked questions and detailed troubleshooting protocols based on established chemical principles and field-proven experience.
Introduction: The Critical Role of Purity
This compound is a valuable building block in medicinal chemistry. The presence of even minor impurities can have significant downstream consequences, including altered biological activity, formation of unwanted byproducts, and complications in regulatory filings. This guide will equip you with the knowledge to diagnose purity issues and implement effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the nucleophilic aromatic substitution of a di-halogenated precursor with sodium methoxide.[1] Based on this, the primary impurities include:
-
Unreacted Starting Materials: For example, 2,3-dichloro-5-fluoropyridine may persist if the reaction does not go to completion.
-
Regioisomers: The formation of isomeric products, such as 3-Chloro-5-fluoro-2-methoxypyridine, is a significant possibility depending on the directing effects of the substituents on the pyridine ring.
-
Solvent Residues: Solvents used during the reaction (e.g., methanol) or workup (e.g., ethyl acetate, hexanes) can be carried through.
-
Inorganic Salts: Salts like sodium chloride (NaCl) may remain after aqueous workup steps if washing is incomplete.[1]
-
Water: Residual moisture is a common impurity that can affect subsequent reactions.
| Impurity Type | Example | Reason for Presence | Typical Removal Strategy |
| Starting Material | 2,3-dichloro-5-fluoropyridine | Incomplete reaction | Column Chromatography, Distillation |
| Isomeric Byproduct | 3-Chloro-5-fluoro-2-methoxypyridine | Lack of reaction regioselectivity | Column Chromatography, Recrystallization |
| Solvent Residue | Methanol, Ethyl Acetate | Incomplete removal post-workup | Evaporation under reduced pressure, High-vacuum |
| Inorganic Salts | Sodium Chloride (NaCl) | Remnant from aqueous wash/brine | Aqueous Wash, Filtration |
| Water | H₂O | Incomplete drying of organic layer | Drying agents (Na₂SO₄, MgSO₄), Azeotropic distillation |
Q2: What is the best general workflow for purifying my crude product?
A2: A multi-step approach is typically most effective. Start with less labor-intensive bulk purification methods and proceed to higher-resolution techniques. The following workflow provides a robust starting point.
Caption: General purification workflow for this compound.
Q3: Which analytical techniques are essential for assessing the purity of my final product?
A3: A combination of techniques is required for a comprehensive purity assessment.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR are indispensable. ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom and can easily distinguish between your desired product and fluorine-containing impurities.[2] It is also excellent for confirming the structure of the final compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying the number of components in your sample and confirming the molecular weight of your target compound. It can detect impurities at very low levels.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the industry standard for quantifying purity.[3] By developing a validated method, you can determine the percentage purity of your compound with high accuracy.
-
Gas Chromatography (GC): Useful for detecting and quantifying volatile impurities, such as residual solvents.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Part 1: Column Chromatography Issues
Q: My target compound and an impurity have very similar Rf values on TLC, making separation by column chromatography difficult. What should I do?
A: This is a common challenge, especially with isomeric impurities. Here is a decision-making framework:
Caption: Decision tree for improving poor TLC separation.
Detailed Explanation:
-
Optimize the Mobile Phase: The interaction between your compound and the silica gel is mediated by the solvent.
-
Adjust Polarity: Systematically vary the ratio of your eluent system (e.g., hexane/ethyl acetate). Try preparing several TLC chambers with ratios from 9:1 to 7:3 to find the optimal separation window.
-
Change Solvent System: The selectivity of the separation can be altered by changing the nature of the solvents. If a hexane/ethyl acetate system fails, try a dichloromethane/methanol system. The different intermolecular interactions can significantly alter the elution order.
-
-
Implement Gradient Elution: During the column run, start with a low-polarity mobile phase and gradually increase the polarity. This can help sharpen bands and improve the separation of closely eluting compounds.
-
Consider an Alternative Technique: If extensive optimization of column chromatography fails, the physicochemical properties of the impurity and your product may be too similar for this technique to be effective. At this point, you should evaluate recrystallization or fractional distillation.
Q: My compound is streaking on the TLC plate and eluting as a broad band from my column. Why is this happening?
A: Streaking is often caused by overloading the stationary phase or by secondary interactions between your compound and the silica gel.
-
Overloading: Your sample may be too concentrated. Try spotting a more dilute solution on the TLC plate. For the column, ensure you are not exceeding the loading capacity of the silica gel (typically 1-5% of the silica weight).
-
Acidity/Basicity: Pyridine derivatives are basic. The acidic nature of standard silica gel can lead to strong, non-ideal interactions, causing tailing.
-
Solution: Add a small amount of a basic modifier, like triethylamine (Et₃N) or pyridine (~0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica, leading to sharper bands and more symmetrical peaks.[4]
-
Part 2: Recrystallization Challenges
Q: I've isolated my crude product as an oil, and it won't crystallize. What are my next steps?
A: Inducing crystallization from an oil can be challenging. It often indicates the presence of impurities that are inhibiting the formation of a crystal lattice.
Experimental Protocol: Inducing Crystallization
-
Purity Check: First, analyze a small sample of the oil by ¹H NMR or LC-MS. If the purity is below 85-90%, attempting recrystallization will be difficult. Purify further by column chromatography first.
-
Solvent Screening: Place small amounts of the oil in separate test tubes. Add small amounts of different solvents (e.g., hexanes, diethyl ether, ethanol, isopropanol) and observe solubility. The ideal solvent will dissolve the oil sparingly at room temperature but completely upon heating.
-
Scratching: If the oil is dissolved in a minimal amount of a suitable solvent and cooled, use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution. This provides a template for further crystal growth.
-
Trituration: Add a non-solvent (a solvent in which your compound is insoluble) to the oil and stir or sonicate vigorously. This can sometimes wash away soluble impurities and encourage the oil to solidify.
Q: My recrystallization resulted in very low recovery of the final product. How can I improve the yield?
A: Low recovery is typically due to using too much solvent or cooling the solution too quickly.
-
Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude solid. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing your yield.
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling promotes the formation of larger, purer crystals and maximizes recovery. Crashing the product out of solution by rapid cooling can trap impurities.
-
Mother Liquor Analysis: Before discarding the filtrate (mother liquor), concentrate it and analyze it by TLC. If a significant amount of product remains, you can perform a second recrystallization to recover more material.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.
- ChemicalBook. (n.d.). 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis.
- BenchChem. (2025). Technical Guide: 3-Chloro-5-fluoro-2-methoxypyridine.
- Google Patents. (1983). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Google Patents. (n.d.). US3087867A - Distillation process for mixtures of pyridines.
- MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
- ResearchGate. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization.
- BenchChem. (2025). A Comparative Guide to Purity Assessment of 2-Amino-5-chloro-2'-fluorobenzophenone.
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Chloro-5-fluoro-3-methoxypyridine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluoro-3-methoxypyridine. This challenging substrate, a valuable building block in medicinal chemistry, presents unique hurdles in palladium-catalyzed cross-coupling reactions due to its electronic properties.[1][2] The chlorine atom's lower reactivity compared to bromine or iodine, combined with the electronic effects of the methoxy and fluoro substituents, necessitates careful optimization of catalyst systems and reaction conditions.[1][2]
This guide is structured to provide practical, experience-driven advice in a direct question-and-answer format. We will delve into common troubleshooting scenarios and frequently asked questions, explaining the chemical principles behind our recommendations to empower you to overcome synthetic challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound.
Problem 1: Low to No Product Formation
Q: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no desired product. What are the likely causes and how can I fix it?
A: This is a frequent challenge, often stemming from inefficient activation of the C-Cl bond. Here’s a systematic approach to troubleshooting:
-
Inadequate Catalyst Activity: The primary suspect is often the catalyst system's inability to facilitate the rate-determining oxidative addition step with the electron-rich and sterically hindered chloropyridine.[3]
-
Solution: Switch to a more active and specialized catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] Opt for palladium precatalysts combined with bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, promoting oxidative addition, and their steric bulk can facilitate the final reductive elimination step.[4]
-
-
Poor Ligand Choice: Not all phosphine ligands are created equal for this substrate.
-
Incorrect Base Selection: The base is crucial for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[3]
-
Catalyst Deactivation: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to the formation of palladium black.[10][11]
Problem 2: Significant Side Product Formation
Q: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) and/or protodeboronation (replacement of -B(OH)₂ with -H). How can I minimize these side reactions?
A: These side reactions compete with the desired cross-coupling and are common with electron-deficient or heteroaromatic boronic acids and challenging aryl halides.[3][8]
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled.
-
Cause: Often exacerbated by moisture or certain impurities in reagents.[6]
-
Solution:
-
Dry Conditions: Use anhydrous solvents and ensure all glassware is oven-dried.
-
Reagent Purity: Use high-purity amines (in Buchwald-Hartwig reactions) and other reagents.
-
Base Screening: The choice of base can influence this side reaction. Experiment with different strong bases to find one that minimizes hydrodehalogenation.[6]
-
-
-
Protodeboronation: This is the loss of the boronic acid functionality before it can participate in the transmetalation step.
-
Cause: This is often promoted by strong bases, excess water, and high temperatures.[3][8]
-
Solution:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable than the corresponding boronic acids and are less prone to this side reaction.[3]
-
Milder Base: Consider using a milder base like potassium fluoride (KF) if compatible with your system.[8]
-
Lower Temperature: Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.[8]
-
-
Frequently Asked Questions (FAQs)
This section covers common questions about optimizing cross-coupling reactions with this compound.
Q1: Which type of cross-coupling reaction is most suitable for functionalizing this compound?
A: The most commonly employed and versatile cross-coupling reactions for this type of substrate are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[1] Other reactions like Stille, Negishi, and Sonogashira couplings are also viable but may require more specialized conditions and organometallic reagents.[12][13][14]
Q2: How do the fluoro and methoxy substituents on the pyridine ring affect its reactivity in cross-coupling reactions?
A: The electronic nature of these substituents plays a significant role:
-
The 3-methoxy group is electron-donating, which can decrease the reactivity of the C-Cl bond towards oxidative addition by increasing the electron density at the reaction center.[2]
-
The 5-fluoro group is electron-withdrawing, which can have a complex effect. While it can make the pyridine ring more electron-deficient and potentially more susceptible to nucleophilic attack, its impact on the oxidative addition step is less straightforward and can be influenced by its position relative to the chlorine.[15][16] The interplay of these two groups requires a highly active catalyst to overcome the challenges of C-Cl bond activation.[2]
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A: A good starting point would be to use a modern Buchwald-type catalyst system.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Readily available and effective with appropriate ligands. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that promote C-Cl bond activation.[6][7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong bases that are effective in challenging couplings.[3][8] |
| Solvent | Toluene, Dioxane, or THF (often with a small amount of water) | Aprotic polar solvents are generally effective.[3] |
| Temperature | 80-110 °C | Higher temperatures are often required for C-Cl bond activation.[3] |
Note: This is a general starting point, and optimization will likely be necessary for your specific coupling partner.
Q4: For a Buchwald-Hartwig amination, what catalyst system should I consider?
A: Similar to the Suzuki coupling, a highly active catalyst system is essential.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or a pre-formed Pd-ligand complex (e.g., XPhos Pd G3) (1-2 mol%) | Pre-formed precatalysts can offer better reproducibility.[6] |
| Ligand | XPhos, RuPhos, or BrettPhos (2-4 mol%) | Specifically designed for challenging aminations of aryl chlorides.[6] |
| Base | NaOtBu or LHMDS (1.5-2 equivalents) | Strong, non-nucleophilic bases are required for amine deprotonation.[6][9] |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are standard. |
| Temperature | 90-120 °C | Elevated temperatures are typically necessary. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.[8]
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Then, add the degassed solvent (e.g., Toluene or Dioxane/H₂O mixture, 0.1-0.2 M concentration).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization for specific amines.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add to an oven-dried Schlenk flask: this compound (1.0 mmol, 1.0 equiv), the amine (1.1-1.2 equiv), the base (e.g., NaOtBu, 1.5-2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) to the flask.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for troubleshooting low-yield cross-coupling reactions.
References
- Benchchem. Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Benchchem. Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Benchchem. troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Benchchem. A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling.
- The Role of Fluorinated Pyridine Derivatives in Drug Discovery.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. ResearchGate.
- A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Benchchem. Technical Support Center: Catalyst Selection for Reactions Involving 3,5-Dichloro-2-(trichloromethyl)pyridine.
- Benchchem. Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Buchwald–Hartwig amination. Wikipedia.
- Development of a Scalable Negishi Cross-Coupling Process for the Preparation of 2-chloro- 5-(1. DOI.
- Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library.
- Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. ResearchGate.
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC - NIH.
- Stille Coupling. NROChemistry.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry (RSC Publishing).
- Stille Coupling. Organic Chemistry Portal.
- Stille reaction. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda.
- Stille Coupling. Chemistry LibreTexts.
- Negishi Coupling. Organic Chemistry Portal.
- The Stille Reaction. Chem 115 Myers.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.
- 2-Chloropyridine. PubChem.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
- Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. MDPI.
- Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons. PMC - NIH.
- An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ResearchGate.
- Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PubMed.
- Suzuki Coupling. Organic Chemistry Portal.
- Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. nbinno.com [nbinno.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: A Guide to the Stable Handling and Use of 2-Chloro-5-fluoro-3-methoxypyridine
Welcome to the Technical Support Center for 2-Chloro-5-fluoro-3-methoxypyridine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you prevent the decomposition of this molecule under various reaction conditions and ensure the success of your experiments.
Understanding the Stability of this compound
This compound is a polysubstituted pyridine with a unique electronic profile. The interplay between the electron-withdrawing nature of the nitrogen atom, the chloro, and the fluoro substituents, and the electron-donating character of the methoxy group dictates its reactivity and stability. Understanding these influences is paramount to preventing unwanted side reactions and decomposition.
The primary modes of decomposition for this molecule are:
-
Hydrolysis: The 2-chloro group is susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions, leading to the formation of the corresponding 2-hydroxypyridine.
-
Demethylation: The 3-methoxy group can be cleaved under certain acidic or high-temperature conditions, yielding the 3-hydroxy derivative.
-
Cross-Coupling Side Reactions: During metal-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, various side reactions, including hydrodechlorination, homocoupling, and catalyst deactivation, can occur if conditions are not optimized.
This guide will provide you with the knowledge and tools to mitigate these decomposition pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: General Handling and Storage
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents. For long-term storage, refrigeration is recommended.
Section 2: Preventing Decomposition During Nucleophilic Aromatic Substitution (SNAr)
Q2: I am observing the formation of 2-hydroxy-5-fluoro-3-methoxypyridine as a byproduct in my SNAr reaction. What is the cause and how can I prevent it?
A2: The formation of the 2-hydroxy byproduct is a clear indication of hydrolysis of the 2-chloro substituent. This is a common issue, particularly when using strong bases or aqueous conditions. The pyridine nitrogen enhances the electrophilicity of the C2 position, making it susceptible to nucleophilic attack by hydroxide ions.
Troubleshooting & Prevention:
-
Choice of Base: Avoid using strong aqueous bases like sodium hydroxide or potassium hydroxide. Opt for non-nucleophilic, anhydrous bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Solvent System: Ensure your reaction is conducted under anhydrous conditions. Use dry solvents and consider adding molecular sieves to scavenge any residual water.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can accelerate the rate of hydrolysis.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
dot
Caption: Hydrolysis Decomposition Pathway
Section 3: Mitigating Decomposition in Palladium-Catalyzed Cross-Coupling Reactions
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and multiple byproducts. How can I optimize the reaction conditions?
A3: Low yields and byproduct formation in Suzuki-Miyaura couplings involving electron-rich chloro-heterocycles are often due to a combination of factors, including difficult oxidative addition, catalyst deactivation, and competitive side reactions like protodeboronation of the boronic acid.
Optimization Strategies for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a high-activity catalyst system, such as a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). | Aryl chlorides are less reactive than bromides or iodides, requiring a more active catalyst to facilitate the rate-determining oxidative addition step.[1][2] |
| Base | A moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. | Stronger bases can promote protodeboronation of the boronic acid, while weaker bases may not be sufficient for the transmetalation step.[3] |
| Solvent | A mixture of a polar aprotic solvent and water (e.g., dioxane/water, toluene/water) is commonly used. | Water can aid in the dissolution of the base and facilitate transmetalation. However, the amount should be optimized to minimize hydrolysis of the starting material.[3] |
| Temperature | Typically, temperatures between 80-110 °C are required. | The C-Cl bond activation requires thermal energy. Start with a lower temperature and gradually increase it while monitoring the reaction progress.[2] |
| Inertness | Rigorous exclusion of oxygen is critical. | Oxygen can lead to the oxidation of the palladium(0) catalyst and promote the homocoupling of the boronic acid.[3] |
dot
Caption: Key Parameters for Suzuki Coupling
Q4: I am attempting a Buchwald-Hartwig amination and experiencing decomposition of my starting material. What are the key considerations?
A4: The Buchwald-Hartwig amination requires a careful balance of a strong base to deprotonate the amine and a catalyst system that is active enough for the C-Cl bond. The wrong choice can lead to decomposition of the substrate or catalyst.[4]
Troubleshooting Buchwald-Hartwig Amination:
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is common, but if your substrate is base-sensitive, consider a weaker base like cesium carbonate or potassium phosphate in combination with a more active catalyst.[5]
-
Ligand Choice: The choice of phosphine ligand is crucial. For aryl chlorides, bulky, electron-rich ligands are generally preferred.[6]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Using a pre-catalyst or a ligand that promotes a high turnover number can mitigate this.
-
Temperature: Reactions are typically run at elevated temperatures (80-100 °C).[5] Monitor for decomposition and adjust as necessary.
Section 4: Addressing Demethylation
Q5: Under what conditions is the 3-methoxy group labile, and how can I prevent its cleavage?
A5: The methoxy group is generally stable under neutral and basic conditions. However, it can be cleaved by strong acids, particularly Lewis acids (e.g., BBr₃, AlCl₃), or at very high temperatures.
Preventing Demethylation:
-
Avoid Strong Lewis Acids: If your reaction requires acidic conditions, opt for protic acids (e.g., HCl, H₂SO₄) over Lewis acids where possible, and use the minimum necessary concentration and temperature.
-
Temperature Management: In thermally sensitive reactions, maintain the lowest effective temperature. If demethylation is observed, consider if a lower reaction temperature for a longer duration can achieve the desired transformation without this side reaction.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general starting point for the reaction of this compound with a generic nucleophile (NuH).
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP).
-
Add the nucleophile (1.1-1.5 eq) to the solution.
-
Add an anhydrous base (e.g., K₂CO₃, 2.0 eq) to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
In a glovebox or under a strong flow of inert gas, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), a phosphine ligand (e.g., XPhos, 3 mol%), and a base (e.g., K₃PO₄, 2.0 eq) in a reaction vial.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane, often with a small amount of water) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[2]
dot
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. jk-sci.com [jk-sci.com]
Work-up procedures to minimize product loss for 2-Chloro-5-fluoro-3-methoxypyridine.
Welcome to the technical support center for 2-Chloro-5-fluoro-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing product loss during work-up procedures. By understanding the causality behind each step, you can optimize your workflow for higher yield and purity.
Troubleshooting Guide: Common Work-up Issues
This section addresses specific problems you might encounter during the isolation and purification of this compound.
Question 1: My final yield is significantly lower than expected after aqueous work-up. Where could my product be going?
Answer: Significant product loss during aqueous work-up of pyridinic compounds often points to one of two main issues: unintended partitioning into the aqueous phase or physical loss through emulsion formation.
-
Cause A: Protonation and Aqueous Solubility: this compound, being a pyridine derivative, is a weak base. If the aqueous phase becomes even slightly acidic during the work-up (e.g., from quenching an acidic reagent), the pyridine nitrogen can be protonated. The resulting pyridinium salt is highly water-soluble and will be lost to the aqueous layer upon extraction.[1][2][3]
-
Solution A: pH Control:
-
Neutral or Slightly Basic Quench: Ensure the initial quenching of the reaction is performed under neutral or slightly basic conditions. A saturated solution of sodium bicarbonate (NaHCO₃) is often a good choice to neutralize any residual acid without being overly basic, which could cause other side reactions.
-
pH Monitoring: Before and during extraction, check the pH of the aqueous layer with pH paper. It should ideally be between 7.5 and 8.5 to ensure the pyridine is in its free base form.
-
Back-Extraction: If you suspect product loss to the aqueous phase, you can basify the combined aqueous layers with 1M NaOH to a pH > 8 and re-extract with your organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Cause B: Emulsion Formation: Halogenated pyridines and the solvents used in their synthesis can sometimes form stable emulsions at the aqueous-organic interface, trapping a significant amount of product. Vigorous shaking is a common cause.
-
Solution B: Breaking Emulsions:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.[1]
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This allows for sufficient mixing without creating a stable emulsion.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® can sometimes help break it up.
-
Question 2: I'm observing a persistent impurity in my NMR spectrum that I can't remove with a standard water wash. What could it be and how do I get rid of it?
Answer: A common and often stubborn impurity in reactions involving pyridines is residual pyridine itself, especially if it was used as a solvent or a reagent.[1][2][4][5] Standard water washes are often insufficient for complete removal.
-
Cause: Pyridine as a Reagent/Solvent: Pyridine's high boiling point and miscibility with many organic solvents make it difficult to remove by simple evaporation.
-
Solution 1: Acidic Wash (for acid-stable products):
-
Dilute your organic layer with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer two to three times with a dilute acid solution, such as 1M HCl or 5-10% aqueous citric acid.[1][2] This converts the pyridine into its water-soluble salt, which is efficiently removed in the aqueous phase.
-
Crucially , follow the acid wash with a saturated NaHCO₃ wash to neutralize any remaining acid, and then a brine wash to remove excess water before drying.
-
-
Solution 2: Copper Sulfate Wash (for acid-sensitive products):
-
This method is ideal if your target molecule has acid-labile functional groups.[2][3]
-
Wash the organic layer with a 10-15% aqueous solution of copper(II) sulfate (CuSO₄).[2] Pyridine forms a deep blue or violet complex with copper ions, which is then extracted into the aqueous layer.[2][3]
-
Continue washing with the CuSO₄ solution until the blue color of the aqueous layer no longer deepens, indicating that all the pyridine has been removed.[2]
-
-
Solution 3: Azeotropic Removal:
-
If large amounts of pyridine were used as the solvent, first remove the bulk by distillation under reduced pressure.[1][4][5]
-
To remove the final traces, add a co-solvent like toluene or cyclohexane and evaporate again.[1][2] This forms a lower-boiling azeotrope with pyridine, facilitating its complete removal. This process may need to be repeated several times for full efficacy.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent for extracting this compound?
A1: Ethyl acetate (EtOAc) and dichloromethane (DCM) are both excellent choices. Ethyl acetate is generally preferred due to its lower environmental impact and easier removal. DCM can be advantageous if emulsions are a persistent problem, as its higher density can sometimes lead to cleaner phase separation.
Q2: My compound appears to be degrading during work-up. How can I prevent this?
A2: Degradation of halogenated pyridines can occur under harsh pH conditions or elevated temperatures.
-
Avoid Strong Acids/Bases: Unless a specific impurity requires it, avoid washing with concentrated acids or bases. Stick to dilute solutions like 1M HCl or saturated NaHCO₃.
-
Keep it Cool: Perform all extractions and washes at room temperature or below. If your compound is particularly sensitive, you can use an ice bath to cool the separatory funnel.
-
Minimize Time: Do not let the work-up process sit for extended periods, especially in the presence of aqueous acid or base. Proceed from quenching to drying the organic layer efficiently.
Q3: Is column chromatography always necessary for purification?
A3: Not always. The need for chromatography depends on the purity of the crude product after the initial work-up. If the reaction is clean and major by-products have been removed by extraction, recrystallization or distillation (if the compound is a liquid at a reasonable temperature) can be effective and more scalable purification methods. However, for removing closely related impurities, column chromatography on silica gel is often the most reliable method.[6]
Optimized Work-up Protocol
This protocol assumes a hypothetical reaction where this compound is the desired product in an organic solvent, with potential acidic by-products and residual pyridine-based reagents.
Step-by-Step Methodology:
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of NaHCO₃ with stirring until gas evolution ceases. This neutralizes acidic components.
-
Solvent Removal (if applicable): If the reaction was conducted in a high-boiling solvent (e.g., DMF, pyridine), remove it under reduced pressure. If residual pyridine is suspected, perform an azeotropic removal with toluene.[1][2]
-
Partitioning: Transfer the residue to a separatory funnel. Dissolve it in ethyl acetate and add water.
-
Extraction & Washing:
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine all organic layers.
-
Wash the combined organic layer with 1M HCl (2x) to remove any basic impurities (e.g., pyridine). (Omit if product is acid-sensitive) .
-
Wash with saturated aqueous NaHCO₃ (1x) to neutralize any residual acid.
-
Wash with saturated aqueous NaCl (brine) (1x) to facilitate drying.[1][6]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and wash it with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to obtain the final, pure product.[6]
Data Summary Table
| Stage of Work-up | Potential Product Loss Point | Mitigation Strategy | Expected Purity (Post-Step) |
| Quenching | Protonation by acidic quench | Use saturated NaHCO₃ solution | >85% |
| Extraction | Emulsion formation | Add brine, gentle inversion | >90% |
| Washing | Incomplete phase separation | Allow adequate settling time | >95% |
| Drying/Conc. | Bumping/overheating | Careful rotary evaporation | >95% (crude) |
| Purification | Co-elution of impurities | Optimized chromatography | >98% |
Visual Workflows
Optimized Work-up Workflow
Caption: Optimized work-up workflow for this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common work-up issues.
References
- What is best method to remove pyridine from a reaction mixture?
- WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google P
- US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google P
- How to remove pyridine from your reaction crude? - YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 5. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating By-Product Formation in Reactions with 2-Chloro-5-fluoro-3-methoxypyridine
An advanced technical support guide from the office of the Senior Application Scientist.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluoro-3-methoxypyridine. This versatile building block is crucial in medicinal chemistry, but its reactivity profile can present unique challenges, often leading to the formation of unexpected impurities that can complicate reaction outcomes and purification efforts. This guide is structured as a series of troubleshooting questions and in-depth answers to help you identify, characterize, and mitigate the formation of common and unexpected by-products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm performing a nucleophilic substitution on the chloride, but my reaction is sluggish and I'm seeing a new, more polar spot on my TLC. What is it?
Answer: This is a classic sign of unintended hydrolysis of the starting material. The 2-chloro group on the pyridine ring is activated towards nucleophilic aromatic substitution. If trace amounts of water are present in your reaction, especially under basic or heated conditions, it can act as a nucleophile, leading to the formation of 2-Hydroxy-5-fluoro-3-methoxypyridine .
Causality: The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom enhances the electrophilicity of the C2 position, making it susceptible to attack by nucleophiles, including water[1][2]. In high-temperature water, hydrolysis can become a significant degradation pathway for chloropyridines[1][2]. The resulting hydroxypyridine exists in equilibrium with its pyridone tautomer, which is significantly more polar than the starting material, explaining the lower Rf value on a normal-phase TLC plate.
Troubleshooting Protocol:
-
Confirmation:
-
Mass Spectrometry (MS): Analyze a sample of your crude reaction mixture via LC-MS. Look for a mass corresponding to the replacement of Chlorine (atomic mass ~35.45 u) with a hydroxyl group (atomic mass ~17.01 u). For C₆H₅ClFNO (starting material, MW: 161.56), the hydrolyzed product C₆H₆FNO₂ will have a molecular weight of approximately 143.11.
-
Proton NMR (¹H NMR): The hydroxypyridine by-product will lack the characteristic signals of your desired product and may show a broad signal for the -OH proton. The chemical shifts of the aromatic protons will also be different.
-
-
Prevention:
-
Rigorous Anhydrous Conditions: Dry all solvents using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). Ensure all glassware is oven- or flame-dried immediately before use.
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Reagent Quality: Use freshly opened or properly stored anhydrous reagents. Some bases (e.g., powdered K₂CO₃) can be hygroscopic; dry them in an oven before use.
-
Q2: My mass spectrum shows a peak corresponding to a loss of 14 Da (CH₂), and my ¹H NMR is missing the characteristic methoxy singlet around 3.8-4.0 ppm. What is this by-product?
Answer: This spectroscopic evidence strongly points to demethylation of the methoxy group, resulting in the formation of 2-Chloro-5-fluoro-pyridin-3-ol .
Causality: The O-methyl bond of methoxypyridines can be cleaved under various conditions. This is particularly common when using strong nucleophiles (e.g., thiolates), Lewis acids (e.g., AlCl₃, BBr₃), or strong acids (e.g., HBr, HI)[3]. Some organometallic reagents or harsh basic conditions can also promote demethylation[4][5]. The reaction proceeds via nucleophilic attack on the methyl group in an SN2 fashion, with the pyridinol acting as the leaving group[3].
Troubleshooting Protocol:
-
Re-evaluate Reagents: Check if any of your reagents are known to be effective demethylating agents. For example, L-selectride, a reducing agent, has been shown to chemoselectively demethylate methoxypyridines[4]. Thiol-based reagents or certain halide salts (like LiI) at elevated temperatures can also cause this side reaction.
-
Adjust Reaction Conditions:
-
If a Lewis acid is required, consider using a milder one or running the reaction at a lower temperature.
-
If a strong base is necessary, assess if a weaker base or different solvent system could achieve the desired transformation without promoting demethylation.
-
-
Confirmation: The resulting pyridinol is phenolic and will display a broad -OH peak in the ¹H NMR spectrum. Its mass will be 14.02 u less than the starting material (161.56 u -> 147.54 u).
Q3: I'm attempting a Suzuki or Buchwald-Hartwig cross-coupling reaction, but my yields are consistently low and the crude mixture is complex. What are the likely side reactions?
Answer: Cross-coupling reactions involving 2-halopyridines are notoriously challenging. The pyridine nitrogen lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is often referred to as "the 2-pyridyl problem"[6][7]. This primary issue can lead to several by-products.
Common By-products and Causes:
-
Protodehalogenation: Replacement of the chlorine atom with hydrogen. This occurs when the oxidative addition intermediate is intercepted by a proton source (e.g., trace water, amine N-H) before the desired coupling can occur. The resulting by-product would be 5-fluoro-3-methoxypyridine .
-
Homocoupling of Boronic Acid/Ester (Suzuki): Your boronic acid reagent couples with itself to form a biaryl by-product. This is often favored when the catalytic cycle is slow due to catalyst poisoning.
-
Hydrolytic Deborylation (Suzuki): The boronic acid is converted back to the corresponding arene by hydrolysis, consuming the reagent.
-
Reductive Elimination from Catalyst Poisoning: The palladium center, coordinated by the pyridine nitrogen, may fail to undergo efficient transmetalation, leading to alternative decomposition pathways[6].
Troubleshooting and Optimization Protocol:
-
Ligand Selection is Critical: Standard phosphine ligands are often ineffective. Use sterically bulky, electron-rich phosphine ligands specifically designed for challenging cross-couplings. Examples include Buchwald ligands (e.g., XPhos, RuPhos) or others that can shield the palladium center and prevent pyridine coordination[6][8].
-
Choice of Base and Solvent: The base is crucial. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are common[9]. For Suzuki reactions, bases like K₂CO₃ or K₃PO₄ are often used. Aprotic solvents like dioxane or toluene are generally preferred over protic solvents[9][10].
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos G2 or G3) are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂[8].
-
Temperature and Reaction Time: Monitor the reaction closely. Prolonged reaction times at high temperatures can lead to catalyst decomposition and more by-products.
Data Summary and Visualization
Table 1: Common By-products and Key Characteristics
| By-product Name | Structure | Molecular Weight ( g/mol ) | Identification Method | Key Spectroscopic Signature |
| Starting Material | This compound | 161.56 | - | ¹H NMR: ~3.9 ppm (s, 3H, OCH₃) |
| Hydrolysis Product | 2-Hydroxy-5-fluoro-3-methoxypyridine | 143.11 | LC-MS | M-18.45; loss of HCl, addition of H₂O |
| Demethylation Product | 2-Chloro-5-fluoro-pyridin-3-ol | 147.54 | LC-MS, ¹H NMR | M-14.02; absence of OCH₃ singlet |
| Protodehalogenation Product | 5-fluoro-3-methoxypyridine | 127.12 | LC-MS, GC-MS | M-34.44; loss of Cl, addition of H |
Experimental Workflow Diagrams
The following diagrams illustrate key decision-making and mechanistic pathways.
Diagram 1: Troubleshooting Workflow for an Unknown By-product
Caption: A decision tree for identifying common by-products.
Diagram 2: Formation Pathways of Common By-products
Caption: Reaction pathways leading to major by-products.
Analytical Characterization and Purification
Q4: What is the best analytical strategy to identify and quantify these by-products?
Answer: A multi-technique approach is always best for unambiguous characterization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for monitoring reaction progress and determining the purity of your product. Develop a gradient method to ensure separation of the starting material from both more polar (hydrolysis, demethylation products) and less polar by-products. An LC-MS system is ideal as it provides mass information for each peak. Methods for analyzing pyridine isomers are well-established and can be adapted[11][12].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile by-products like the protodehalogenation product. It is a standard and sensitive method for pyridine analysis[13][14].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable. ¹⁹F NMR is especially powerful for this molecule, as the fluorine chemical shift will be highly sensitive to changes in the electronic environment of the pyridine ring, allowing for easy differentiation between the starting material and its by-products.
Q5: I've identified the by-products. What are the most effective methods for purification?
Answer: The choice of purification method depends on the nature of the by-product and the scale of your reaction.
-
Column Chromatography: This is the most common method for laboratory-scale purification.
-
For polar by-products (Hydrolysis/Demethylation): Standard silica gel chromatography is very effective. The desired, less polar product will elute earlier than the polar, hydroxyl-containing impurities.
-
For less polar by-products (Protodehalogenation): A less polar solvent system (e.g., higher hexane:ethyl acetate ratio) may be required to achieve good separation. If separation is difficult, reverse-phase chromatography might be an option.
-
-
Crystallization: If your desired product is a solid, crystallization can be an excellent and scalable method to remove small amounts of impurities.
-
Acid-Base Extraction: The demethylated product (a phenol) is acidic and can be removed from an organic solution by washing with a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃). The desired product should remain in the organic layer.
References
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.).
- Side-Chain Reactions of Substituted Pyridines. (2024). Pearson.
- Pyridine Derivatives and Impurity Standards for Pharma R&D. (2025).
- Hydrolysis of imidazole and 2-chloropyridine under subcritical and supercritical water conditions. (2025).
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (n.d.). Benchchem.
- Chemoselective Demethylation of Methoxypyridine. (n.d.). Thieme Connect.
- Analytical Methods for Detecting Pyridine. (n.d.).
- Demethylation of methoxypyridines with sodium trimethylsilanethiol
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.).
- Technical Guide: 3-Chloro-5-fluoro-2-methoxypyridine. (n.d.). Benchchem.
- Pyridine. (n.d.). Wikipedia.
- Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (2025).
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.).
- Analytical Methods for Determining Pyridine in Biological Materials. (n.d.).
- Demethylation mechanism. (2008). Sciencemadness Discussion Board.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
Sources
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Demethylation mechanism - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Pyridine - Wikipedia [en.wikipedia.org]
Impact of solvent and base choice on the outcome of 2-Chloro-5-fluoro-3-methoxypyridine reactions.
Welcome to the technical support center dedicated to the chemistry of 2-Chloro-5-fluoro-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions with this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and refine your synthetic strategies.
The unique electronic nature of this compound—an electron-deficient pyridine ring substituted with both electron-withdrawing halogens and an electron-donating methoxy group—presents specific challenges and opportunities.[1][2] This guide addresses the critical impact of solvent and base selection on the outcome of its most common transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Frequently Asked Questions (FAQs)
Section 1: Suzuki-Miyaura Cross-Coupling
Question 1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yield. What is the most likely cause?
Answer: The primary challenge with this substrate is the activation of the C-Cl bond. Aryl chlorides are inherently less reactive than bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[2] The presence of the electron-donating methoxy group at the 3-position can further decrease the reactivity of the adjacent C-Cl bond.[2] Success hinges on choosing a sufficiently active catalytic system.
Common failure points include:
-
Inappropriate Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are typically required to promote the difficult oxidative addition step.[3]
-
Insufficient Base Strength: The base is not just a proton scavenger; it is critical for the transmetalation step. A weak base may not be effective. While inorganic bases like K₂CO₃ can work, stronger bases like Cs₂CO₃ or K₃PO₄ are often necessary, especially with less reactive boronic acids.[3][4]
-
Catalyst Decomposition: The reaction mixture turning black immediately upon heating can indicate the formation of palladium black, a sign of catalyst decomposition.[3] This can be caused by impurities, the presence of oxygen, or an inappropriate ligand/solvent combination.
Question 2: How do I choose the right solvent for a Suzuki coupling with this substrate? My reactants are not dissolving well.
Answer: Solvent choice is critical for both solubility and catalytic activity. Aprotic polar solvents are generally preferred.
-
Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are very common and effective. They are good at dissolving organic reagents and many palladium complexes.[2]
-
Aromatic Hydrocarbons: Toluene is another excellent choice, particularly for higher-temperature reactions.[5]
-
Role of Water: Often, a mixture of an organic solvent with water (e.g., Dioxane/water 4:1) is used. Water can be beneficial as it helps to dissolve the inorganic base, which can otherwise be a limiting factor due to poor solubility, and can accelerate the transmetalation step.[3][5]
If solubility of the inorganic base is a suspected issue, using a solvent system that can better dissolve it (like one containing water) or switching to a more soluble organic base (though less common in Suzuki reactions) could be explored.[5]
Section 2: Buchwald-Hartwig Amination
Question 3: I am attempting a Buchwald-Hartwig amination and observing significant decomposition of my starting material instead of the desired product. What's happening?
Answer: Substrate decomposition is a classic problem in Buchwald-Hartwig aminations and is almost always linked to the base being too strong for the functional groups present on your substrate or coupling partner.[6]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a very common and highly effective base, but it is also very aggressive.[7] If your molecule contains sensitive groups (e.g., esters, certain heterocycles), NaOtBu can cause decomposition or side reactions.
-
Alternative Bases: For sensitive substrates, switching to a weaker inorganic base is the solution. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives.[6] While they are weaker, they are often sufficient to drive the catalytic cycle, especially when paired with a highly active phosphine ligand and potentially higher reaction temperatures.[6]
Question 4: My amination reaction is stalled. The starting material is being consumed, but no product is forming. What should I check?
Answer: This scenario often points to catalyst inhibition or poisoning.[5] The palladium catalyst is sensitive to certain functional groups and impurities.
-
Solvent Inhibition: Chlorinated solvents, acetonitrile, and pyridine should be strictly avoided as they can coordinate to the palladium center and inhibit catalysis.[5][7]
-
Functional Group Interference: Certain functional groups, such as nitro groups or some sulfur-containing moieties, can poison the catalyst.[5] While this compound itself is generally fine, consider the structure of your amine coupling partner.
-
Purity of Reagents: Ensure all reagents and solvents are pure and, crucially, anhydrous and degassed. Oxygen can deactivate the Pd(0) catalyst.[3]
If catalyst poisoning is suspected, using a more robust pre-catalyst or screening different ligand systems may overcome the issue.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Question 5: I am trying to displace the chloride with a nucleophile (e.g., an alcohol or thiol) via an SNAr reaction, but it's not working. I thought the ring was electron-deficient.
Answer: While the pyridine ring is activated towards SNAr by the electronegative nitrogen and the fluoro and chloro substituents, the reaction still requires specific conditions to proceed efficiently.
-
Base is Crucial: SNAr reactions of this type are typically base-promoted. The base deprotonates the incoming nucleophile (e.g., alcohol to alkoxide), dramatically increasing its nucleophilicity. Strong bases like potassium hydroxide (KOH) or sodium hydride (NaH) are often necessary.[8][9]
-
Solvent Effects: The choice of solvent is paramount. Polar aprotic solvents like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are ideal.[8] These solvents are highly polar, which helps to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, but they do not hydrogen-bond with the nucleophile, leaving its full nucleophilicity available for attack.[10][11] Using a non-polar solvent like toluene or a protic solvent like ethanol will significantly slow down or completely stall the reaction.[8]
Question 6: In my SNAr reaction with an amine, should I expect the fluorine or the chlorine to be displaced?
Answer: In nucleophilic aromatic substitution on halogenated pyridines, the halogen at the 2- or 4-position is typically the most reactive due to stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen. In your substrate, this compound, the chlorine is at the activated 2-position. Therefore, nucleophilic attack and displacement of the chloride is the expected and overwhelmingly favored outcome.
Data Presentation: Solvent and Base Selection Guide
The optimal choice of solvent and base is highly dependent on the specific substrates and catalyst system used. The tables below summarize general starting points for optimization.
Table 1: Recommended Solvents for Different Reaction Types
| Reaction Type | Primary Solvents | Co-Solvents / Additives | Solvents to Avoid | Rationale |
|---|---|---|---|---|
| Suzuki-Miyaura | 1,4-Dioxane, Toluene, THF | Water | Chlorinated solvents, Acetonitrile | Aprotic polar solvents are standard. Water can aid in dissolving the base and accelerate transmetalation.[2][3] |
| Buchwald-Hartwig | Toluene, 1,4-Dioxane, THF, 2-MeTHF | None | Chlorinated solvents, Acetonitrile, Pyridine | Aprotic solvents are preferred. Pyridine and acetonitrile can inhibit the Pd catalyst.[5][7] |
| SNAr | DMSO, DMF, DMAc | None | Protic solvents (Ethanol, Methanol), Non-polar solvents (Toluene, Hexane) | Polar aprotic solvents stabilize the charged intermediate without deactivating the nucleophile.[8][9] |
Table 2: Guide to Base Selection for Common Transformations
| Base | pKa of Conjugate Acid | Type | Typical Use Case | Considerations |
|---|---|---|---|---|
| NaOtBu | ~19 | Strong, Non-nucleophilic | Buchwald-Hartwig Amination | Highly effective but can cause decomposition of sensitive substrates.[6][7] |
| K₃PO₄ | ~12.3 (pKa3) | Weak, Inorganic | Suzuki-Miyaura, Buchwald-Hartwig (for sensitive substrates) | Good for base-sensitive functional groups but may require higher temperatures or more active ligands.[5][6] |
| Cs₂CO₃ | ~10.2 (pKa2) | Weak, Inorganic | Suzuki-Miyaura, Buchwald-Hartwig (for sensitive substrates) | A mild and effective choice for many couplings, particularly with sensitive molecules.[5][6] |
| KOH | ~15.7 | Strong, Inorganic | SNAr Reactions | Excellent for deprotonating nucleophiles like alcohols, thiols, and N-H bonds to initiate SNAr.[8][9] |
| K₂CO₃ | ~10.3 (pKa2) | Weak, Inorganic | Suzuki-Miyaura | A common, cost-effective choice, but may be less effective than Cs₂CO₃ or K₃PO₄ for challenging couplings.[4] |
Visualizations & Workflows
Diagrams
Caption: Decision workflow for solvent and base selection in Suzuki-Miyaura coupling.
Caption: Troubleshooting flowchart for low-yield Buchwald-Hartwig amination.
Caption: General mechanism of an SNAr reaction on the substrate.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a starting point based on established methods for challenging chloropyridines and requires optimization for specific substrates.[2]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox, add this compound, phenylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to the vial to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Conditions: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath or heating block at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol uses a moderately strong base suitable for many amine couplings but should be adjusted based on substrate sensitivity.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 1.5 equiv)
-
Anhydrous, degassed Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Reagent Addition: Add the this compound, followed by the anhydrous, degassed toluene, and finally the morpholine via syringe.
-
Reaction Conditions: Heat the mixture to 100 °C with vigorous stirring. The reaction is typically complete in 4-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by flash column chromatography to yield the pure N-aryl product.
References
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- optimizing base and solvent for Buchwald-Hartwig amin
- Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
- Nature of the nucleophile and solvent effect on a SNAr reaction.
- optimizing base and solvent conditions for Buchwald-Hartwig amin
- The Chemical Building Block: Exploring the Applications of 2-Chloro-3-fluoro-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. Benchchem.
- Effect of solvent and base on Suzuki cross-coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 2-Chloro-5-fluoro-3-methoxypyridine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific rigor. 2-Chloro-5-fluoro-3-methoxypyridine, a substituted pyridine, presents a unique analytical challenge due to the interplay of its electronically diverse substituents. This guide provides an in-depth, practical comparison of analytical techniques, focusing on the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this specific molecule. We will delve into the causality behind spectral patterns and provide robust, self-validating experimental protocols.
The Analytical Challenge: Decoding the Substituent Effects
The structure of this compound incorporates a chloro group, a fluoro group, and a methoxy group on a pyridine ring. Each of these substituents exerts a distinct electronic influence (inductive and mesomeric effects), which directly impacts the chemical environment of each nucleus in the molecule. Understanding these effects is paramount for the accurate interpretation of NMR and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments like HSQC and HMBC, is essential for complete structural assignment.
While experimental spectra for this specific compound (CAS 1097264-89-5) are not widely published in public databases, we can predict the spectral features with high confidence based on established principles and data from structurally similar compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methoxy group protons.
| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Rationale |
| H-4 | ~7.5 - 7.8 | Doublet of doublets (dd) | ³J(H-F) ≈ 7-9 Hz, ⁴J(H-H) ≈ 2-3 Hz | Proton at C-4 | The proton at C-4 is coupled to the fluorine at C-5 (³J) and the proton at C-6 (⁴J). |
| H-6 | ~8.0 - 8.3 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 2-3 Hz, ⁴J(H-H) ≈ 2-3 Hz | Proton at C-6 | The proton at C-6 is coupled to the fluorine at C-5 (⁴J) and the proton at C-4 (⁴J). |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A | Methoxy protons | The three protons of the methoxy group are equivalent and not coupled to other protons. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will exhibit six distinct signals, one for each carbon atom in the molecule. The chemical shifts are significantly influenced by the electronegativity of the directly attached and neighboring substituents.
| Predicted Signal | Chemical Shift (δ) ppm | Key Feature | Assignment | Rationale |
| C-2 | ~145 - 150 | Broadened by Cl | Carbon bearing Chlorine | The chloro substituent deshields this carbon. |
| C-3 | ~140 - 145 | Singlet | Carbon bearing Methoxy | The methoxy group is electron-donating, but the carbon is also adjacent to the electron-withdrawing nitrogen. |
| C-4 | ~115 - 120 | Doublet, ¹J(C-F) ≈ 250-270 Hz | Carbon bearing Hydrogen | This carbon is strongly coupled to the fluorine at C-5. |
| C-5 | ~155 - 160 (d) | Doublet, ¹J(C-F) is large | Carbon bearing Fluorine | The fluorine atom strongly deshields this carbon, and the signal will be a doublet due to one-bond coupling. |
| C-6 | ~140 - 145 | Doublet, ²J(C-F) ≈ 20-30 Hz | Carbon bearing Hydrogen | This carbon is coupled to the fluorine at C-5 through two bonds. |
| -OCH₃ | ~55 - 60 | Singlet | Methoxy carbon | Typical chemical shift for a methoxy group attached to an aromatic ring. |
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum will provide a single, diagnostic signal for the fluorine atom.
| Predicted Signal | Chemical Shift (δ) ppm (rel. to CFCl₃) | Multiplicity | Coupling Constants (J) Hz | Assignment |
| F-5 | ~ -120 to -130 | Triplet of doublets (td) or multiplet (m) | ³J(F-H4) ≈ 7-9 Hz, ⁴J(F-H6) ≈ 2-3 Hz | Fluorine at C-5 |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural insights through the analysis of fragmentation patterns.
Expected Molecular Ion Peak:
For this compound (C₆H₅ClFNO), the molecular weight is 161.56 g/mol . Due to the presence of chlorine, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern:
-
M⁺: at m/z 161 (corresponding to the ³⁵Cl isotope)
-
[M+2]⁺: at m/z 163 (corresponding to the ³⁷Cl isotope) with an intensity of approximately one-third of the M⁺ peak.
This M/M+2 ratio is a definitive indicator of the presence of a single chlorine atom.
Predicted Fragmentation Pathway
Electron Ionization (EI) mass spectrometry would likely induce the following fragmentation patterns:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a fragment at m/z 146/148 .
-
Loss of formaldehyde (CH₂O): Another characteristic fragmentation of methoxy aromatics, resulting in a fragment at m/z 131/133 .
-
Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would yield a fragment at m/z 126 .
-
Loss of carbon monoxide (CO): Following the initial loss of a methyl radical, the resulting ion may lose CO, leading to a fragment at m/z 118/120 .
Comparison with Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages | Suitability for this compound |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, and requires minimal sample. | Provides limited information on the overall molecular structure. | Useful for confirming the presence of C-O, C-F, C-Cl, and aromatic C-H bonds. |
| Elemental Analysis | Percentage composition of C, H, N. | Provides the empirical formula. | Does not give structural information. Requires a pure sample. | A complementary technique to confirm the molecular formula derived from MS. |
| X-ray Crystallography | The definitive 3D structure of the molecule in the solid state. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow. | The "gold standard" for structural confirmation if a crystal can be obtained. |
Experimental Protocols
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize spectral width to cover the aromatic and aliphatic regions (e.g., 0-10 ppm).
-
Ensure sufficient resolution to observe fine coupling patterns.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Use a spectral width of approximately 0-180 ppm.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral width to encompass the expected chemical shift range for fluoropyridines.
-
-
2D NMR (HSQC and HMBC):
-
Acquire a gradient-selected ¹H-¹³C HSQC experiment to determine one-bond C-H correlations.
-
Acquire a gradient-selected ¹H-¹³C HMBC experiment to establish long-range (2-3 bond) C-H correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-250).
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula.
-
Analyze the fragmentation pattern to corroborate the proposed structure.
-
Visualizing the Data and Workflow
Molecular Structure
Caption: Structure of this compound.
Mass Spectrometry Fragmentation Logic
Caption: Predicted EI-MS fragmentation pathway.
Conclusion
The structural elucidation of this compound requires a multi-faceted analytical approach. While direct experimental data may be sparse in public domains, a thorough understanding of spectroscopic principles allows for a highly accurate prediction and interpretation of its NMR and mass spectra. By combining ¹H, ¹³C, and ¹⁹F NMR with mass spectrometry, and validating with complementary techniques, researchers can achieve unambiguous structural confirmation. The protocols and interpretive guidance provided herein serve as a robust framework for the analysis of this and other similarly complex substituted pyridines, ensuring data integrity and advancing scientific discovery.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Chemguide.
- Chemistry LibreTexts.
A-Comparative-Guide-to-the-Structural-Elucidation-of-Novel-2-Chloro-5-fluoro-3-methoxypyridine-Derivatives
This guide provides a comprehensive, technically grounded framework for the structural confirmation of novel derivatives of 2-Chloro-5-fluoro-3-methoxypyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a logical, multi-faceted strategy that integrates modern analytical techniques, explaining not just the "how" but the critical "why" behind each experimental choice. Our approach is rooted in the principles of scientific integrity, ensuring that each step contributes to a self-validating and unambiguous structural determination.
The-Strategic-Approach-to-Structural-Confirmation
The journey from a newly synthesized molecule to a fully characterized entity with a confirmed structure is a systematic process. For complex molecules like substituted pyridines, relying on a single analytical technique is often insufficient and can lead to ambiguous or incorrect assignments. Therefore, a multi-pronged approach is essential. Our recommended workflow, depicted below, integrates Mass Spectrometry (MS) for molecular weight determination, Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the molecular framework, and, when possible, Single-Crystal X-ray Diffraction (SCXRD) for definitive three-dimensional structure determination.
Caption: Interconnectivity of key NMR experiments for structural elucidation.
A.-1D-NMR-Spectroscopy-(¹H,-¹³C,-and-¹⁹F)
Rationale: 1D NMR spectra provide fundamental information about the chemical environment of the nuclei.
-
¹H NMR: Reveals the number of different types of protons, their chemical shifts, integration (relative numbers), and coupling patterns (neighboring protons).
-
¹³C NMR: Shows the number of unique carbon atoms. DEPT experiments can further distinguish between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. [1]The chemical shift of the fluorine atom is highly sensitive to its electronic environment. [1][2] Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. For ¹³C, a DEPT-135 experiment is also highly recommended.
-
Data Analysis: Analyze chemical shifts, coupling constants (J-values), and integration.
Comparative Data: Hypothetical ¹H NMR Chemical Shifts (ppm)
| Position | This compound | Hypothetical Derivative (e.g., with an electron-withdrawing group at C4) | Rationale for Shift |
| H-4 | ~7.5 | ~8.0 | Deshielding due to the inductive effect of the new substituent. |
| H-6 | ~8.1 | ~8.3 | Minor deshielding effect propagated through the ring. |
| OCH₃ | ~4.0 | ~4.1 | Minimal change, as it is relatively distant from the modification. |
B.-2D-NMR-Spectroscopy-(COSY,-HSQC,-HMBC)
Rationale: When 1D spectra are complex or ambiguous, 2D NMR techniques are essential for establishing connectivity. [3][4][5]* COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out proton networks. [6]* HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons. This allows for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is vital for connecting different fragments of the molecule and for assigning quaternary carbons.
III.-Single-Crystal-X-ray-Diffraction:-The-Definitive-Answer
Rationale: While NMR and MS provide a robust picture of the molecular structure, single-crystal X-ray diffraction (SCXRD) provides an unambiguous, three-dimensional model of the molecule as it exists in the solid state. [7][8][9][10]It is considered the "gold standard" for structural determination. [11] Experimental Protocol:
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques. High-quality, single crystals of at least 20 µm in all dimensions are required. [10]2. Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.
Comparative Data: Bond Lengths (Å) and Angles (°)
| Parameter | Expected Range (from literature/databases) | Experimental Value (Hypothetical) | Conclusion |
| C-Cl bond length | 1.70 - 1.75 | 1.73 | Within expected range. |
| C-F bond length | 1.33 - 1.38 | 1.36 | Within expected range. |
| C-O bond length | 1.35 - 1.40 | 1.38 | Within expected range. |
| C-N-C bond angle | ~117° | 116.8° | Consistent with a pyridine ring. |
Conclusion
The structural confirmation of novel derivatives of this compound requires a synergistic application of multiple analytical techniques. By systematically employing HRMS to establish the molecular formula, a suite of 1D and 2D NMR experiments to map the atomic connectivity, and, when feasible, single-crystal X-ray diffraction for ultimate confirmation of the three-dimensional structure, researchers can achieve an unambiguous and scientifically rigorous characterization of their newly synthesized compounds. This methodical approach not only ensures the integrity of the data but also provides the foundational evidence required for publication, patent applications, and further drug development efforts.
References
- Excillum. (n.d.). Small molecule crystallography.
- North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC.
- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
- Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
- ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow.
- Slideshare. (n.d.). use of nmr in structure ellucidation.
- Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
- National Institutes of Health. (2025, June 1). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells.
- YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- Journal of Analytical & Bioanalytical Techniques. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
- ResearchGate. (2018, December 10). (PDF) Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives.
- Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
- ResearchGate. (n.d.). (PDF) Interpretation of Mass Spectra.
- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- PubMed. (n.d.). Discovery of a Novel Class of Pyridine Derivatives That Selectively Inhibits Mutant Isocitrate Dehydrogenase 2.
- Saarland University. (n.d.). Interpretation of mass spectra.
- ResearchGate. (2024, February 14). (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- PubMed Central. (2024, November 12). Polysubstituted Pyridines from 1,4-Oxazinone Precursors.
- ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I....
- JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- University of Wisconsin-Madison. (n.d.). Fluorine NMR.
- MDPI. (n.d.). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- CrystEngComm (RSC Publishing). (n.d.). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method.
- PubMed Central. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
- National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook.
- CORE. (n.d.). 161892874.pdf.
Sources
- 1. biophysics.org [biophysics.org]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. m.youtube.com [m.youtube.com]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. use of nmr in structure ellucidation | PDF [slideshare.net]
- 7. rigaku.com [rigaku.com]
- 8. excillum.com [excillum.com]
- 9. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 11. researchgate.net [researchgate.net]
A Comprehensive Guide to LC-MS Analysis of Reaction Mixtures Containing 2-Chloro-5-fluoro-3-methoxypyridine
Introduction
In the landscape of modern drug discovery and agrochemical development, halogenated pyridines serve as critical structural motifs. 2-Chloro-5-fluoro-3-methoxypyridine is one such building block, valued for its specific reactivity and the unique physicochemical properties it imparts to target molecules. The synthesis of derivatives from this starting material requires meticulous monitoring to ensure optimal yield, minimize impurity formation, and guarantee the safety and efficacy of the final product. Real-time analysis of the reaction mixture—a complex soup of reactants, intermediates, products, and byproducts—is therefore not just a quality control measure, but a cornerstone of efficient process development.
This guide provides an in-depth comparison of analytical methodologies, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of reaction mixtures containing this compound. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to equip you with the expertise to develop robust, self-validating analytical methods that deliver trustworthy and accurate results.
The Analytical Challenge: Deconstructing the Reaction Mixture
Analyzing a live reaction mixture presents a multi-faceted challenge rooted in the inherent complexity of the sample and the specific properties of the target analyte.
-
Analyte Characteristics : this compound is a polar, basic molecule due to the pyridine nitrogen. Its halogen substituents (Cl and F) provide a unique isotopic signature but also influence its chromatographic behavior and ionization.
-
Mixture Complexity : A typical reaction mixture is far from a clean solution. It contains the starting material, the desired product, short-lived reactive intermediates, structurally similar isomers, and process-related impurities.[1] The presence of catalysts, reagents, and varying solvent polarities further complicates the matrix.
-
Key Analytical Hurdles :
-
Chromatographic Resolution : Achieving baseline separation of the polar starting material from other polar components and isomers is often difficult on standard reversed-phase columns.[2][3]
-
Ion Suppression : The high concentration of salts, catalysts, or other components in the reaction mixture can significantly reduce the ionization efficiency of the target analyte in the mass spectrometer's source, leading to poor sensitivity and inaccurate quantification.[4][5]
-
Sensitivity and Selectivity : The method must be sensitive enough to detect trace-level impurities and intermediates, yet selective enough to distinguish them from the high-concentration primary components.[6]
-
Methodology Comparison: Choosing the Right Tool for the Job
While LC-MS is a powerful and versatile technique, it is essential to understand its performance in the context of other available methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Strengths | Weaknesses | Best Suited For |
| LC-MS | • High sensitivity & selectivity[7]• Broad applicability to polar & non-volatile compounds• Provides molecular weight information for identification[8] | • Prone to matrix effects (ion suppression)[4][5]• Ionization efficiency is compound-dependent• Requires chromatographic separation, increasing analysis time | Routine reaction monitoring, impurity profiling, and quantification of components in complex liquid mixtures. |
| GC-MS | • Excellent chromatographic efficiency for volatile compounds[9]• Robust, with extensive compound libraries for identification• Less prone to salt-induced matrix effects than ESI-LC-MS | • Limited to thermally stable and volatile analytes[10]• Potential for thermal degradation of labile intermediates• May require derivatization for polar compounds | Analysis of starting material purity and final product volatility; suitable if all reaction components are thermally stable. |
| NMR | • Provides definitive structural information[1]• Intrinsically quantitative (qNMR) without a calibration curve• Non-destructive analysis | • Significantly lower sensitivity than MS[1]• Complex spectra in mixtures can be difficult to resolve• Requires higher analyte concentrations | Structural elucidation of unknown byproducts, mechanistic studies, and absolute quantification when sensitivity is not a limiting factor. 19F NMR is especially powerful for tracking fluorinated species.[11] |
For the dynamic environment of a reaction mixture, LC-MS provides the best balance of speed, sensitivity, and broad applicability, making it the preferred tool for real-time monitoring.
An In-Depth Guide to LC-MS Method Development
A successful LC-MS method is a synergistic combination of optimized chromatography and mass spectrometry. The choices made in one part directly impact the performance of the other.
Part A: The Art of Chromatographic Separation
The primary goal of the liquid chromatography step is to separate the analyte of interest from interfering matrix components before they enter the mass spectrometer. This minimizes ion suppression and allows for accurate detection.
Caption: Decision workflow for selecting the optimal LC column and mobile phase.
-
Column Selection : While a standard C18 column is a common starting point, the polar and basic nature of the pyridine ring often leads to poor retention and peak tailing.
-
Pentafluorophenyl (F5) Phases : These columns are an excellent alternative, offering multiple retention mechanisms including hydrophobic, aromatic (π-π), and dipole-dipole interactions. They show unique selectivity for positional isomers and halogenated compounds like our target analyte.[12]
-
Mixed-Mode/HILIC Phases : For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) or mixed-mode columns that incorporate cation-exchange mechanisms provide superior retention.[3][13] These approaches avoid the need for ion-pairing reagents, which are detrimental to MS performance.[2]
-
-
Mobile Phase Optimization :
-
Solvent : Acetonitrile is generally preferred over methanol as it provides lower backpressure and often different selectivity.
-
Additive : The addition of a small amount of an acid, like formic acid (0.1%), is crucial. It protonates the basic pyridine nitrogen, ensuring the analyte is in a single ionic form, which dramatically improves peak shape and ionization efficiency in positive ion mode ESI.[14] Buffers like ammonium formate or ammonium acetate can also be used to control pH and improve chromatography.[15]
-
Part B: Selective and Sensitive Mass Spectrometric Detection
The mass spectrometer acts as a highly selective detector, capable of filtering ions based on their mass-to-charge ratio (m/z).
Caption: Workflow for mass spectrometric detection and analysis modes.
-
Ionization Source : Electrospray Ionization (ESI) is the ideal choice for polar molecules like this compound. Given the basic nitrogen, analysis in positive ion mode will yield a strong protonated molecule, [M+H]+.
-
Detection Mode :
-
Full Scan : This mode is essential during method development and for reaction monitoring. It provides a complete snapshot of the mixture, allowing for the identification of known components and the discovery of unknown byproducts.
-
Selected Ion Monitoring (SIM) : Once the m/z of the reactant and product are known, SIM mode can be used to dramatically increase sensitivity and improve the limits of detection by having the mass spectrometer focus only on those specific masses.
-
Tandem MS (MS/MS) : For unequivocal identification, MS/MS is the gold standard. A specific ion (e.g., the [M+H]+ of our analyte) is selected, fragmented, and the resulting fragment ions are detected. This provides a structural fingerprint. A key feature to look for is the characteristic isotopic pattern of chlorine (~3:1 ratio for the M and M+2 peaks), which provides high confidence in the identification of chlorine-containing compounds.[16][17]
-
Validated Experimental Protocols
The following protocols provide a robust starting point for analysis. They are designed to be self-validating, meaning that the data produced (e.g., peak shape, isotopic pattern) inherently confirms the quality of the analysis.
Protocol 1: Recommended LC-MS Method for Reaction Monitoring
This method is optimized for the separation and detection of this compound and related polar species.
-
Sample Preparation :
-
Quench a 10 µL aliquot of the reaction mixture in 990 µL of a 50:50 Acetonitrile/Water solution. This 1:100 dilution minimizes matrix effects while keeping concentrations within the detector's linear range.
-
Vortex thoroughly and centrifuge if particulates are present. Transfer the supernatant to an LC vial.
-
-
Liquid Chromatography Conditions :
-
LC System : Agilent 1290 Infinity II or equivalent UHPLC system.
-
Column : Phenomenex Kinetex F5, 2.6 µm, 100 Å, 100 x 2.1 mm.
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient : 5% B to 95% B over 8 minutes.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 35°C.[12]
-
Injection Volume : 2 µL.
-
-
Mass Spectrometry Conditions :
-
MS System : Agilent 6490 Triple Quadrupole or equivalent.
-
Ionization Mode : ESI, Positive.
-
Gas Temperature : 300°C.
-
Gas Flow : 10 L/min.
-
Nebulizer : 35 psi.
-
Sheath Gas Temp : 350°C.
-
Sheath Gas Flow : 11 L/min.
-
Capillary Voltage : 3500 V.
-
Acquisition Mode : Full Scan (m/z 100-500) for initial analysis. For targeted quantification, use SIM or MRM (Multiple Reaction Monitoring) mode.
-
Protocol 2: Comparative GC-MS Method
This method serves as an alternative for assessing the volatility and thermal stability of the analyte and related compounds.
-
Sample Preparation :
-
Dilute 10 µL of the reaction mixture in 990 µL of a suitable solvent like Ethyl Acetate or Dichloromethane.
-
Transfer to a GC vial.
-
-
Gas Chromatography Conditions :
-
GC System : Agilent 8890 GC or equivalent.
-
Column : HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature : 250°C.
-
Carrier Gas : Helium, 1.2 mL/min constant flow.
-
Oven Program : Start at 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.
-
-
Mass Spectrometry Conditions :
-
MS System : Agilent 5977B MSD or equivalent.
-
Ionization Mode : Electron Ionization (EI), 70 eV.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Acquisition Mode : Full Scan (m/z 40-450).
-
Data Analysis and Interpretation
Accurate data interpretation transforms raw signals into actionable chemical insights.
Table of Expected Ions
For this compound (C6H5ClFNO, Exact Mass: 177.0044), the following ions would be expected in positive mode ESI-MS.
| Ion Species | Description | Expected m/z (35Cl) | Expected m/z (37Cl) | Notes |
| [M+H]+ | Protonated Molecule | 178.0122 | 180.0093 | The primary ion of interest. Look for the ~3:1 isotopic ratio. |
| [M+Na]+ | Sodium Adduct | 200.0042 | 201.9912 | May be observed, especially if sodium salts are present. |
| [M-Cl+OH+H]+ | Hydrolysis Product | 160.0506 | - | Potential byproduct from reaction with water. |
| [M-F+H+H]+ | De-fluorinated species | 160.0218 | 162.0188 | A possible impurity or degradation product. |
Quantitative Analysis
To accurately track reaction kinetics, create a calibration curve using analytical standards of the starting material and the final product. By plotting the peak area against concentration, you can determine the concentration of these key components in your reaction aliquot at any given time point, allowing for precise calculation of conversion and yield.
Conclusion
For the comprehensive analysis of reaction mixtures containing this compound, LC-MS stands out as the most effective and versatile technique. Its ability to handle polar, non-volatile compounds, coupled with its exceptional sensitivity and selectivity, allows for detailed reaction monitoring and impurity profiling that is often not feasible with GC-MS or NMR alone.
By carefully selecting a suitable stationary phase, such as an F5 or mixed-mode column, and optimizing the mobile phase with an acidic modifier, robust and reliable chromatographic separation can be achieved. When paired with positive mode ESI-MS, this approach provides high-confidence identification through accurate mass measurement and characteristic isotopic patterns, as well as precise quantification for process optimization. This guide provides the strategic framework and validated starting points necessary for researchers to develop powerful analytical methods, ensuring the quality and efficiency of their chemical synthesis endeavors.
References
- ProQuest. Enhanced Elemental Mass Spectrometry of Fluorine and Chlorine via Chemical Ionization in the Afterglow of an Inductively Coupled Plasma.
- SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Hindawi. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Syngene International Ltd. Overcoming analytical challenges with chemical derivatization in LC-MS/MS.
- ResearchGate. Structures of pyridine, 4,4-bipyridine and chloroaniline isomers used for the HPLC experiments.
- National Institutes of Health (NIH). NMR methods for the analysis of mixtures.
- NIST. Mass spectra of fluorocarbons.
- Semantic Scholar. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- National Institutes of Health (NIH). Identifying reactive intermediates by mass spectrometry.
- ResearchGate. Identifying reactive intermediates by mass spectrometry.
- LCGC International. A New Perspective on the Challenges of Mass Spectrometry.
- BioPharm International. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- AxisPharm. Eight Crucial Techniques in Chemical Composition Analysis.
- Google Patents. Method for quantitative analysis of mixtures of compounds.
- Fiveable. Types of analytical methods and their applications.
- Wikipedia. List of chemical analysis methods.
- LGC Group. Guide to achieving reliable quantitative LC-MS measurements.
- PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- PubMed. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine.
- Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
- ResearchGate. LCMS-guided detection of halogenated natural compounds.
- National Institutes of Health (NIH). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites.
- PubChem. 2-Chloro-5-methoxypyridine.
Sources
- 1. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. fiveable.me [fiveable.me]
- 9. Eight Crucial Techniques in Chemical Composition Analysis | AxisPharm [axispharm.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A comparative analysis of different synthetic routes to 2-Chloro-5-fluoro-3-methoxypyridine.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-fluoro-3-methoxypyridine is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of pharmaceutical agents. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, provides multiple sites for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs. The strategic placement of these substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. This guide provides a comparative analysis of different synthetic strategies to access this valuable intermediate, offering insights into the advantages and challenges of each approach, supported by experimental data and mechanistic considerations.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: direct nucleophilic aromatic substitution on a pre-functionalized pyridine ring and a multi-step synthesis involving the sequential introduction of the desired substituents.
Route A: Nucleophilic Aromatic Substitution
This approach, in theory, offers a more direct pathway to the target molecule. The core of this strategy lies in the regioselective displacement of a leaving group on a polychlorinated or fluorinated pyridine precursor with a methoxide source. A plausible starting material for this route is 2,3-dichloro-5-fluoropyridine.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound via nucleophilic aromatic substitution.
Discussion:
The primary challenge in this route is controlling the regioselectivity of the methoxide attack. The pyridine ring is activated towards nucleophilic substitution by the electron-withdrawing effects of the halogen substituents and the ring nitrogen. However, substitution can potentially occur at either the 2- or 3-position. The synthesis of the isomeric 3-chloro-5-fluoro-2-methoxypyridine from 2,3-dichloro-5-fluoropyridine has been reported, suggesting that substitution at the 2-position is favored under certain conditions.[1][2] Achieving selective substitution at the 3-position would require careful optimization of reaction conditions, such as temperature, solvent, and the nature of the methoxide salt, to exploit subtle differences in the activation of the two chloro-substituents. The lack of readily available experimental data for the selective synthesis of the desired 3-methoxy isomer makes this route less predictable and potentially lower-yielding due to the formation of isomeric byproducts.
Route B: Multi-step Synthesis from 3-Methylpyridine
A more versatile and often more reliable approach involves a multi-step synthesis starting from a readily available precursor like 3-methylpyridine (3-picoline). This strategy allows for the controlled, sequential introduction of the required functional groups, thus avoiding issues of regioselectivity encountered in Route A.
Workflow Diagram:
Sources
Comparing the reactivity of 2-Chloro-5-fluoro-3-methoxypyridine with other substituted halopyridines.
A Comparative Reactivity Guide: 2-Chloro-5-fluoro-3-methoxypyridine in Modern Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Substituted halopyridines, in particular, serve as exceptionally versatile building blocks. This guide provides an in-depth technical comparison of the reactivity of this compound against other relevant substituted halopyridines. We will dissect its performance in key synthetic transformations, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic campaigns.
The Electronic and Steric Landscape of this compound
The reactivity of a substituted pyridine is not dictated by a single atom but by the collective electronic and steric interplay of all its substituents. In this compound, we have a fascinating convergence of competing effects on an already electron-deficient pyridine core.
-
Pyridine Ring: Inherently electron-poor due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[1]
-
2-Chloro Group: This is our primary reaction site for both substitution and cross-coupling. As a halogen, it is an electron-withdrawing group (EWG) via induction, further activating the ring towards nucleophilic attack. In palladium-catalyzed reactions, the C-Cl bond strength makes it a more challenging leaving group than C-Br or C-I.[2]
-
5-Fluoro Group: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This significantly lowers the electron density of the entire ring system, profoundly influencing its reactivity.[3]
-
3-Methoxy Group: This group presents a dual electronic nature. It is weakly electron-withdrawing inductively but can act as an electron-donating group (EDG) through resonance by donating its lone pair of electrons into the ring. Its position at C3 is meta to the chlorine leaving group, meaning its resonance effect on the reaction center is less direct but still influential.
The synergy of a powerful inductive pull from the 5-fluoro group and the 2-chloro group makes the pyridine ring highly electrophilic. This is only slightly counteracted by the resonance donation from the 3-methoxy group.
Caption: Electronic contributions of substituents on the target molecule.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step addition-elimination process. Its rate is primarily governed by the stability of the intermediate Meisenheimer complex, which is favored by the presence of strong EWGs.[4]
Comparative Analysis
The reactivity of this compound in SNAr is expected to be high. The potent inductive effect of the 5-fluoro substituent dramatically stabilizes the negative charge in the Meisenheimer complex formed upon nucleophilic attack at C2. This electronic activation is the dominant factor. In SNAr reactions of halopyridines, fluoride is often a better leaving group than chloride because its high electronegativity accelerates the initial nucleophilic attack, which is typically the rate-determining step.[5] However, in our target molecule, the chlorine at the C2 position is the designated leaving group.
Let's compare its expected reactivity with other halopyridines using a common nucleophile like sodium methoxide.
| Substrate | Key Substituents | Expected Relative Rate | Rationale |
| 2-Chloropyridine | None | 1 (Baseline) | Standard reactivity for an activated position on the pyridine ring. |
| 2-Chloro-5-nitropyridine | 5-NO₂ (Strong EWG) | > 1000 | The nitro group provides powerful resonance and inductive stabilization of the intermediate. |
| This compound | 5-F (Strong EWG), 3-OMe (Weak EDG) | ~300-500 | The 5-fluoro group provides strong activation, comparable to a nitro group in some systems.[5] The 3-methoxy group has a minor deactivating resonance effect. |
| 2,5-Dichloropyridine | 5-Cl (Moderate EWG) | ~30-50 | The 5-chloro group activates the ring inductively, but less effectively than fluorine. |
| 2-Chloro-3-methylpyridine | 3-Me (Weak EDG) | < 1 | The methyl group is weakly electron-donating and provides some steric hindrance to the incoming nucleophile. |
Note: Relative rates are estimations based on established principles of physical organic chemistry for illustrative comparison.
Experimental Protocol: SNAr with Piperidine
This protocol describes a self-validating system for testing the SNAr reactivity of this compound. The progress can be monitored by TLC or LC-MS to compare consumption of starting material against a control substrate like 2-chloropyridine.
Materials:
-
This compound (1.0 equiv)
-
Piperidine (2.0 equiv)
-
Potassium Carbonate (K₂CO₃, 2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (e.g., 1 mmol, 161.6 mg) and anhydrous DMF (5 mL).
-
Reagent Addition: Add potassium carbonate (2.5 mmol, 345.5 mg) followed by piperidine (2.0 mmol, 198 µL).
-
Reaction Conditions: Heat the mixture to 80 °C with vigorous stirring. The causality for this temperature choice is to provide sufficient thermal energy to overcome the activation barrier while minimizing potential side reactions.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) or LC-MS every hour. The disappearance of the starting material spot/peak indicates reaction completion.
-
Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for a representative SNAr reaction.
Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for C-C and C-N bond formation. For aryl chlorides, the rate-determining step is often the initial oxidative addition of the Pd(0) catalyst to the C-Cl bond.[6]
Comparative Analysis: Suzuki-Miyaura Coupling
The reactivity of this compound in Suzuki coupling is more nuanced. While the C2 position is generally favored for oxidative addition on pyridines,[7] the C-Cl bond requires a highly active catalyst. The electron-withdrawing 5-fluoro group should facilitate oxidative addition by making the carbon more electrophilic. Conversely, the electron-donating 3-methoxy group can slightly decrease the rate of this step.[8] Therefore, catalyst and ligand selection is paramount. Modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are essential for achieving good yields with chloropyridines.[8][9]
| Substrate | Key Substituents | Expected Yield (Optimized) | Rationale |
| 2-Bromopyridine | 2-Br (More reactive) | >90% | The C-Br bond undergoes oxidative addition much more readily than C-Cl. |
| 2-Chloropyridine | None | 70-85% | Requires a robust catalyst system but is a feasible transformation.[10] |
| This compound | 5-F (EWG), 3-OMe (EDG) | 75-90% | The activating effect of the 5-fluoro group likely outweighs the slight deactivating effect of the 3-methoxy group, leading to good reactivity with an appropriate modern catalyst. |
| 2-Chloro-6-methylpyridine | 6-Me (EDG, Steric Hindrance) | 50-70% | The ortho-methyl group provides both steric hindrance and electron donation, slowing the reaction. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol uses a modern catalyst system designed for challenging aryl chlorides.[8]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Degassed 1,4-Dioxane and Water
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation/Setup (Glovebox/Schlenk): To an oven-dried vial, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 161.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and K₃PO₄ (2.0 mmol, 424.6 mg).
-
Solvent Addition: Evacuate and backfill the vial with inert gas (x3). Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).
-
Reaction Conditions: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. The choice of a biphasic dioxane/water system with a phosphate base is a robust combination for promoting both transmetalation and catalyst stability.[11]
-
Monitoring & Work-up: Follow steps 4-6 from the SNAr protocol.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Analysis: Buchwald-Hartwig Amination
The principles governing the Buchwald-Hartwig amination are similar to the Suzuki coupling, with oxidative addition being a critical step.[12] The reactivity trends are therefore expected to be comparable. The C-Cl bond of this compound will require a specialized palladium-ligand system. Due to the inherent reactivity difference between C-Br and C-Cl bonds, selective amination is possible on substrates containing both.[13]
Conclusion and Synthetic Outlook
This compound presents a dualistic reactivity profile that can be strategically exploited by the synthetic chemist.
-
For Nucleophilic Aromatic Substitution: It is a highly activated substrate due to the powerful inductive effect of the 5-fluoro substituent. It will readily undergo substitution at the C2 position with a variety of nucleophiles under milder conditions than many other chloropyridines.
-
For Palladium-Catalyzed Cross-Coupling: It is a moderately reactive substrate that requires modern, highly active catalyst systems (e.g., Pd/SPhos, Pd/XPhos) to efficiently activate the C-Cl bond. The electronic activation provided by the 5-fluoro group makes it a more favorable substrate than many other electron-neutral or electron-rich chloropyridines.
This guide demonstrates that a nuanced understanding of the electronic and steric factors governing halopyridine reactivity is crucial for synthetic planning. By selecting the appropriate reaction conditions, researchers can leverage the unique properties of this compound to construct complex molecular architectures vital for drug discovery and materials science.
References
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.Royal Society of Chemistry,
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.National Institutes of Health (PMC), [Link]
- Substitution effects on neutral and protonated pyridine derivatives along the periodic table.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.ChemRxiv, [Link]
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.National Institutes of Health (PMC), [Link]
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.PubMed Central, [Link]
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
- Suzuki Coupling: Mechanism & Examples.NROChemistry, [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry, [Link]
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.Journal of the American Chemical Society, [Link]
- Buchwald–Hartwig amin
- The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Potential of 2-Chloro-5-fluoro-3-methoxypyridine and Its Analogs
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and synthetic tractability make it a privileged structure in drug discovery. This guide delves into the biological potential of 2-Chloro-5-fluoro-3-methoxypyridine, a strategically substituted pyridine derivative. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in a variety of bioactive compounds.[1] By examining the biological activities of its structural analogs, we can infer the potential therapeutic applications and guide future research directions for this promising chemical entity.
This comparison will focus on key therapeutic areas where pyridine derivatives have shown significant promise, including oncology and infectious diseases. We will explore the structure-activity relationships (SAR) of these analogs, supported by experimental data from peer-reviewed studies, to build a comprehensive profile of the potential bioactivities of this compound.
The Strategic Importance of Substitution
The substitution pattern of this compound—a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 3-position—is not arbitrary. Each substituent plays a crucial role in modulating the molecule's physicochemical properties and, consequently, its biological activity.
-
2-Chloro Group: The chlorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, providing a handle for further synthetic elaboration. It also contributes to the molecule's overall lipophilicity and can engage in halogen bonding, a significant interaction in ligand-protein binding.
-
5-Fluoro Group: The introduction of a fluorine atom can significantly alter the electronic properties of the pyridine ring, influencing its pKa and metabolic stability. Fluorine substitution is a common strategy in medicinal chemistry to enhance binding affinity and improve pharmacokinetic profiles.[2]
-
3-Methoxy Group: The methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring and provide a hydrogen bond acceptor. Its presence can also impact the molecule's conformation and metabolic fate.
The interplay of these substituents creates a unique chemical scaffold with the potential for diverse biological activities. The following sections will explore the observed activities of analogs that share key structural features with this compound.
Anticancer Activity: Insights from Substituted Pyridine Analogs
Pyridine derivatives are well-represented among anticancer agents, targeting a wide array of cellular mechanisms.[3] The cytotoxic potential of substituted 2-methoxypyridine analogs has been demonstrated in several studies.
Cytotoxicity of 2-Methoxypyridine-3-carbonitriles
A study on a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles revealed potent cytotoxic activity against various human cancer cell lines.[3] The presence of the 2-methoxy group is a key feature shared with our target compound. The data from this study, summarized in Table 1, highlights how substitutions on an ancillary aryl ring can dramatically influence anticancer potency.
| Compound ID | R (Substitution on Aryl Ring) | IC50 (µM) vs. HepG2 (Liver Cancer) | IC50 (µM) vs. DU145 (Prostate Cancer) | IC50 (µM) vs. MBA-MB-231 (Breast Cancer) |
| 5d | 4-Br | 1.83 ± 0.11 | 2.11 ± 0.15 | 1.12 ± 0.09 |
| 5g | 4-Cl | 2.01 ± 0.13 | 1.87 ± 0.12 | 1.03 ± 0.08 |
| 5h | 4-NO₂ | 1.15 ± 0.09 | 1.55 ± 0.11 | 1.24 ± 0.10 |
| 5i | 3-Br, 4-OCH₃ | 5.33 ± 0.28 | 4.87 ± 0.25 | 3.99 ± 0.21 |
| 5-Fluorouracil | (Standard Drug) | 8.12 ± 0.45 | 9.54 ± 0.51 | 11.32 ± 0.68 |
| Data extracted from a study by Al-Ghorbani et al.[3] |
The potent activity of compounds 5d , 5g , and 5h , with IC50 values in the low micromolar range, underscores the potential of the substituted 2-methoxypyridine scaffold in an oncological context.[3] The structure-activity relationship suggests that electron-withdrawing groups on the 4-aryl substituent enhance cytotoxicity.[3] This provides a rationale for exploring similar modifications on analogs of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the 2-methoxypyridine-3-carbonitrile analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay is a standard method for assessing cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cell lines (HepG2, DU145, and MBA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plate is incubated for a further 3-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Sources
A Cost-Effectiveness Analysis of Synthetic Pathways to 2-Chloro-5-fluoro-3-methoxypyridine: A Guide for Researchers
Introduction
2-Chloro-5-fluoro-3-methoxypyridine is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern offers multiple reactive sites for further molecular elaboration, making it a valuable intermediate for drug discovery and development professionals. The economic viability of synthesizing this compound is of paramount importance, directly impacting the overall cost of the final active ingredient. This guide provides an in-depth analysis of two primary synthetic pathways to this compound, offering a comparative assessment of their cost-effectiveness, scalability, and overall efficiency. The insights provided herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents.
Pathway 1: Nucleophilic Aromatic Substitution from 2,3-Dichloro-5-fluoropyridine
This pathway is a direct and convergent approach that relies on the selective nucleophilic aromatic substitution (SNAr) of a chlorine atom in a di-chlorinated pyridine precursor. The regioselectivity of the methoxide attack is a critical factor for the success of this synthesis.
Scientific Rationale
The pyridine ring is electron-deficient, and this deficiency is further enhanced by the presence of electron-withdrawing halogen substituents. This electronic nature makes the ring susceptible to attack by nucleophiles. In 2,3-dichloro-5-fluoropyridine, the chlorine atom at the 2-position is generally more activated towards nucleophilic substitution than the chlorine at the 3-position due to the stronger activating effect of the ring nitrogen on the ortho and para positions. The fluorine atom at the 5-position further influences the electron distribution in the ring. The reaction with sodium methoxide in methanol is a classic SNAr reaction, which proceeds via a Meisenheimer complex intermediate. The choice of an alcohol as the solvent is also economically advantageous.
Experimental Protocol
The following protocol is adapted from analogous procedures for the synthesis of methoxypyridine derivatives.[1]
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2,3-dichloro-5-fluoropyridine (1 equivalent) and anhydrous methanol. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Sodium methoxide (1.0-1.2 equivalents) is added portion-wise to the stirred solution at room temperature. A slight molar excess of sodium methoxide is used to ensure complete conversion of the starting material.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. The crude this compound is then purified by column chromatography on silica gel or by vacuum distillation.
Visualizing the Workflow
Caption: Synthetic workflow for Pathway 1.
Pathway 2: Multi-step Synthesis from 2-Amino-5-fluoropyridine
This pathway represents a longer, more linear approach that builds the desired functionality in a stepwise manner. While more laborious, it may offer advantages in terms of the availability and cost of the initial starting material.
Scientific Rationale
This synthetic route involves a series of well-established transformations in pyridine chemistry. The initial diazotization of 2-amino-5-fluoropyridine followed by a Sandmeyer-type reaction introduces the chlorine atom at the 2-position. The subsequent introduction of a hydroxyl group at the 3-position can be achieved through various methods, such as nitration followed by reduction and diazotization, or through directed ortho-metalation. However, a more direct approach involves the nitration of 2-chloro-5-fluoropyridine, followed by reduction of the nitro group to an amine, diazotization to form a diazonium salt, and subsequent hydrolysis to the hydroxyl group. The final step is a Williamson ether synthesis to introduce the methoxy group. Each step requires careful optimization of reaction conditions to achieve good yields and selectivity.
Experimental Protocol
The following is a representative multi-step protocol derived from established synthetic transformations.[2][3]
-
Chlorination of 2-Amino-5-fluoropyridine: 2-Amino-5-fluoropyridine (1 equivalent) is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) chloride to yield 2-chloro-5-fluoropyridine.
-
Nitration of 2-Chloro-5-fluoropyridine: 2-Chloro-5-fluoropyridine is carefully treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce a nitro group at the 3-position. The reaction temperature must be carefully controlled to avoid side reactions.
-
Reduction of the Nitro Group: The 2-chloro-5-fluoro-3-nitropyridine is reduced to 2-chloro-5-fluoro-3-aminopyridine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Hydroxylation of the Amino Group: The 3-amino group is converted to a hydroxyl group via diazotization with sodium nitrite in an acidic aqueous solution, followed by heating the resulting diazonium salt solution to effect hydrolysis.
-
Methoxylation of the Hydroxyl Group: The resulting 2-chloro-5-fluoro-3-hydroxypyridine is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., DMF or acetone) to yield the final product, this compound.
Visualizing the Workflow
Caption: Synthetic workflow for Pathway 2.
Comparative Analysis
| Parameter | Pathway 1: Nucleophilic Aromatic Substitution | Pathway 2: Multi-step Synthesis |
| Starting Material | 2,3-Dichloro-5-fluoropyridine | 2-Amino-5-fluoropyridine |
| Number of Steps | 1 | 5 |
| Overall Yield | Potentially high (dependent on regioselectivity) | Moderate to low (cumulative loss over 5 steps) |
| Atom Economy | High | Low |
| Reagent Cost | Cost of 2,3-dichloro-5-fluoropyridine is a key factor. | Lower cost of 2-amino-5-fluoropyridine but requires multiple reagents for subsequent steps. |
| Operational Simplicity | Simple, one-pot reaction. | Complex, requires multiple reaction setups and purifications. |
| Purification | Potentially straightforward (distillation or chromatography). | Multiple chromatographic purifications are likely required. |
| Safety & Environmental | Use of anhydrous methanol and sodium methoxide requires care. | Involves hazardous reagents like nitrating acids and potentially toxic methylating agents. Generates more waste streams. |
Cost-Effectiveness Analysis
Pathway 1 is, on paper, the more cost-effective route for large-scale production, primarily due to its single-step nature, which translates to lower labor costs, reduced solvent usage, and less waste generation. The critical determinant of its economic viability is the market price and availability of the starting material, 2,3-dichloro-5-fluoropyridine. If this precursor can be sourced at a competitive price, this pathway offers a streamlined and efficient manufacturing process. However, the regioselectivity of the methoxylation step is a potential drawback. The formation of the undesired 3-chloro-5-fluoro-2-methoxypyridine isomer could complicate purification and reduce the overall yield of the target molecule, thereby increasing costs.
Pathway 2 , while significantly longer and more complex, starts from a more readily available and generally less expensive starting material, 2-amino-5-fluoropyridine. This may make it an attractive option for laboratory-scale synthesis or when the cost of 2,3-dichloro-5-fluoropyridine is prohibitively high. The primary disadvantage of this pathway is the cumulative loss of yield over five steps, which can dramatically increase the cost of the final product. Furthermore, the use of multiple hazardous reagents and the generation of significant waste streams contribute to higher operational and disposal costs. The need for multiple purification steps also adds to the labor and solvent costs.
Conclusion
For industrial-scale production where efficiency and cost per kilogram are paramount, Pathway 1 is the superior choice, provided that the starting material, 2,3-dichloro-5-fluoropyridine, is accessible at a reasonable cost and the regioselectivity of the methoxylation can be controlled to achieve a high yield of the desired product. The simplicity and high atom economy of this one-step process offer significant economic advantages.
Pathway 2 is a more classical, albeit less efficient, approach. It may be suitable for small-scale research and development purposes where the flexibility of a multi-step synthesis and the lower initial cost of the starting material are more important than overall process efficiency. However, for commercial production, the low overall yield and high process mass intensity make it a less economically favorable option.
Ultimately, the choice of synthetic route will depend on a thorough economic analysis that considers the fluctuating costs of starting materials and reagents, the scale of production, and the available infrastructure for handling the specific chemical transformations and waste streams involved in each pathway.
References
- Google Patents. (n.d.). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
Sources
Methods for assessing the purity of synthesized 2-Chloro-5-fluoro-3-methoxypyridine.
By integrating these complementary analytical techniques, researchers and drug development professionals can establish a robust and reliable purity profile for this compound, ensuring its quality and suitability for subsequent stages of pharmaceutical development. This aligns with the stringent requirements of regulatory bodies and ultimately contributes to the development of safer and more effective medicines. [4][5]
References
- Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
- Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Control of impurities of pharmacopoeial substances. European Medicines Agency.
- Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. USP.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- Analytical method validation as per ich and usp. SlideShare.
- Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. European Medicines Agency.
- A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. IJCRT.org.
- The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
- Analytical Method Validation for Quality Assurance and Process Validation Professionals. IVT Network.
- CPMP guideline on control of impurities of pharmacopoeia General Monograph. European Medicines Agency.
- Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry.
- 2-Chloro-3-methoxypyridine. SIELC Technologies.
- Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health.
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
- HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. soeagra.com [soeagra.com]
- 3. rroij.com [rroij.com]
- 4. biomedres.us [biomedres.us]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 7. 2-Chloro-3-methoxypyridine | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
A Senior Application Scientist's Guide to the Structural Elucidation of 2-Chloro-5-fluoro-3-methoxypyridine Derivatives: An X-ray Crystallographic Perspective
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. The 2-chloro-5-fluoro-3-methoxypyridine scaffold and its derivatives are of significant interest in medicinal chemistry due to their presence in various bioactive molecules.[1][2] The strategic placement of halogen and methoxy substituents on the pyridine ring offers a unique combination of electronic properties and potential interaction sites, making it a versatile framework for developing novel therapeutic agents.[1]
This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural characterization of this class of compounds. It further outlines a robust, self-validating experimental protocol for achieving a high-resolution crystal structure, moving beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice.
The Indispensable Role of X-ray Crystallography
While techniques like NMR and mass spectrometry provide essential information about connectivity and molecular weight, X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution 3D map of a molecule's atomic arrangement in the solid state. This precise spatial information is critical for understanding intermolecular interactions, conformational preferences, and the subtle stereoelectronic effects that govern biological activity.
A Comparative Analysis of Structural Characterization Techniques
To appreciate the unique power of X-ray crystallography, it is essential to understand its advantages and limitations in the context of other widely used analytical methods.
| Technique | Information Gained | Strengths | Limitations | When to Use |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular interactions. | Unambiguous and definitive structural determination. Provides a complete picture of the molecule in the solid state. | Requires a single, well-ordered crystal of sufficient size and quality. The solid-state conformation may differ from the solution or biologically active conformation. | When the absolute, high-resolution 3D structure is required for SAR studies, computational modeling, or to resolve ambiguities from other techniques. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY), information about the chemical environment and solution-state conformation. | Provides detailed information about the molecule's structure and dynamics in solution. Non-destructive. | Can be ambiguous for complex structures or isomers. Provides an average structure in solution, which may not be the bioactive conformation. | For initial structural elucidation, confirmation of synthesis, and studying solution-state dynamics. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | Highly sensitive, requires very small amounts of sample. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis. | Provides no information about stereochemistry or the 3D arrangement of atoms. | For confirming molecular weight and elemental formula. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups. | Fast, simple, and non-destructive. | Provides limited information about the overall molecular structure. | For quick confirmation of the presence of key functional groups. |
| Computational Modeling | Theoretical 3D structure, electronic properties, potential energy surfaces. | Can predict structures and properties of molecules that have not been synthesized or are difficult to crystallize. Can model dynamic behavior. | The accuracy of the results is highly dependent on the level of theory and force field used. Requires experimental validation. | To complement experimental data, predict properties, and guide experimental design. |
Experimental Protocol: A Self-Validating Workflow for X-ray Crystallographic Analysis
The following protocol for the X-ray crystallographic analysis of a this compound derivative is designed to be a self-validating system, with checkpoints to ensure data quality at each stage.
Part 1: Crystal Growth – The Foundation of a Successful Structure
The adage "garbage in, garbage out" is particularly true for crystallography. A high-quality crystal is the single most important factor for a successful structure determination.
Objective: To obtain single, well-diffracting crystals of the target this compound derivative.
Materials:
-
Purified this compound derivative (>99% purity)
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane)
-
Small glass vials or a crystallization plate
-
Microscope with polarizing filters
Methodology:
-
Solvent Selection and Solubility Screening:
-
Rationale: The goal is to find a solvent or solvent system in which the compound has moderate solubility. Too high solubility will prevent crystallization, while too low solubility will result in poor crystal growth.
-
Procedure: In separate small vials, test the solubility of a small amount of the compound in a range of solvents. Observe if the compound is fully soluble, partially soluble, or insoluble at room temperature and upon gentle heating.
-
-
Crystallization Technique Selection: Based on the solubility screening, choose an appropriate crystallization method.
-
Slow Evaporation:
-
Rationale: This is the simplest method. As the solvent slowly evaporates, the solution becomes supersaturated, promoting crystal growth.
-
Procedure: Prepare a nearly saturated solution of the compound in a suitable solvent. Loosely cap the vial and leave it in a vibration-free environment.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Rationale: This method allows for a more controlled approach to supersaturation. A solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).
-
Procedure: In a sealed container, place a small drop of the concentrated compound solution on a cover slip (hanging drop) or in a small well (sitting drop). The reservoir is filled with the precipitant.
-
-
Solvent Layering:
-
Rationale: This technique is useful when a good solvent and a poor solvent for the compound are miscible. A solution of the compound in the good solvent is carefully layered with the poor solvent. Crystals form at the interface.
-
Procedure: Prepare a concentrated solution of the compound. Carefully layer a less dense, miscible "anti-solvent" on top.
-
-
-
Crystal Harvesting and Mounting:
-
Rationale: Once suitable crystals have formed, they must be carefully handled to prevent damage.
-
Procedure: Using a cryo-loop, carefully select a single, well-formed crystal from the crystallization solution. The crystal should be quickly transferred to a cryoprotectant (if necessary to prevent ice formation during cooling) and then flash-cooled in a stream of liquid nitrogen. The mounted crystal is then transferred to the diffractometer.
-
Part 2: Data Collection, Structure Solution, and Refinement
Objective: To collect a complete, high-resolution diffraction dataset and use it to solve and refine the crystal structure.
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
Methodology:
-
Unit Cell Determination and Data Collection Strategy:
-
Rationale: The first step is to determine the dimensions of the unit cell and the crystal system. This information is used to devise a strategy to collect a complete dataset, measuring the intensities of as many unique reflections as possible.
-
Procedure: A few initial diffraction images are collected to determine the unit cell parameters and Bravais lattice. A data collection strategy is then calculated to ensure high completeness and redundancy of the data.
-
-
Data Integration and Scaling:
-
Rationale: The raw diffraction images are processed to extract the intensity of each reflection. The data is then scaled to correct for experimental variations.
-
Procedure: Software is used to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
-
Structure Solution:
-
Rationale: The phases of the structure factors are determined to generate an initial electron density map.
-
Procedure: For small molecules, direct methods or Patterson methods are typically used to solve the phase problem. This initial solution usually reveals the positions of most of the non-hydrogen atoms.
-
-
Structure Refinement:
-
Rationale: The initial atomic model is refined against the experimental data to improve its agreement with the observed reflection intensities.
-
Procedure: A least-squares refinement process is used to adjust the atomic coordinates, and anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3] The quality of the final model is assessed using metrics such as the R-factor and goodness-of-fit.
-
-
Structure Validation and Analysis:
-
Rationale: The final structure is validated to ensure its chemical and crystallographic sensibility.
-
Procedure: The final model is checked for any inconsistencies using software like PLATON. The bond lengths, angles, and intermolecular interactions are then analyzed to gain chemical insights.
-
Visualizing the Workflow
The logical flow of the characterization process can be visualized as follows:
Caption: Workflow for the structural elucidation of a novel pyridine derivative.
Conclusion
The X-ray crystallographic analysis of this compound derivatives, while challenging, provides unparalleled insight into their three-dimensional structure. This information is invaluable for understanding their chemical properties and for guiding the design of new molecules with improved biological activity. By following a robust and self-validating experimental protocol, researchers can confidently determine the precise atomic arrangement of these important compounds and accelerate the drug discovery process.
References
- Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm.
- Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. MDPI.
- Structural Diversity in Substituted Pyridinium Halocuprates(II).
- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing).
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
- 2-Chloro-5-methoxypyridine. Chem-Impex.
- Technical Support Center: Characterization of Substituted Pyridines. Benchchem.
- 2-Chloro-5-(chloromethyl)pyridine.
- Technical Guide: 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
- 2-Chloro-5-(chloromethyl)pyridine.
Sources
A comparative study of palladium catalysts for cross-coupling reactions with 2-Chloro-5-fluoro-3-methoxypyridine.
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2-Chloro-5-fluoro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a critical endeavor in medicinal chemistry and materials science. Among these, this compound stands out as a valuable, albeit challenging, building block. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom, presents distinct electronic and steric challenges for palladium-catalyzed cross-coupling reactions. This guide offers a comparative analysis of various palladium catalyst systems for the effective functionalization of this substrate, supported by experimental data and detailed protocols.
The Challenge of this compound in Cross-Coupling
The reactivity of aryl chlorides in palladium-catalyzed cross-coupling is inherently lower than that of their bromide or iodide counterparts, necessitating more active catalyst systems.[1] The electronic nature of the pyridine ring, coupled with the substituents on this compound, further complicates C-Cl bond activation. The electron-donating 2-methoxy group can decrease the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) center, which is often the rate-determining step.[1][2] Conversely, the fluorine at the 5-position has an electron-withdrawing effect. The pyridine nitrogen itself can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3]
Catalyst System Selection: A Comparative Overview
The success of cross-coupling reactions with challenging substrates like this compound hinges on the judicious selection of the palladium source and, most importantly, the supporting ligand.[4] Two main classes of ligands have demonstrated significant efficacy: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).[4]
Bulky Phosphine Ligands: Developed extensively by researchers like Buchwald and Hartwig, these ligands are designed to be both sterically demanding and electron-rich.[4][5] The steric bulk promotes the crucial reductive elimination step and can prevent the formation of inactive palladium dimers.[4] The electron-donating character of these phosphines facilitates the oxidative addition of the C-Cl bond to the Pd(0) center.[4][5]
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands. They form strong bonds with palladium, leading to highly stable and active catalysts.[6][7] Their strong σ-donating ability enhances the rate of oxidative addition, even with unreactive aryl chlorides.[6] Precatalysts like PEPPSI™-IPr offer excellent stability and activity.[3][8]
Below is a comparative table summarizing the performance of representative palladium catalyst systems for Suzuki-Miyaura coupling with similar chloropyridine substrates.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | >90 | 2 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 12-24 | >90 | 1.5 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >90 | 2 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
Data is based on typical results for similar chloropyridine substrates and should be considered as a starting point for optimization.[1][3]
Experimental Protocols
The following are detailed, generalized procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions adapted for this compound. Note: These are starting points and should be optimized for specific coupling partners.
This protocol is based on established methods for structurally similar chloropyridines.[1]
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)[9]
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.)
-
Degassed 1,4-dioxane (4 mL)
-
Degassed water (0.8 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To the oven-dried reaction vial, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vial and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.[9]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This protocol is a general procedure for the palladium-catalyzed amination of an aryl chloride.[10][11]
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed toluene (5 mL)
-
Dry flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge the dry flask with Pd(dba)₂, XPhos, and NaOt-Bu.
-
Add the anhydrous, deoxygenated toluene and stir for a few minutes.
-
Add this compound and the amine.
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
This is a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.[12]
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (TEA, 2.5 mmol, 2.5 equiv.)
-
Anhydrous, degassed THF or DMF (5 mL)
-
Dry flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂, CuI, and the solvent.
-
Add the terminal alkyne and triethylamine and stir for 15 minutes at room temperature.
-
Add this compound to the mixture.
-
Heat the reaction to 50-70 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dilute with an organic solvent.
-
Wash with aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles and Workflow
To better understand the underlying mechanisms and experimental setup, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting Common Issues
Low or no product yield is a common challenge in cross-coupling reactions. [13]Here are some key areas to investigate:
-
Reagent Quality: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Moisture and oxygen can significantly impede the reaction. [13]* Catalyst Activity: The palladium source and ligand are critical. Pd(II) precatalysts require in situ reduction to the active Pd(0) species. If this is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system. [13][14]* Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure the reaction vessel was properly degassed and maintained under an inert atmosphere. [13]* Base Selection: The base plays a crucial role, particularly in the transmetalation step of the Suzuki-Miyaura coupling by activating the boronic acid. [9]The choice and strength of the base can dramatically impact the reaction rate and yield. [9]
Conclusion
The cross-coupling of this compound is a challenging yet achievable transformation that unlocks access to a diverse range of novel chemical entities. The selection of a highly active palladium catalyst system, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, is paramount for success. Careful attention to reaction setup, reagent quality, and the use of an inert atmosphere are critical for obtaining high yields. The protocols and comparative data provided in this guide serve as a robust starting point for researchers to develop and optimize these important synthetic methods.
References
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection - Benchchem.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines - Benchchem.
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid - Benchchem.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions - Benchchem.
- N-Heterocyclic Carbene–Palladium Complexes [(NHC)Pd(acac)Cl]: Improved Synthesis and Catalytic Activity in Large-Scale Cross-Coupling Reactions | Request PDF - ResearchGate.
- A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine - Benchchem.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- Sonogashira Coupling - Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem.
- N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union - Chemical Society Reviews (RSC Publishing).
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Benchmarking Guide to 2-Chloro-5-fluoro-3-methoxypyridine in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks for synthetic transformations is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 2-Chloro-5-fluoro-3-methoxypyridine, benchmarking its performance in two of the most pivotal cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N amination.
This document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, offering insights grounded in established reactivity principles to empower chemists to make informed decisions. We will objectively compare the performance of this compound with its bromo- and iodo-analogs, providing projected experimental data based on well-understood trends in halopyridine reactivity.
The Strategic Value of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other key biological interactions. The specific substitution pattern of this compound, featuring a reactive chloro-substituent, a modulating fluoro-group, and an electron-donating methoxy group, presents a unique combination of electronic and steric properties, making it a valuable synthon for library synthesis and lead optimization.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a paramount tool for the construction of biaryl and hetero-biaryl linkages. The performance of a halopyridine in this transformation is intrinsically linked to the strength of the carbon-halogen bond, which dictates the ease of the rate-determining oxidative addition step to the palladium(0) catalyst. The generally accepted order of reactivity for halogens is I > Br > Cl.[1]
Causality of Experimental Design
For an electron-rich substrate like this compound, overcoming the high bond dissociation energy of the C-Cl bond is the primary challenge. This necessitates the use of highly active catalytic systems, typically employing bulky, electron-rich phosphine ligands such as SPhos or XPhos.[2] These ligands promote the formation of the active monoligated Pd(0) species and stabilize the oxidative addition transition state. A strong base, like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is crucial for the transmetalation step, converting the boronic acid to the more nucleophilic boronate species.[2]
Comparative Performance Analysis (Projected Data)
Table 1: Projected Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Halopyridine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Projected Yield (%) |
| 1 | This compound | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 75-85 |
| 2 | 2-Bromo-5-fluoro-3-methoxypyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 85-95 |
| 3 | 2-Iodo-5-fluoro-3-methoxypyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 4 | >95 |
Analysis: The chloro-derivative is expected to require a more sophisticated and expensive catalyst system and more forcing conditions to achieve a high yield compared to its bromo- and iodo-counterparts. The increased reactivity of the heavier halides allows for the use of less specialized catalysts and milder conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative starting point for the Suzuki-Miyaura coupling of this compound.
dot
Caption: Workflow for Buchwald-Hartwig Amination.
Strategic Considerations and Alternatives
The choice between 2-chloro-, 2-bromo-, and 2-iodo-5-fluoro-3-methoxypyridine will ultimately depend on a balance of factors including cost, availability, and the specific requirements of the synthetic route.
-
This compound: This substrate is often the most cost-effective and readily available starting material. However, its lower reactivity necessitates more specialized and expensive catalyst systems, as well as potentially harsher reaction conditions. This may be a suitable choice for large-scale synthesis where the cost of the starting material is a primary driver, and the investment in catalyst development is justified.
-
2-Bromo-5-fluoro-3-methoxypyridine: This analog offers a good compromise between reactivity and stability. It is generally more reactive than the chloro-derivative, allowing for the use of a broader range of catalyst systems and milder conditions, which can lead to cleaner reactions and easier purification. [1]
-
2-Iodo-5-fluoro-3-methoxypyridine: As the most reactive of the three, the iodo-derivative allows for the most facile cross-coupling reactions, often proceeding with high yields under mild conditions with less sophisticated catalysts. However, it is typically the most expensive and may be less stable, potentially leading to side reactions if not handled carefully.
A commercially available and practical alternative for many applications is 2-bromo-5-fluoropyridine . While it lacks the 3-methoxy group, its reactivity profile is well-documented, and it can serve as a useful benchmark for evaluating the performance of more complex substituted pyridines.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules. While its reactivity in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is lower than its bromo- and iodo-analogs, the use of modern, highly active palladium catalyst systems can overcome this limitation to provide good to excellent yields of the desired products. The choice of halogen on the pyridine ring should be a strategic one, weighing the cost and availability of the starting material against the expense and complexity of the required catalytic system. This guide provides the foundational knowledge and practical starting points to enable researchers to effectively incorporate this compound and its analogs into their synthetic endeavors.
References
- Cindric, M., et al. (2019). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 24(18), 3368. [Link]
- Anness, R. J., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 20(15), 4549-4553. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.).
- Singh, K., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 11(20), 3358-3367. [Link]
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
Sources
A Guide to the Synthesis of 2-Chloro-5-fluoro-3-methoxypyridine: A Proposed Route and Reproducibility Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluoro-3-methoxypyridine is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. Its specific arrangement of chloro, fluoro, and methoxy groups offers a versatile scaffold for the development of novel compounds. While this compound is commercially available, a detailed, published synthesis protocol is not readily found in peer-reviewed literature. This guide presents a comprehensive, proposed synthetic route for this compound, designed for reproducibility in a standard laboratory setting. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer a framework for validating the synthesis through analytical characterization. This document aims to serve as a practical resource for researchers requiring this valuable chemical entity.
Introduction: The Significance of Substituted Pyridines
The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of various substituents on the pyridine core can dramatically influence a molecule's biological activity, selectivity, and pharmacokinetic properties. The unique combination of a halogen at the 2-position, a fluorine at the 5-position, and a methoxy group at the 3-position makes this compound a particularly interesting building block for creating diverse chemical libraries for drug discovery and lead optimization.
Proposed Synthetic Pathway: A Two-Step Approach
Given the commercial availability of 2-Chloro-5-fluoropyridin-3-ol, a logical and efficient synthetic strategy is a two-step process commencing with a plausible synthesis of this precursor, followed by its methylation.
Our proposed synthesis begins with the commercially available 2-amino-5-fluoropyridine. This starting material will undergo a Sandmeyer-type reaction to introduce a chlorine at the 2-position and a hydroxyl group at the 3-position. The resulting 2-Chloro-5-fluoropyridin-3-ol is then methylated in the final step to yield the target compound.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Part 1: Synthesis of the Precursor, 2-Chloro-5-fluoropyridin-3-ol
The initial step focuses on the conversion of 2-amino-5-fluoropyridine to 2-Chloro-5-fluoropyridin-3-ol. This transformation can be achieved through a diazotization of the amino group followed by a copper-catalyzed hydroxylation and chlorination.
Mechanistic Insight: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] The reaction proceeds through a free radical mechanism initiated by a single electron transfer from a copper(I) species to the diazonium salt.[3] In our proposed synthesis, the diazonium salt of 2-amino-5-fluoropyridine will be treated with copper(II) chloride, which can act as both the chlorine source and the catalyst. The presence of water in the reaction medium allows for the introduction of the hydroxyl group at the 3-position, a known transformation in Sandmeyer-type reactions.[1]
Experimental Protocol: Synthesis of 2-Chloro-5-fluoropyridin-3-ol
Materials:
-
2-Amino-5-fluoropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(II) Chloride (CuCl₂)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-fluoropyridine (1 equivalent) in a mixture of concentrated HCl and deionized water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in deionized water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer-type Reaction: In a separate flask, prepare a solution of copper(II) chloride (1.2 equivalents) in deionized water.
-
Slowly add the cold diazonium salt solution to the copper(II) chloride solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-Chloro-5-fluoropyridin-3-ol.
Part 2: Methylation to this compound
The final step involves the O-methylation of the hydroxyl group of 2-Chloro-5-fluoropyridin-3-ol to produce the target compound. The Williamson ether synthesis is a classic and highly effective method for this transformation.
Mechanistic Insight: The Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing ethers.[4][5] The reaction proceeds via an SN2 mechanism where an alkoxide ion acts as a nucleophile and attacks an electrophilic carbon of an alkyl halide, displacing the halide leaving group.[6][7] In this case, the hydroxyl group of 2-Chloro-5-fluoropyridin-3-ol is first deprotonated by a strong base to form the corresponding pyridinoxide. This potent nucleophile then attacks a methylating agent, such as methyl iodide or dimethyl sulfate, to form the desired ether.[8]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloro-5-fluoropyridin-3-ol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)
-
Saturated Ammonium Chloride Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis under inert atmosphere
Procedure:
-
Alkoxide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of 2-Chloro-5-fluoropyridin-3-ol (1 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Methylation: Cool the reaction mixture back to 0 °C and add the methylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Diagram of the Williamson Ether Synthesis Mechanism
Caption: Mechanism of the Williamson ether synthesis for the methylation step.
Validation and Characterization
To validate the successful synthesis of this compound, a thorough analytical characterization of the final product is essential.
Proposed Analytical Data
The following table outlines the expected analytical data for the synthesized compound.
| Analysis | Expected Outcome |
| Appearance | White to off-white solid or colorless oil |
| ¹H NMR | Signals corresponding to the methoxy group protons and two distinct aromatic protons. |
| ¹³C NMR | Six distinct signals for the five pyridine ring carbons and the methoxy carbon. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of C₆H₅ClFNO (161.56 g/mol ). |
| Purity (HPLC) | >98% |
| Yield | 60-80% (for the methylation step) |
Comparison with Alternative Synthetic Routes
While the proposed two-step synthesis is designed for efficiency and reliability, other potential routes could be considered.
-
Nucleophilic Aromatic Substitution on a Dihalopyridine: An alternative could involve starting with a dihalo-methoxypyridine and selectively displacing one of the halogens. For instance, a nucleophilic aromatic substitution on a precursor like 2,3-dichloro-5-methoxypyridine with a fluoride source. However, controlling the regioselectivity of such a reaction can be challenging.
-
Multi-step Synthesis from a Simpler Pyridine: A longer, more classical route could start from a simple substituted pyridine and introduce the required functional groups sequentially through nitration, reduction, diazotization (Balz-Schiemann reaction for fluorination), chlorination, and finally methylation. While feasible, this approach would likely involve more steps and potentially lower overall yield.
The proposed route, leveraging a commercially available and advanced intermediate, offers a more direct and likely higher-yielding pathway to the target molecule.
Conclusion
This guide has outlined a robust and scientifically sound proposed synthesis for this compound. By providing detailed experimental protocols grounded in well-established reaction mechanisms, we aim to equip researchers with the necessary information to reproduce this synthesis in their own laboratories. The validation of this procedure through rigorous analytical characterization will confirm the identity and purity of the final product, making this valuable chemical building block more accessible to the scientific community.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- Khan Academy. Williamson ether synthesis. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Adamczyk, M., Johnson, D. D., & Reddy, R. E. (1999). A convenient method for chemoselective O-methylation of hydroxypyridines.
- Ullah, F., & Ghaffar, T. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2347-2371. [Link]
- Chemistry LibreTexts.
- ResearchGate. Scheme 2.
- Lewis, H. F., Shaffer, S., Trieschmann, W., & Cogan, H. (1931). Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry, 23(6), 677–679. [Link]
- ResearchGate.
- Google Patents.
- Wikipedia. Sandmeyer reaction. [Link]
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- Master Organic Chemistry.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-fluoro-3-methoxypyridine
As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 2-Chloro-5-fluoro-3-methoxypyridine is fundamental to scientific advancement. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this substance confidently, ensuring the protection of yourself, your colleagues, and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific hazards of this compound is the foundation of its safe handling and disposal. As a halogenated pyridine derivative, it belongs to a class of compounds that requires careful management. Halogenated organic compounds are of particular concern because they can be persistent in the environment and may form toxic byproducts if not disposed of correctly.[1]
Based on data for structurally similar compounds, this compound should be handled as a hazardous substance. The primary risks include irritation to the skin and eyes.[2][3][4] Inhalation and ingestion may also be harmful.[3][5] Therefore, every step of the disposal process is designed to minimize exposure and prevent environmental release.
Table 1: Hazard and Safety Summary for Halogenated Pyridines
| Hazard Classification | Description | Recommended PPE | Disposal Stream |
|---|---|---|---|
| Skin Irritation | Causes skin irritation.[2][3] | Chemical-resistant gloves (double-gloving recommended), lab coat.[6] | Halogenated Organic Waste |
| Eye Irritation | Causes serious eye irritation.[2][3] | Chemical splash goggles or face shield.[6] | Halogenated Organic Waste |
| Acute Toxicity (Oral/Inhalation) | May be harmful if swallowed or inhaled.[3][5] | Use only in a well-ventilated area or chemical fume hood.[5][7] | Halogenated Organic Waste |
| Environmental Hazard | Halogenated organic compounds are regulated waste.[8][9] | Contain all spills and waste; do not release to the environment.[10] | Halogenated Organic Waste |
Step-by-Step Disposal Protocol: From Bench to Manifest
This protocol ensures that waste this compound is handled in a manner that is safe, compliant, and logical.
Step 1: Segregation at the Source
The cardinal rule of chemical waste management is segregation. Preventing dangerous reactions and ensuring proper final treatment starts at your workbench.
-
Action: Immediately designate this compound waste—including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper)—as Halogenated Organic Waste .[6]
-
Causality: Halogenated waste must be collected separately from non-halogenated waste to comply with disposal regulations, such as those outlined by the Environmental Protection Agency (EPA).[9][11][12] This segregation is critical because the final treatment method, typically high-temperature incineration, requires specific conditions to safely destroy halogenated molecules and scrub acidic gases (like HCl and HF) that are produced.[1]
Step 2: Containerization and Labeling
Proper containment is essential to prevent leaks and ensure clear communication of the hazard.
-
Action: Collect all waste in a designated, chemically compatible, and sealable container.[6][13] A high-density polyethylene (HDPE) carboy is a suitable choice.[6]
-
Causality: The container must be robust and non-reactive. Metal containers are generally not recommended for halogenated compounds as they can corrode over time.[6] The container must be kept tightly closed when not in use to prevent the release of vapors.[5][7][14]
-
Action: Label the waste container clearly and immediately. The label must include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Irritant")
-
Any other components in the waste mixture
-
-
Causality: Accurate labeling is a regulatory requirement and is crucial for the safety of everyone who will handle the container, from lab personnel to the final disposal facility staff.
Step 3: Safe Storage
Temporary storage of the waste container within the lab must be done safely.
-
Action: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin or cabinet, away from incompatible materials.[7][13]
-
Causality: Storage away from strong oxidizing agents, acids, and bases prevents accidental reactions.[13][15] Secondary containment ensures that any potential leak from the primary container is captured, preventing a wider spill.
Step 4: Arranging for Final Disposal
Hazardous waste cannot be discarded through normal means.
-
Action: Once the waste container is full or is no longer needed, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[15]
-
Causality: EHS professionals are trained to handle, transport, and manifest hazardous waste according to strict federal, state, and local regulations.[16][17] They will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction. Never pour this chemical down the drain or allow it to evaporate in a fume hood.[6]
Spill Management and Decontamination
Accidents can happen. A clear and immediate response plan is critical.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE: chemical safety goggles, a face shield, a lab coat, and double nitrile or other chemical-resistant gloves.[6]
-
Contain the Spill: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or earth.[15] For solid spills, gently sweep up the material, avoiding the creation of dust.[18]
-
Collect Waste: Carefully place all contaminated absorbent material and any contaminated PPE into a sealable container and label it as "Hazardous Waste: this compound Spill Debris."[5][15][18]
-
Decontaminate: Clean the spill area with soap and water.[19] All cleaning materials must also be collected and disposed of as hazardous waste.[19]
-
Report: Report the incident to your supervisor and your institution's EHS office.
Disposal Workflow: A Decision Diagram
The following diagram provides a visual guide to the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- PubChem. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014. [Link]
- New Jersey Department of Health. HAZARD SUMMARY: 2-CHLOROPYRIDINE. [Link]
- U.S. Environmental Protection Agency.
- eCFR.
- West Virginia University Environmental Health & Safety. Chapter 8: Decontamination, Disinfection and Spill Response. [Link]
- Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. [Link]
- PubChem. 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252. [Link]
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
- California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]
- Washington State University.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 3. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. wku.edu [wku.edu]
- 12. View Document - California Code of Regulations [govt.westlaw.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. fishersci.com [fishersci.com]
- 15. nj.gov [nj.gov]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Safe Handling of 2-Chloro-5-fluoro-3-methoxypyridine
An In-Depth Technical Guide for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. The following guide provides a detailed protocol for the safe handling of 2-Chloro-5-fluoro-3-methoxypyridine, a compound that, while valuable in synthetic chemistry, requires meticulous handling due to its potential hazards. This document moves beyond a simple checklist to offer a comprehensive framework grounded in established safety principles, ensuring a self-validating system of protection for all personnel.
Understanding the Hazard Profile
This compound is classified with several key hazards that dictate the necessary protective measures. According to aggregated GHS data, it is known to cause skin and serious eye irritation.[1][2] Additionally, it may be harmful if swallowed or in contact with the skin, and harmful if inhaled.[1] The causality behind these classifications lies in the reactivity of halogenated pyridines, which can interact with biological macromolecules, necessitating a robust barrier to prevent exposure.
Core Principles of Chemical Handling
Safe handling of any chemical is a multi-layered process. For this compound, this involves a three-pronged approach: engineering controls, personal protective equipment (PPE), and established safe work practices. This guide will focus on the critical role of PPE as the final barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your Final Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the essential PPE for this application.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact, which can cause irritation and potential absorption.[3][4] Nitrile and neoprene offer good resistance to a range of chemicals.[3][4] |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield | To protect against splashes that can cause serious eye irritation.[5][6] A face shield provides an additional layer of protection for the entire face.[5] |
| Body Protection | Fully-buttoned laboratory coat | To prevent contact with skin and contamination of personal clothing.[3][7] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of vapors or mists, which can be harmful.[8][9][10] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This section provides a detailed workflow for the use of this compound, from initial preparation to the final disposal of waste.
Preparation and Donning PPE
-
Work Area Preparation : Ensure your workspace is clean and uncluttered. All necessary equipment and reagents should be readily accessible within a certified chemical fume hood.[4] Verify that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[6][7]
-
Hand Protection : Inspect gloves for any signs of damage before use.[5] Don the appropriate chemical-resistant gloves.
-
Body Protection : Put on a clean, fully-buttoned lab coat.
-
Eye and Face Protection : Wear tightly fitting safety goggles. If there is a significant splash risk, a face shield should also be worn over the goggles.[5]
Handling the Chemical
-
All manipulations of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Avoid direct contact with skin and eyes.[5][10] In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][11]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[7][8]
Doffing PPE and Decontamination
The removal of PPE is a critical step where cross-contamination can occur if not performed correctly. The following sequence should be followed to minimize risk.
-
Gloves : Remove gloves using a technique that avoids touching the outer surface with bare skin.[5] Dispose of contaminated gloves in a designated hazardous waste container.[5]
-
Face Shield and Goggles : Remove the face shield (if used), followed by the safety goggles. Place them in a designated area for decontamination.
-
Lab Coat : Remove the lab coat, turning it inside out to contain any potential contamination.
-
Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.[5][7]
Disposal Plan: Managing Contaminated Materials
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Chemical Waste : All surplus this compound and reaction residues must be disposed of as hazardous waste.[6][10] Collect these materials in a clearly labeled, sealed, and compatible waste container.[12]
-
Contaminated PPE : All disposable PPE, such as gloves, that has come into contact with the chemical should be considered hazardous waste and disposed of accordingly.[5]
-
Spill Cleanup : In the event of a small spill, it can be cleaned up by trained personnel using an appropriate spill kit containing absorbent materials.[11] All materials used for cleanup should be treated as hazardous waste.[11] For larger spills, evacuate the area and follow your institution's emergency procedures.[11]
Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for handling this compound.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- PubChem. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Yale University Department of Chemistry. (2020, July 1). GUIDELINES FOR SAFE LABORATORY PRACTICES.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
Sources
- 1. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chem.lzu.edu.cn [chem.lzu.edu.cn]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
